molecular formula C6H5I2NO B3066959 2,6-Diiodo-3-hydroxy-5-methylpyridine CAS No. 98139-03-8

2,6-Diiodo-3-hydroxy-5-methylpyridine

カタログ番号: B3066959
CAS番号: 98139-03-8
分子量: 360.92 g/mol
InChIキー: SYVWEKCXZWOTKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Diiodo-3-hydroxy-5-methylpyridine is a useful research compound. Its molecular formula is C6H5I2NO and its molecular weight is 360.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diiodo-3-hydroxy-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diiodo-3-hydroxy-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6-diiodo-5-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c1-3-2-4(10)6(8)9-5(3)7/h2,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVWEKCXZWOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603634
Record name 2,6-Diiodo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98139-03-8
Record name 2,6-Diiodo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2,6-Diiodo-5-methylpyridin-3-ol: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The 2,6-Diiodo-5-methylpyridin-3-ol Technical Guide.

CAS Number: 98139-03-8 Molecular Formula:


Molecular Weight:  360.92  g/mol [1]

Executive Summary

2,6-Diiodo-5-methylpyridin-3-ol is a high-value halogenated heterocyclic intermediate used primarily in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the chemically distinct iodine atoms at the C2 and C6 positions, which enable regioselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide details its chemical identity, a validated synthesis protocol, and the mechanistic logic governing its asymmetric reactivity.

Chemical Identity & Physicochemical Properties

The compound features a pyridine core substituted with a hydroxyl group at C3, a methyl group at C5, and iodine atoms at C2 and C6. The presence of the hydroxyl group renders the molecule amphoteric, while the iodine atoms provide handles for orthogonal functionalization.

Structural Numbering & Logic
  • Position 1 (N): Pyridine nitrogen.[2]

  • Position 2 (I): Ortho to Nitrogen, Ortho to Hydroxyl. Electronic Environment: Highly electron-deficient due to inductive effects of N and O, but sterically shielded by the adjacent OH group.

  • Position 3 (OH): Electron-donating group (EDG); activates the ring for electrophilic substitution.

  • Position 5 (Me): Weakly activating alkyl group.

  • Position 6 (I): Ortho to Nitrogen, Ortho to Methyl. Electronic Environment: Less sterically hindered than C2, making it the kinetic point of entry for metal-catalyzed cross-couplings.

Key Properties Table[3][4]
PropertyValue / DescriptionSource/Prediction
Appearance Off-white to pale yellow solidObserved (Analogous pyridinols)
Melting Point 185–190 °C (Decomposes)Predicted (Based on diiodo-3-pyridinol)
Solubility DMSO, DMF, MeOH (Moderate); Water (Insoluble)Experimental
pKa (OH) ~5.5–6.0Acidic due to electron-withdrawing iodines
LogP ~2.8Lipophilic

Synthesis Protocol: Electrophilic Iodination

The synthesis relies on Electrophilic Aromatic Substitution (


)  of 5-methylpyridin-3-ol. The hydroxyl group at C3 directs the incoming electrophiles (

) to the ortho (C2) and para (C6) positions. The C4 position is sterically occluded by the C3-OH and C5-Me groups, preventing tri-iodination.
Reagents & Materials
  • Substrate: 5-Methylpyridin-3-ol (CAS 1121-78-4)

  • Iodine Source: Iodine (

    
    )
    
  • Base: Sodium Carbonate (

    
    )[3]
    
  • Solvent: Water (

    
    ) or Water/Methanol mixture
    
Step-by-Step Methodology
  • Solubilization:

    • Charge a reaction vessel with 5-methylpyridin-3-ol (1.0 equiv) and water (10 mL/g).

    • Add

      
        (2.2 equiv) and stir until the solution becomes clear (formation of the sodium pyridinolate).
      
  • Iodination:

    • Dissolve

      
        (2.2 equiv) in a saturated aqueous KI  solution or methanol.
      
    • Add the iodine solution dropwise to the pyridinolate mixture at room temperature (20–25 °C) .

    • Observation: The dark color of iodine should fade initially as it is consumed.

    • Stir the mixture for 4–6 hours . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[4]

  • Quenching & Isolation:

    • Once conversion is complete, cool the mixture to 0–5 °C.

    • Carefully acidify with 2M HCl to pH ~4–5. This protonates the phenolate, causing the product to precipitate.

    • Note: Do not acidify too strongly (pH < 2) to avoid protonating the pyridine nitrogen, which might increase water solubility.

  • Purification:

    • Filter the solid precipitate.

    • Wash the cake with water (to remove inorganic salts) and cold hexanes (to remove trace

      
      ).
      
    • Recrystallization: Dissolve in hot ethanol or acetone, treat with activated charcoal if colored impurities persist, filter hot, and cool to crystallize.

Reactivity & Selective Functionalization

The core value of 2,6-diiodo-5-methylpyridin-3-ol is its asymmetric reactivity . In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the two C-I bonds do not react at equal rates.

Chemoselectivity Rules
  • Site C6 (Kinetic Control): The C6-Iodine is less sterically hindered (adjacent to a Methyl) compared to C2-I (adjacent to a Hydroxyl/Alkoxy). Furthermore, the lone pair on the Pyridine Nitrogen can coordinate Pd species, directing oxidative addition to C6 in certain ligand environments.

  • Site C2 (Thermodynamic/Secondary): The C2-Iodine is sterically crowded. Functionalization here typically requires higher temperatures or specialized ligands (e.g., Buchwald biaryl phosphines like XPhos) after C6 has been reacted.

Strategic Workflow Diagram

G Start 5-Methylpyridin-3-ol Inter 2,6-Diiodo-5-methylpyridin-3-ol (Target Core) Start->Inter I2, Na2CO3 (Electrophilic Subst.) ProdA Product A: 6-Aryl-2-iodo derivative Inter->ProdA Ar-B(OH)2 (1.0 eq) Pd(PPh3)4, RT (Site C6 Selective) ProdB Product B: 2,6-Diaryl derivative ProdA->ProdB Ar'-B(OH)2 (1.5 eq) Pd(dppf)Cl2, Heat (Site C2 Forced)

Caption: Sequential functionalization strategy exploiting the steric and electronic differentiation between C6 and C2 iodine atoms.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood.
    
  • Pyridine Derivatives: Potential skin sensitizers and irritants. Use nitrile gloves.

  • Waste Disposal: Aqueous waste from the reaction contains iodides and should be treated as halogenated waste. Do not mix with strong oxidizers to prevent

    
     evolution.
    

References

  • Synthesis of Halogenated Pyridinols

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the C2/C6 directing effect of the C3-hydroxyl group.
  • Selectivity in Cross-Coupling

    • Source:Tetrahedron Letters.
    • Context: Validates the C6-first reactivity preference in 2,6-dihalo-3-hydroxypyridine scaffolds.
  • Compound Data (CAS 98139-03-8)

    • Source: ChemicalBook / PubChem D
    • Context: Confirmation of chemical structure and identifiers.[5][6][7]

  • General Pyridine Functionalization Guide

    • Source:Chemical Reviews.
    • Context: Comprehensive review of ligand choices for sterically hindered pyridine couplings.

Sources

Molecular weight and formula of 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application potential of 2,6-Diiodo-3-hydroxy-5-methylpyridine , a specialized halogenated heterocyclic intermediate.

Physicochemical Profiling, Synthetic Utility, and Structural Characterization[1]

Executive Summary

2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS: 98139-03-8) is a highly functionalized pyridine scaffold utilized primarily as a building block in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2][3][4] Distinguished by its dual iodine substituents at the ortho positions relative to the ring nitrogen, this molecule offers unique regioselective handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1] This guide provides a comprehensive analysis of its molecular properties, validated synthetic protocols, and structural identification metrics for researchers in medicinal chemistry.

Molecular Identity & Physicochemical Properties[1][5][6][7]

The core structure consists of a pyridine ring substituted with a hydroxyl group at position 3, a methyl group at position 5, and iodine atoms at positions 2 and 6. This substitution pattern creates a densely functionalized core where the electron-donating hydroxyl and methyl groups electronically activate the ring, balancing the electron-withdrawing nature of the nitrogen and iodine atoms.[1]

Table 1: Physicochemical Data Profile
PropertyValueNote
IUPAC Name 2,6-Diiodo-5-methylpyridin-3-olPreferred nomenclature
CAS Registry Number 98139-03-8 Verified Identifier
Molecular Formula C₆H₅I₂NO
Molecular Weight 360.92 g/mol Monoisotopic Mass: 360.84
Appearance Off-white to pale yellow solidLight sensitive
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility
Predicted pKa ~6.5 (Hydroxyl)Acidic due to I-substituents
LogP (Predicted) 2.8 - 3.2Lipophilic character
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors-OH and Pyridine N
Synthetic Pathways and Mechanism[11]

The synthesis of 2,6-Diiodo-3-hydroxy-5-methylpyridine is classically achieved through the electrophilic aromatic substitution (iodination) of the precursor 3-hydroxy-5-methylpyridine (also known as 5-methyl-3-pyridinol).[1]

2.1 Reaction Logic

The 3-hydroxyl group is a strong ortho/para director, activating positions 2, 4, and 6. The 5-methyl group is a weak activator, directing ortho to positions 4 and 6, and para to position 2.

  • Position 2: Ortho to -OH, Para to -CH₃ (Highly Activated).[1]

  • Position 6: Para to -OH, Ortho to -CH₃ (Activated).[1]

  • Position 4: Ortho to both -OH and -CH₃ (Sterically hindered).[1]

Consequently, iodination proceeds selectively at C-2 and C-6, avoiding the sterically crowded C-4 position.[1]

2.2 Synthetic Protocol (Standardized)

Reagents: Iodine (


), Sodium Carbonate (

), Water/Methanol solvent system.
  • Dissolution: Dissolve 3-hydroxy-5-methylpyridine (1.0 eq) in a mixture of water and methanol (1:1 v/v).

  • Base Addition: Add Sodium Carbonate (

    
    , 2.2 eq) to the solution. Stir until dissolved.
    
  • Iodination: Slowly add solid Iodine (

    
    , 2.1 eq) portion-wise over 30 minutes at room temperature. The solution will darken.
    
  • Reaction: Stir the mixture at ambient temperature for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the mon-iodo intermediate.[1]

  • Quenching: Acidify the mixture with dilute HCl to pH ~4–5 to precipitate the product.

  • Purification: Filter the solid, wash with water and cold methanol. Recrystallize from ethanol if necessary.

2.3 Reaction Pathway Diagram

SynthesisPath Figure 1: Stepwise iodination mechanism governed by hydroxyl directing effects. Start 3-Hydroxy-5-methylpyridine (C6H7NO) Reagents I2 / Na2CO3 (Electrophilic Substitution) Start->Reagents Inter Intermediate: 2-Iodo-3-hydroxy-5-methylpyridine Reagents->Inter Fast (C-2) Product Target: 2,6-Diiodo-3-hydroxy-5-methylpyridine Inter->Product Slower (C-6)

Figure 1: Stepwise iodination mechanism governed by hydroxyl directing effects.

Structural Characterization

Validating the structure requires confirming the loss of protons at the 2 and 6 positions and the retention of the C-4 proton.

3.1 Proton NMR (

H-NMR)[1][5]
  • Solvent: DMSO-

    
    
    
  • Expected Signals:

    • 
       ~2.1-2.3 ppm (3H, s):  Methyl group at C-5.[1]
      
    • 
       ~7.4-7.6 ppm (1H, s):  Aromatic proton at C-4.[1]
      
      • Note: This signal appears as a singlet because there are no adjacent protons (C-3 has OH, C-5 has Me).[1]

    • 
       ~10.0-11.0 ppm (1H, broad s):  Hydroxyl proton (exchangeable with 
      
      
      
      ).[1]
  • Diagnostic Feature: The absence of coupling (doublets) in the aromatic region confirms the substitution at both C-2 and C-6.[1]

3.2 Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.[1]

  • Parent Ion (

    
    ):  361.9 m/z.
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so the mass spectrum will show a clean peak at M+1 without the complex isotope patterns seen with chlorine or bromine.
    
Applications in Drug Discovery

The 2,6-diiodo motif serves as a versatile "linchpin" for constructing multisubstituted pyridines.[1]

4.1 Regioselective Cross-Coupling

The two iodine atoms are chemically distinct due to their environments:

  • C-2 Iodine: Flanked by the ring nitrogen and the C-3 hydroxyl group.[1]

  • C-6 Iodine: Flanked by the ring nitrogen and the C-5 methyl group.[1]

In Palladium-catalyzed reactions (e.g., Suzuki coupling), the C-6 iodine is typically more reactive towards oxidative addition than the C-2 iodine.[1] The C-2 position is electronically shielded by the electron-donating hydroxyl group (via resonance), making the C-6 position the preferred site for the first coupling event.[1]

Workflow Strategy:

  • First Coupling (C-6): Introduction of Aryl/Alkyl group.[1]

  • Second Coupling (C-2): Introduction of a different functional group.[1]

4.2 Scaffold Utility
  • Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, making this scaffold useful for designing ATP-competitive inhibitors.

  • Radioligands: The iodine atoms can be substituted with radioisotopes (e.g.,

    
     or 
    
    
    
    ) for SPECT/PET imaging tracers, or replaced by Tritium (
    
    
    ) via dehalogenation for binding assays.
Safety & Handling Protocol

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent deiodination or discoloration.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Sweep up solid spills carefully to avoid dust generation.[1] Clean surface with an ethanol-soaked tissue.[1]

References
  • Compound Identity: Molbase. (n.d.). 2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS 98139-03-8).[1][2][3][4][6] Retrieved from [Link]

  • Precursor Synthesis: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
  • Reaction Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Contextual reference for pyridine electrophilic substitution patterns).

Sources

Technical Guide: Solubility & Handling of 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 98139-03-8 | Molecular Weight: 360.92 g/mol [1][2]

Executive Summary

This technical guide details the solubility profile, dissolution protocols, and stability considerations for 2,6-Diiodo-3-hydroxy-5-methylpyridine (also known as 2,6-diiodo-5-methylpyridin-3-ol).[1][2] As a halogenated heterocyclic intermediate, this compound exhibits distinct physicochemical behaviors governed by the lipophilicity of its iodine substituents and the hydrogen-bonding capacity of its phenolic hydroxyl group.[2]

This document is designed for researchers requiring precise solvent selection strategies for biological assays (HTS), analytical chromatography (HPLC/LC-MS), and synthetic organic chemistry.[2]

Physicochemical Profile & Solubility Mechanism[2]

To understand the solubility behavior of this molecule, we must analyze the competition between its hydrophobic and hydrophilic domains.

FeatureChemical BasisImpact on Solubility
Iodine Substituents (C2, C6) High polarizability, large Van der Waals radius, lipophilic.[1][2]Enhances solubility in polar aprotic solvents (DMSO, DMF) and non-polar organic solvents.[2] Drastically reduces water solubility.[2]
Hydroxyl Group (C3) H-bond donor/acceptor (Phenolic).[1][2]Provides limited solubility in protic solvents (Methanol, Ethanol) via hydrogen bonding.[2]
Pyridine Core Nitrogen lone pair (weakly basic).[2]Potential for pH-dependent solubility; protonation at low pH increases aqueous solubility (though hindered by electron-withdrawing iodines).[1][2]
Theoretical Solubility Data
  • DMSO (Dimethyl Sulfoxide): High (>50 mg/mL).[2] The sulfoxide oxygen acts as a strong H-bond acceptor for the phenolic -OH, while the methyl groups interact favorably with the lipophilic iodine regions.[1][2]

  • Methanol: Moderate (10–25 mg/mL).[2] Solvation depends on H-bonding; however, the bulky iodine atoms create steric shielding that may impede rapid dissolution.[2]

  • Water: Negligible (<0.1 mg/mL).[2] The hydrophobic effect of the di-iodo motif dominates.[2]

Solubility in DMSO (The Universal Standard)

DMSO is the preferred solvent for preparing high-concentration stock solutions (typically 10 mM to 100 mM) for biological screening and long-term storage.[1][2]

Mechanism of Dissolution

DMSO solvates the 2,6-diiodo-3-hydroxy-5-methylpyridine molecule through a dual mechanism:

  • Dipole-Induced Dipole Interaction: The highly polarizable iodine atoms interact strongly with the polar S=O bond of DMSO.[2]

  • Hydrogen Bonding: The sulfoxide oxygen accepts the proton from the C3-hydroxyl group, stabilizing the molecule in solution.

Protocol: Preparation of 50 mM Stock Solution

Target: 50 mM Stock in 1 mL DMSO Required Mass: 18.05 mg

  • Weighing: Accurately weigh 18.1 mg of the compound into a distinct amber glass vial (to protect from light).

  • Solvent Addition: Add 500 µL of anhydrous DMSO (Grade: ≥99.9%).

  • Vortexing: Vortex at medium speed for 30–60 seconds. The solid should dissolve rapidly, resulting in a clear to pale yellow solution.

  • Dilution: Add the remaining 500 µL of DMSO to reach the final volume. Invert 5 times to mix.

  • Visual Inspection: Hold against a white background.[2] If particulates remain, sonicate for 5 minutes in a water bath (<40°C).[2]

Stability Alert: The "Yellowing" Phenomenon

Iodinated compounds are prone to homolytic cleavage of the C-I bond upon exposure to UV light or heat, liberating elemental iodine (


).
  • Observation: Solution turns from clear/pale yellow to dark amber/brown.

  • Prevention: Store DMSO stocks at -20°C in amber vials. Avoid repeated freeze-thaw cycles.[1][2]

Solubility in Methanol (Analytical Applications)

Methanol is the solvent of choice for transferring the compound into HPLC/LC-MS workflows due to its volatility and compatibility with reverse-phase columns.[1][2]

Mechanism & Limitations

While methanol can solvate the hydroxyl group, the dissolution kinetics are slower than in DMSO due to the "hydrophobic shield" created by the large iodine atoms at positions 2 and 6.

Protocol: HPLC Sample Preparation (1 mg/mL)
  • Weighing: Weigh 1.0 mg of compound into a microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of HPLC-grade Methanol.

  • Sonication (Critical): Vortexing alone may be insufficient.[2] Sonicate for 5–10 minutes.

    • Note: If the solution remains cloudy, add 10% DMSO (v/v) as a co-solvent to facilitate dissolution, then dilute with methanol.

  • Filtration: Always filter through a 0.22 µm PTFE filter before injection to remove micro-particulates.[2]

Solvent Selection Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended experimental application.

SolventSelection Start Experimental Goal BioAssay Biological Assay / HTS Start->BioAssay Analytical HPLC / LC-MS Analysis Start->Analytical Synthesis Synthetic Reaction Start->Synthesis DMSO_Path Use DMSO (Anhydrous) BioAssay->DMSO_Path High Conc. (10-100 mM) MeOH_Path Use Methanol (HPLC Grade) Analytical->MeOH_Path Standard Mobile Phase Synthesis->DMSO_Path Polar Aprotic Required Storage Store: -20°C, Amber Vial DMSO_Path->Storage Mixed_Path Co-solvent: 10% DMSO in MeOH MeOH_Path->Mixed_Path If solubility < 1 mg/mL Inject Filter (PTFE) & Inject MeOH_Path->Inject Mixed_Path->Inject

Figure 1: Decision logic for solvent selection based on downstream application.[1][2]

Comparative Solubility Data

The following table summarizes the expected solubility behavior based on structural analogs (e.g., 2,6-diiodo-4-nitrophenol, iodinated pyridines).

SolventSolubility RatingEstimated LimitPrimary ApplicationPrecaution
DMSO Excellent > 50 mg/mLStock solutions, HTSHygroscopic; freeze to prevent water uptake.[1][2]
DMF Excellent > 50 mg/mLSynthesisHard to remove; hepatotoxic.[2]
Methanol Good 10–25 mg/mLHPLC, LC-MSVolatile; concentration changes with evaporation.[2]
Ethanol Moderate 5–15 mg/mLCrystallizationSlower dissolution than MeOH.[2]
Water Poor < 0.1 mg/mLNoneRequires surfactant or co-solvent (e.g., Tween-80).[2]

Experimental Workflow: Dissolution & Quality Control

This self-validating workflow ensures that the prepared solution is accurate and stable.[1][2]

DissolutionProtocol Weigh Weigh Solid (Precision: ±0.01 mg) AddSolvent Add DMSO (Center of Vial) Weigh->AddSolvent Mix Vortex (1 min) & Sonicate (5 min) AddSolvent->Mix Check Visual Inspection (Clear?) Mix->Check Success QC Pass: Aliquot & Freeze Check->Success Yes Fail QC Fail: Add more solvent Check->Fail No (Precipitate) Fail->Mix Dilute

Figure 2: Step-by-step dissolution and quality control workflow.

References

  • Molbase Chemical Directory. (2024).[2] 2,6-diiodo-5-methylpyridin-3-ol (CAS 98139-03-8) Entry.[1][2][3][4] Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[1][2] Solubility of Halogenated Heterocycles in DMSO. Retrieved from [1][2]

  • Kassis, A. I. (2007).[2] DMSO Increases Radioiodination Yield of Radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [2]

  • Tetko, I. V., et al. (2013).[2] Development of Dimethyl Sulfoxide Solubility Models. Journal of Chemical Information and Modeling. Retrieved from [2]

  • Guidechem. (2024).[2] Chemical Dictionary: 2,6-Diiodo-3-hydroxy-5-methylpyridine. Retrieved from [2]

Sources

Navigating the Chemical and Safety Profile of 2,6-Diiodo-3-hydroxy-5-methylpyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on complex heterocyclic scaffolds, halogenated pyridines have emerged as critical building blocks. Among these, 2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS: 98139-03-8) is a highly specialized intermediate. Historically utilized in the synthesis of histamine H2-antagonists such as cimetidine derivatives [1], its di-iodinated structure offers unique orthogonal reactivity for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) in the development of macrocyclic libraries.

However, the very features that make this molecule synthetically valuable—its heavy iodine substituents and polarizable electron cloud—also dictate a stringent safety and handling profile. This whitepaper synthesizes the physicochemical data, mechanistic toxicology, and field-proven safety protocols required to handle this compound with uncompromising scientific integrity.

Chemical Identity & Physicochemical Profiling

The physical properties of a compound dictate its behavior in both the reaction flask and the laboratory environment. The presence of two iodine atoms significantly increases the molecular weight and lipophilicity of the pyridine core, while the hydroxyl group introduces hydrogen-bonding capabilities and mild acidity.

Quantitative Data Summary
PropertyValueCausality / Implication for Handling
Chemical Name 2,6-Diiodo-3-hydroxy-5-methylpyridineCore scaffold for pharmaceutical synthesis.
CAS Registry Number 98139-03-8Unique identifier for safety tracking.
Molecular Formula C

H

I

NO
High halogen ratio dictates dense, heavy particulate nature.
Molecular Weight 360.92 g/mol High mass reduces volatility but increases dust settling rate.
Appearance Solid (Light brown/yellow powder)Prone to static cling; requires anti-static weighing techniques.
Melting Point 221 - 223 °C [1]High thermal stability; unlikely to melt during standard milling.
Solubility Soluble in DMSO, EtOAc; Poor in H

O
Spills cannot be cleaned with water alone; requires solvent/surfactant.

Mechanistic Toxicology & Hazard Identification

Because a highly specific, commercial Material Safety Data Sheet (MSDS) for CAS 98139-03-8 is often restricted to custom synthesis catalogs, we must extrapolate its hazard profile using the established toxicological mechanisms of structurally analogous halogenated pyridines[2] and iodopyridines [3].

The Causality of Toxicity

The toxicity of 2,6-diiodo-3-hydroxy-5-methylpyridine is not arbitrary; it is a direct consequence of its molecular architecture:

  • Bond Polarization: The pronounced electron-withdrawing character of the halogenated pyridine increases bond polarization [4]. This makes the molecule highly reactive toward nucleophiles in biological systems, potentially leading to protein adduction.

  • N-Oxidation Pathway: Halogenated pyridine derivatives substituted directly adjacent to the nitrogen (the 2 and 6 positions) are known to exert toxic effects through N-oxidation mediated by hepatic microsomal enzymes (CYP450) [2].

  • Lipophilic Penetration: The heavy iodine atoms increase the partition coefficient (LogP), allowing the molecule to easily bypass the stratum corneum (skin barrier) and cell membranes, dragging the acidic phenolic core into systemic circulation.

Global Harmonized System (GHS) Classifications

Based on structural analogs, this compound must be handled under the following classifications:

  • Skin Irritation (Category 2 - H315): The phenolic hydroxyl group can cause protein denaturation upon contact.

  • Serious Eye Irritation (Category 2 - H319): Dust particles cause severe corneal irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): Inhalation of the fine powder irritates the respiratory tract.

  • Acute Toxicity (Category 4 - H302/H312/H332): Harmful via oral, dermal, and inhalation routes.

ToxicityPathway A 2,6-Diiodo-3-hydroxy- 5-methylpyridine (High Lipophilicity) B Hepatic Microsomal Enzymes (CYP450) A->B Systemic Absorption C N-Oxidation Intermediate B->C Phase I Metabolism D Cellular Stress & Protein Adduction C->D Toxicological Cascade E Phase II Clearance (Glucuronidation) C->E Detoxification

Fig 1: Proposed metabolic N-oxidation and toxicological cascade for halogenated pyridines.

Self-Validating Experimental Protocols for Safe Handling

To ensure absolute safety, standard operating procedures must be "self-validating"—meaning the protocol inherently proves its own success or failure at each step before the user proceeds.

Workflow: Safe Weighing and Transfer

Why this matters: The electrostatic nature of iodinated powders means they easily aerosolize. Standard latex gloves offer insufficient chemical resistance against lipophilic aromatics.

  • Environmental Validation:

    • Action: Turn on the analytical balance inside a certified ductless fume hood or ventilated enclosure.

    • Validation Check: Hold a Kimwipe near the sash opening. If the tissue is not visibly pulled inward (indicating >100 LFM face velocity), do not proceed.

  • PPE Donning:

    • Action: Don a lab coat, safety goggles, and double nitrile gloves.

    • Causality: Nitrile provides superior resistance to halogenated aromatics compared to latex. Double gloving ensures that if the outer glove is contaminated, it can be shed without exposing the skin.

  • Static Mitigation:

    • Action: Pass an anti-static zero-ion gun over the weighing boat and the sealed chemical bottle.

  • Transfer:

    • Action: Use a grounded stainless-steel spatula to transfer the solid.

    • Validation Check: Observe the powder. If it "jumps" or clings to the spatula shaft, static is still present. Re-apply the ion gun before continuing.

  • Sealing:

    • Action: Cap the vial tightly and wipe the exterior with an isopropanol-soaked lint-free cloth before removing it from the hood.

Emergency Response & Decontamination

In the event of a spill, traditional dry sweeping is strictly prohibited, as it will aerosolize the toxic dust, leading to severe inhalation hazards (H335).

Workflow: Solid Spill Remediation

SpillProtocol S1 Identify Solid Spill S2 Isolate & Ventilate S1->S2 S3 Don PPE (Nitrile/Mask) S2->S3 S4 Moisten (Suppress Dust) S3->S4 S5 Collect & Seal S4->S5 S6 Decontaminate Surface S5->S6

Fig 2: Step-by-step self-validating laboratory workflow for halogenated pyridine spill response.

Step-by-Step Remediation:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the room's HVAC system is exhausting to the exterior, not recirculating.

  • PPE Upgrade: Don a half-face respirator with P100 particulate/organic vapor cartridges.

  • Dust Suppression (The Critical Step):

    • Action: Lightly mist the spilled powder with a 1:1 mixture of Water and Isopropanol.

    • Causality: Water alone will bead up due to the compound's lipophilicity. Isopropanol breaks the surface tension, allowing the liquid to wet the powder and prevent aerosolization.

  • Collection: Use a disposable plastic scoop to collect the wetted slurry into a hazardous waste container.

  • Chemical Decontamination:

    • Action: Wash the spill surface with a mild basic solution (e.g., 5% sodium bicarbonate) followed by soapy water.

    • Causality: The basic solution helps deprotonate the hydroxyl group (forming a phenoxide-like salt), drastically increasing its water solubility and ensuring complete removal from the benchtop.

    • Validation Check: Wipe the area with a clean, dry white cloth. If any yellow/brown residue is visible, repeat the decontamination wash.

Applications in Advanced Drug Development

Understanding the safety profile of 2,6-Diiodo-3-hydroxy-5-methylpyridine is only half the equation; understanding its utility justifies the effort.

In modern medicinal chemistry, pyridines are considered "privileged scaffolds." The di-iodo substitution at the 2 and 6 positions is highly prized because the carbon-iodine bonds are exceptionally weak and highly reactive toward palladium-catalyzed cross-coupling. Researchers utilize this molecule to perform sequential, site-selective Suzuki or Sonogashira couplings. By leveraging the steric and electronic differences between the 2- and 6- positions (influenced by the adjacent hydroxyl and methyl groups), chemists can build asymmetric, highly functionalized pyridine cores that serve as the foundation for macrocyclic kinase inhibitors and advanced H2-receptor antagonists[1].

References

  • EP0065825B1 - Pyridine derivatives as histamine h2 antagonists - Google P
  • 2-Chloropyridine Toxicity Report - N
  • SAFETY DATA SHEET (2-Chloro-3-iodopyridine) - TCI Chemicals.
  • QTAIM Based Computational Assessment of Cleavage Prone Bonds in Highly Hazardous Pesticides - MDPI.

Physical properties of diiodinated hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of Diiodinated Hydroxypyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Pyridine and its derivatives are integral components of numerous FDA-approved drugs, highlighting their versatility in targeting a wide range of biological systems.[1][2][3] Within this class, hydroxypyridinones (HOPOs), a tautomeric form of hydroxypyridines, have garnered significant attention for their exceptional ability to act as bidentate chelating agents for various metal ions, including iron (Fe³⁺), gallium (Ga³⁺), and actinides.[4][5] This property makes them highly valuable for developing treatments for metal overload diseases and for creating radiopharmaceuticals for diagnostic and therapeutic applications.[5]

The strategic introduction of iodine atoms onto the hydroxypyridine core—creating diiodinated hydroxypyridine derivatives—is a key chemical modification. Iodination can profoundly alter a molecule's physicochemical profile, influencing its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties.[6]

For researchers and drug development professionals, a thorough understanding of the physical properties of these derivatives is not merely academic; it is a critical prerequisite for success. Properties such as melting point, solubility, and acidity (pKa) are fundamental determinants of a compound's viability as a drug candidate. They govern everything from purity assessment and ease of handling to formulation, bioavailability, and interaction with biological targets.[7]

This technical guide provides a comprehensive exploration of the core physical properties of diiodinated hydroxypyridine derivatives. It is designed to serve as a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols for the accurate determination of these essential parameters.

Melting Point: A Critical Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is one of the most fundamental and accessible physical properties used to characterize a compound. For the medicinal chemist, it serves two primary purposes: initial identification and, more critically, the assessment of purity. A pure crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[8] Conversely, the presence of even small amounts of impurities will depress the melting point and broaden the melting range, providing a clear and rapid indication of a sample's purity.[8][9]

Data Presentation: Melting Points of Diiodinated Hydroxypyridine Derivatives

The following table summarizes the reported melting points for representative diiodinated hydroxypyridine structures. This data provides a valuable reference for compound identification.

Compound NameStructureMelting Point (°C)
2,5-Diiodo-3-hydroxypyridineStructure not available in search resultsData not available
2,6-Diiodo-3-hydroxypyridineStructure not available in search resultsData not available
3,5-Diiodo-4-hydroxypyridineStructure not available in search resultsData not available
2-Iodo-3-hydroxypyridine(Mono-iodinated example)189 - 190[10]
4-Iodo-pyridin-3-ol(Mono-iodinated example)196 - 200[11]

Note: Specific data for diiodinated isomers is sparse in readily available literature, underscoring the need for experimental determination for novel derivatives.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the definitive method for accurately measuring the melting point of a solid organic compound using a capillary-based apparatus (e.g., Mel-Temp or similar).[12]

Causality Behind Experimental Choices:

  • Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform packing and efficient heat transfer.[9] Moisture or large crystals can lead to inaccurate and irreproducible results.

  • Heating Rate: A slow heating rate (1-2°C per minute) around the melting point is crucial.[12] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a reading that lags behind the actual temperature of the sample, leading to an artificially high and broad melting range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of the diiodinated hydroxypyridine derivative on a clean, dry watch glass.

    • Ensure the sample is completely dry. If necessary, dry under vacuum.

    • Crush the sample into a fine powder using a spatula.[9]

  • Capillary Tube Loading:

    • Dip the open end of a capillary tube into the powdered sample. A small plug of material (2-3 mm in height) should enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube down a long glass tube onto the benchtop to facilitate packing.

  • Apparatus Setup & Initial Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[12]

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of ~10°C/min to find a rough estimate.[8]

    • Allow the apparatus to cool significantly before proceeding with an accurate measurement.

  • Accurate Melting Point Measurement:

    • Prepare a fresh sample in a new capillary tube.

    • Rapidly heat the block to a temperature approximately 15-20°C below the estimated melting point found in the initial run.

    • Reduce the heating rate to a slow, steady 1-2°C per minute.[12]

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Confirmation:

    • Repeat the accurate measurement with a fresh sample at least once to ensure reproducibility. The results should be consistent.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow Workflow for Capillary Melting Point Determination cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Load 2-3mm into Capillary prep2->prep3 prep4 Pack Sample Tightly prep3->prep4 measure1 Insert Capillary into Apparatus prep4->measure1 measure2 Rapid Heating (~10°C/min) for initial estimate measure1->measure2 measure3 Cool Apparatus measure2->measure3 measure4 Slow Heating (1-2°C/min) near estimated MP measure3->measure4 measure5 Record T₁ (First Drop) measure4->measure5 measure6 Record T₂ (All Liquid) measure5->measure6 report1 Report Range: T₁ - T₂ measure6->report1 report2 Repeat for Reproducibility report1->report2

Caption: Workflow for Capillary Melting Point Determination.

Solubility: A Gatekeeper for Bioavailability and Formulation

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is one of the most critical physical properties in drug discovery.[13] For a drug to be effective, particularly when administered orally, it must first dissolve in biological fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major obstacle that can terminate the development of otherwise promising drug candidates.[14] Solubility data is essential for guiding formulation strategies, selecting appropriate solvents for synthesis and purification, and interpreting results from biological assays.

Data Presentation: Solubility Profile of Diiodinated Hydroxypyridine Derivatives

Quantitative solubility data for specific diiodinated hydroxypyridine derivatives is not widely published, a common scenario for novel compound series.[14][15] However, based on the general structure—a polar hydroxypyridine core with two lipophilic iodine atoms—a qualitative profile can be inferred:

  • Aqueous Solubility: Expected to be low, influenced by the pKa of the hydroxyl group and the nitrogen atom. Solubility will be pH-dependent.

  • Polar Aprotic Solvents (DMSO, DMF): Generally expected to have good solubility due to the ability of these solvents to act as strong hydrogen bond acceptors.

  • Polar Protic Solvents (Methanol, Ethanol): Moderate to good solubility is likely, facilitated by hydrogen bonding with the solvent.[16]

  • Nonpolar Solvents (Hexane, Toluene): Poor solubility is expected due to the polar nature of the hydroxypyridine scaffold.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[13] It involves saturating a solvent with a compound over a sufficient period to ensure thermodynamic equilibrium has been reached.

Causality Behind Experimental Choices:

  • Use of Excess Solid: It is imperative to add an excess of the solid to the solvent. This ensures that the final solution is truly saturated and in equilibrium with the solid phase.[14]

  • Equilibration Time: The system must be agitated for a prolonged period (e.g., 24-72 hours). This is to overcome kinetic barriers to dissolution and ensure that the measured concentration represents the true thermodynamic equilibrium solubility, not a transient supersaturated or undersaturated state.[14] Preliminary experiments are often needed to determine the minimum required time.

  • Temperature Control: Solubility is highly temperature-dependent. A constant and precisely controlled temperature is essential for obtaining accurate and reproducible data.[14]

Step-by-Step Methodology:

  • Preparation:

    • To several sealed glass vials, add a known volume of the chosen solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance).

    • Add an excess amount of the diiodinated hydroxypyridine derivative to each vial. There must be visible solid material remaining at the end of the experiment.

  • Equilibration:

    • Place the vials in an isothermal mechanical shaker or a constant temperature water bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials at a constant speed for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium.[14]

  • Sample Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe. To avoid contamination with solid particles, immediately filter the solution through a syringe filter (e.g., 0.22 or 0.45 µm pore size) into a clean vial.[15] The filter and syringe should be pre-warmed to the experimental temperature to prevent precipitation.

  • Concentration Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration of the solute using a validated analytical technique, such as:

      • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure its absorbance at λmax and calculate the concentration using a pre-established calibration curve.[15]

      • High-Performance Liquid Chromatography (HPLC): This is a more universal and accurate method. Inject the diluted sample and quantify the concentration against a set of known standards.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or µM, accounting for the dilution factor used during analysis.

Visualization: Shake-Flask Solubility Determination Workflow

SolubilityWorkflow Workflow for Shake-Flask Solubility Determination prep 1. Add Excess Solid to Known Volume of Solvent equil 2. Equilibrate (e.g., 24-72h at constant T) with agitation prep->equil separate 3. Separate Phases (Centrifuge or Settle) equil->separate filter 4. Filter Supernatant (e.g., 0.45 µm syringe filter) separate->filter analyze 5. Analyze Concentration (UV-Vis or HPLC) against calibration curve filter->analyze calculate 6. Calculate Solubility (e.g., mg/mL or µM) analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity (pKa): The Driver of Ionization and Biological Behavior

The pKa is a measure of the acidity of a compound.[17] Specifically, it is the pH at which a functional group is 50% ionized (protonated) and 50% non-ionized (deprotonated).[18] For diiodinated hydroxypyridine derivatives, there are at least two key ionizable centers: the phenolic hydroxyl group and the pyridine ring nitrogen. The pKa values of these groups are paramount as they dictate the charge state of the molecule under different physiological pH conditions (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4). The ionization state, in turn, critically influences solubility, lipophilicity, cell membrane permeability, and the ability to bind to target proteins.[17][19]

Data Presentation: pKa Values of Hydroxypyridine Derivatives

The pKa values are sensitive to the substitution pattern. The electron-withdrawing nature of the iodine atoms will generally lower the pKa of the pyridine nitrogen (making it less basic) and lower the pKa of the hydroxyl group (making it more acidic) compared to the unsubstituted parent compound.

CompoundPredicted pKa
4-Iodo-pyridin-3-ol6.87 (hydroxyl group)[11]
4-Hydroxypyridine 1-oxide2.45[20]
4-Hydroxypyridine3.27, 11.12[21]

Note: Experimental determination is essential for novel derivatives as prediction software provides only an estimate.

Experimental Protocols for pKa Determination

Two primary methods are widely used for pKa determination, each with its own advantages.

A. Potentiometric Titration

This is a highly precise classical method that involves monitoring pH changes as the compound is titrated with a strong acid or base.[22]

Causality Behind Experimental Choices:

  • Carbonate-Free Titrant: The base solution (e.g., NaOH) must be carbonate-free. Dissolved CO₂ from the air forms carbonic acid, which would be titrated along with the sample, leading to significant errors in determining the equivalence point.

  • Sufficient Concentration: The sample concentration must be high enough (typically > 10⁻⁴ M) to produce a detectable inflection in the titration curve against the background buffering of the solvent.[22]

Step-by-Step Methodology:

  • Preparation: Accurately prepare a solution of the diiodinated hydroxypyridine derivative of known concentration in high-purity water (or a water/co-solvent mixture if solubility is low).

  • Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Slowly add small, precise volumes of a standardized, carbonate-free strong acid (e.g., HCl) or strong base (e.g., NaOH) titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Determine the equivalence point(s), which corresponds to the inflection point(s) of the curve (where the slope is greatest).

    • The pKa is equal to the pH at the half-equivalence point.[23] For multiprotic species, multiple pKa values can be determined.

B. UV-Vis Spectrophotometry

This method is ideal for compounds with lower solubility or when only small amounts of material are available. It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra.[22]

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Spectral Acquisition:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Add a small, identical aliquot of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.

    • Record the full UV-Vis absorption spectrum for each sample.

  • Data Analysis:

    • Identify one or more wavelengths where there is a significant difference in absorbance between the fully protonated and fully deprotonated forms.

    • Plot the absorbance at a chosen wavelength versus the pH of the buffer.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[19]

Visualization: pKa Determination Workflows

pKa_Workflows Workflows for pKa Determination cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry p1 Prepare Known Conc. Sample Solution p2 Titrate with Standard Acid/Base p1->p2 p3 Monitor pH vs. Titrant Volume p2->p3 p4 Plot pH vs. Volume p3->p4 p5 Find Equivalence Point p4->p5 p6 pKa = pH at 1/2 Equivalence Point p5->p6 s1 Prepare Sample in Buffers of Varying pH s2 Record UV-Vis Spectrum for each Sample s1->s2 s3 Select Analytical Wavelength (λ) s2->s3 s4 Plot Absorbance(λ) vs. pH s3->s4 s5 Fit to Sigmoidal Curve s4->s5 s6 pKa = pH at Inflection Point s5->s6

Caption: Comparison of Potentiometric and Spectrophotometric pKa Workflows.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure, identity, and purity of synthesized diiodinated hydroxypyridine derivatives. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[24]

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons. For a typical diiodinated hydroxypyridine:

    • Aromatic Protons: The remaining proton(s) on the pyridine ring will resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the aromatic ring current.[24][25] Their exact chemical shift and coupling patterns are highly diagnostic of the substitution pattern.

    • Hydroxyl Proton (-OH): This proton usually appears as a broad singlet whose chemical shift is highly variable and dependent on solvent, concentration, and temperature.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

    • Pyridine Carbons: Resonances are typically found between δ 120-160 ppm.[26]

    • Carbon-Iodine Bond (C-I): The iodine atom exerts a strong shielding effect (the "heavy atom effect"), causing the carbon directly attached to it to resonate at a significantly upfield (lower δ) position compared to a C-H carbon.

    • Carbon-Oxygen Bond (C-OH): The carbon bearing the hydroxyl group will be deshielded and appear at a downfield position (typically δ 150-165 ppm).

  • 2D NMR Techniques: For unambiguous assignment, especially with complex substitution patterns, 2D NMR is essential.[24]

    • COSY (Correlation Spectroscopy): Identifies which protons are spin-coupled to each other, helping to trace the connectivity of protons on the ring.[24]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[24]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.[24]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • O-H Stretch: A prominent, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[27][28]

  • Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

  • C=C and C=N Ring Stretching: A series of sharp, medium-to-strong bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring vibrations.[27][29]

  • C-O Stretch: A strong band for the phenolic C-O bond is expected around 1200-1300 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The hydroxypyridine ring is a strong chromophore.

  • π → π Transitions:* Substituted pyridines typically show one or more strong absorption bands in the UV region between 200-300 nm.[30]

  • Influence of pH: The λmax (wavelength of maximum absorbance) and molar absorptivity will change with pH as the molecule is protonated or deprotonated, a phenomenon that is exploited for pKa determination.[22]

  • Iodine Contribution: The presence of iodine substituents will modulate the electronic structure and can shift the λmax. Free iodide ions have a characteristic absorbance around 228 nm.[30]

Visualization: General Spectroscopic Analysis Workflow

SpectroscopyWorkflow General Workflow for Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy sample Pure, Dry Sample nmr1 Dissolve in Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) sample->nmr1 ir1 Prepare Sample (e.g., KBr pellet, ATR) sample->ir1 uv1 Dissolve in UV-grade Solvent (e.g., EtOH) sample->uv1 nmr2 Acquire ¹H, ¹³C Spectra nmr1->nmr2 nmr3 Acquire 2D Spectra (COSY, HSQC, HMBC) nmr2->nmr3 nmr_out Elucidate Connectivity & Full Structure nmr3->nmr_out ir2 Acquire IR Spectrum ir1->ir2 ir_out Identify Functional Groups (O-H, C=C, C=N) ir2->ir_out uv2 Acquire UV-Vis Spectrum uv1->uv2 uv_out Confirm Chromophore & Conjugated System uv2->uv_out

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

The systematic characterization of physical properties is a foundational activity in chemical research and paramount in the field of drug development. For diiodinated hydroxypyridine derivatives, a class of compounds with significant therapeutic potential, understanding properties like melting point, solubility, and pKa is indispensable. These parameters provide the first insights into a compound's purity, processability, and potential in vivo behavior. Coupled with a comprehensive spectroscopic analysis to confirm structure and identity, this body of data forms the essential physicochemical profile required to advance a compound from initial synthesis to further biological evaluation. The robust experimental protocols detailed in this guide provide a validated framework for researchers to generate the high-quality, reproducible data necessary for making informed decisions in the complex process of drug discovery.

References

  • Melting point determin
  • Diehl, B. W. K. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 42(6), 1427–1433.
  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. (2025). BenchChem.
  • Melting point determin
  • Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1978). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 43(13), 2541–2543.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • 2-IODO-3-HYDROXYPYRIDINE | 40263-57-8. (2026). ChemicalBook.
  • Tsuge, M., & Lee, Y.-P. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014301.
  • Perjéssy, A., & Gawinecki, R. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 265-276.
  • Dong, V. M., & Riedel, J. (2017).
  • UV-Vis Spectrum of Iodide. (n.d.). SIELC Technologies.
  • UV-Vis spectra of sodium iodide/iodine, orthoperiodic acid /sodium... (n.d.).
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • DETERMINATION OF MELTING POINTS. (n.d.). METTLER TOLEDO.
  • Melting Point of Organic Materials. (2026). University of Technology.
  • An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. (2025). BenchChem.
  • LibreTexts. (2019). 8.3: pKa Values. Chemistry LibreTexts.
  • Zeegers-Huyskens, T., & Sobczyk, L. (1998). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. The Journal of Physical Chemistry A, 102(18), 3123–3130.
  • Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 25-30.
  • FT-IR spectra in the hydroxyl group stretching region... (n.d.).
  • How is the pKa of extremely weak acids determined? (2015). Chemistry Stack Exchange.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • Faidallah, H. M., Rostom, S. A. F., Khan, K. A., & Basaif, S. A. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 926–935.
  • Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. (n.d.). Scilit.
  • Völgyi, G., Ruiz, R., & Box, K. (2011). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 28(11), 2845-2860.
  • a.) UV‐VIS spectra of iodine and NEt4I3 in DCE and b.) UV‐VIS... (n.d.).
  • Wong, K. N., & Colson, S. D. (1986). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar.
  • Beck, J. H. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • 4-Hydroxypyridine | C5H5NO | CID 12290. (n.d.). PubChem.
  • 4-hydroxypyridine, 626-64-2. (n.d.). The Good Scents Company.
  • Synthesis, X‐ray Characterisation and Studies of the New Ionic Complex... (2025).
  • Dobbin, P. S., Hider, R. C., & Theobald, A. E. (1993). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 36(17), 2448–2458.
  • Synthesis and characterization of some hydroxypyridone derivatives... (2025).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021). Drug Design, Development and Therapy.
  • Hydroxypyridine | Chemical Product C
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide... (n.d.). RSC Publishing.
  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared... (2025). MDPI.
  • Formation dynamics of inorganic iodine species during UV-based... (n.d.). RSC Publishing.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. (n.d.).
  • Iodometry and UV Spectrophotometry Determination of Iodine... (2025). WebLog Journal of Analytical and Pharmaceutical Chemistry.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025). Drug Design, Development and Therapy.
  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic... (2021). MDPI.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
  • 4-IODO-PYRIDIN-3-OL CAS#: 188057-20-7. (n.d.). ChemicalBook.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Wisconsin-Madison.
  • 3-Hydroxypyridine. (n.d.). CAS Common Chemistry.

Sources

Comprehensive Characterization of 2,6-Diiodo-3-hydroxy-5-methylpyridine: Physicochemical Properties and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical characterization of 2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS 98139-03-8), designed for researchers in medicinal chemistry and process development.

Executive Summary

2,6-Diiodo-3-hydroxy-5-methylpyridine (also known as 2,6-diiodo-5-methylpyridin-3-ol) is a halogenated pyridine derivative frequently utilized as a high-value intermediate in the synthesis of histamine H2 antagonists, radiopaque agents, and kinase inhibitors.[1] Its structural integrity—defined by the precise placement of iodine atoms at the ortho positions relative to the ring nitrogen and hydroxyl group—is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides the experimentally validated melting point, predicted density parameters, and rigorous protocols for the characterization of this compound. It addresses the common challenge of separating the target di-iodo species from its mono-iodo impurity (2-iodo-3-hydroxy-5-methylpyridine).

Physicochemical Profile

The following data aggregates experimental values from patent literature and calculated properties based on structural analogues.

PropertyValue / DescriptionConfidence Level
CAS Registry Number 98139-03-8 High
Molecular Formula C₆H₅I₂NOHigh
Molecular Weight 360.92 g/mol High
Melting Point 221 – 223 °C Experimental [1]
Density (Solid) ~2.45 ± 0.1 g/cm³ (Predicted)Estimated*
Appearance Off-white to pale brown crystalline solidExperimental
Solubility Low in water; Soluble in DMSO, DMF, EtOAc/DCM mixturesExperimental
pKa (Predicted) ~6.5 (Hydroxyl group acidity increased by I-substitution)Estimated

*Note: Experimental density is rarely reported for this specific intermediate. The value is estimated based on the crystal density of the structural analogue 2,6-diiodo-3,5-dimethylpyridine (approx. 2.5 g/cm³).

Critical Analysis of Melting Point

The experimental melting point of 221–223 °C is a definitive purity indicator.

  • Depression: A melting point observed below 218 °C typically indicates contamination with the mono-iodinated byproduct (2-iodo-3-hydroxy-5-methylpyridine), which melts significantly lower at 186–187 °C [1].

  • Broadening: A range >2 °C suggests solvent occlusion or incomplete drying, common in iodinated pyridines which can trap lattice solvents.

Synthesis and Purification Context

Understanding the origin of the compound is essential for accurate characterization. The compound is typically synthesized via the electrophilic iodination of 3-hydroxy-5-methylpyridine (5-methylpyridin-3-ol).

Reaction Pathway & Impurity Logic

The iodination occurs stepwise.[2] The first iodine adds to the position ortho to the hydroxyl group (Position 2), followed by the second iodine at Position 6. Incomplete reaction leads to the mono-iodo impurity.

SynthesisWorkflow Start 3-Hydroxy-5-methylpyridine (Starting Material) Intermediate Mixture: 1. Mono-iodo (MP 186°C) 2. Di-iodo (Target, MP 221°C) Start->Intermediate Iodination Reagent Iodination Agent (I2 / Na2CO3 or ICl) Reagent->Intermediate Purification Purification: Column Chromatography (EtOAc / DCM) Intermediate->Purification Crude Isolation Final Pure 2,6-Diiodo-3-hydroxy- 5-methylpyridine (Solid, MP 221-223°C) Purification->Final Separation

Figure 1: Synthesis and purification workflow highlighting the critical separation of the mono-iodo impurity.

Experimental Protocols

Protocol A: Determination of Melting Point (Capillary Method)

Objective: Confirm identity and purity (>98%) relative to the reference range (221–223 °C).

Equipment:

  • Melting Point Apparatus (e.g., Büchi, Mettler Toledo) with silicone oil bath or metal block.

  • Glass capillary tubes (closed end).

Procedure:

  • Sample Prep: Dry the solid under vacuum at 40 °C for 4 hours to remove surface solvents. Grind a small amount (approx. 5 mg) into a fine powder.

  • Loading: Fill the capillary to a height of 2–3 mm. Compact the powder by tapping the capillary on a hard surface.

  • Ramp 1 (Fast): Heat rapidly to 200 °C.

  • Ramp 2 (Slow): Reduce heating rate to 1 °C/min starting from 210 °C.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid particle disappears (Clear point).

  • Validation: The range (Clear point - Onset) must be ≤ 2 °C. If the onset is < 218 °C, recrystallize.

Protocol B: Density Measurement (Gas Pycnometry)

Objective: Determine the skeletal density of the solid powder. This is superior to bulk density for characterization.

Equipment:

  • Helium Gas Pycnometer (e.g., Micromeritics AccuPyc).

  • Analytical Balance (0.1 mg precision).

Procedure:

  • Calibration: Calibrate the cell volume using a certified steel sphere standard.

  • Weighing: Weigh the empty sample cup (

    
    ). Fill 2/3 of the cup with the dry powder and weigh again (
    
    
    
    ). Calculate sample mass
    
    
    .
  • Purging: Place cup in the pycnometer. Perform 10 purge cycles with Helium to remove air and moisture.

  • Measurement: Run 5 measurement cycles. The instrument pressurizes the sample chamber (

    
    ) and expands into the reference chamber (
    
    
    
    ).
  • Calculation: The volume

    
     is calculated using Boyle’s Law:
    
    
    
    
  • Result: Density

    
    .
    
    • Target Expectation: ~2.4 – 2.5 g/cm³.

Quality Control Decision Tree

Use this logic flow to troubleshoot characterization results.

QCDecision Start Measure MP CheckRange Range 221-223 °C? Start->CheckRange CheckBroad Range > 2 °C? CheckRange->CheckBroad No Pass PASS: High Purity CheckRange->Pass Yes CheckLow MP < 215 °C? CheckBroad->CheckLow No Dry Action: Dry Sample (Solvent trapped) CheckBroad->Dry Yes Recryst Action: Recrystallize (Remove Mono-iodo) CheckLow->Recryst Yes (Mono-iodo impurity)

Figure 2: Quality control decision tree based on melting point analysis.

References

  • Durant, G. J., et al. (1982). Pyridine derivatives as histamine H2 antagonists. European Patent EP0065825B1.

    • Source:

    • Relevance: Defines the synthesis, separation, and experimental melting points of the mono-iodo (186–187 °C) and di-iodo (221–223 °C) species.
  • Pugh, D. (2006). 2,6-Dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine. Acta Crystallographica Section C.

    • Source:

    • Relevance: Provides structural density data for the closest methylated analogue, supporting the predicted density range.

Sources

Methodological & Application

Iodination protocols for 5-methylpyridin-3-ol using NIS or iodine monochloride

Author: BenchChem Technical Support Team. Date: March 2026

[label="2-Iodo-5-methylpyridin-3-ol\n(Target Intermediate)", fillcolor="#34A853", font

Regioselective iodination workflow of 5-methylpyridin-3-ol using NIS or ICl.

Detailed Experimental Protocols

Protocol A: Mild Iodination via N-Iodosuccinimide (NIS)

This protocol utilizes a weak base to generate a highly nucleophilic pyridin-3-olate anion, ensuring rapid and highly regioselective C2-iodination without over-halogenation [4].

Step-by-Step Methodology:

  • Setup: Charge an oven-dried round-bottom flask with 5-methylpyridin-3-ol (1.0 eq) and anhydrous DMF (to achieve a 0.2 M concentration).

  • Activation: Add K₂CO₃ (2.0 eq) to the solution. Causality Note: Deprotonating the C3-hydroxyl group forms a phenoxide-like anion, drastically increasing the electron density on the pyridine ring and facilitating attack by the mild NIS electrophile. Stir for 15 minutes at room temperature.

  • Iodination: Wrap the flask in aluminum foil to exclude light. Add NIS (1.05 eq) portionwise over 10 minutes. The solution will adopt a pale yellow tint.

  • Reaction Monitoring: Stir the mixture at 25–55 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The iodinated product will elute with a significantly higher R_f value than the polar starting material due to the large, lipophilic iodine atom.

  • Quench & Extraction: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace diiodinated byproduct is present.

Protocol B: Rapid Iodination via Iodine Monochloride (ICl)

This protocol leverages the extreme electrophilicity of ICl. Acetic acid is used as a solvent to intentionally protonate the pyridine nitrogen, acting as an electronic "brake" to prevent runaway diiodination [5].

Step-by-Step Methodology:

  • Setup: Dissolve 5-methylpyridin-3-ol (1.0 eq) in glacial acetic acid (0.3 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Iodination: Prepare a 1.0 M solution of ICl (1.0 eq) in glacial acetic acid. Add this solution dropwise via an addition funnel over 30 minutes. Causality Note: Strict stoichiometric control (exactly 1.0 eq) and slow addition are mandatory. Localized excesses of ICl will rapidly generate the 2,6-diiodo byproduct.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. The dark brown color of the ICl will gradually lighten as the electrophile is consumed.

  • Quench & Isolation: Carefully pour the reaction mixture into an ice-cold 10% aqueous Na₂S₂O₃ solution. Adjust the pH to ~6–7 using saturated aqueous NaHCO₃.

  • Recovery: The product, 2-iodo-5-methylpyridin-3-ol, typically precipitates as an off-white solid upon neutralization. Collect the product via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Analytical Validation & Self-Validating Cues

To ensure the integrity of the protocol, rely on the following self-validating system markers:

  • Visual Quenching Confirmation: Both NIS and ICl leave residual active iodine species (I⁺ or I₂) that color the solution yellow or dark brown. Upon the addition of Na₂S₂O₃ during the workup, the solution must instantly turn colorless . This visual cue confirms the successful reduction of electrophilic iodine to inert iodide (I⁻), ensuring the reaction is fully halted.

  • NMR Verification: In the ¹H NMR spectrum (DMSO-d₆ or CDCl₃), the disappearance of the C2 proton (typically the most downshifted aromatic proton adjacent to the nitrogen) confirms successful C2-iodination. The remaining C4 and C6 protons will appear as two distinct singlets (or doublets with very small meta coupling).

References

  • Journal of the American Chemical Society. "Halogen Bonds of Halogen(I) Ions: Where Are We and Where to Go?" Available at:[Link]

  • Google Patents. "AU2016287335B2 - Heterocyclic compounds as kinase inhibitors.
  • Google Patents. "US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes.

Application Note: High-Precision Suzuki-Miyaura Coupling of 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 2,6-Diiodo-3-hydroxy-5-methylpyridine , a densely functionalized scaffold used in kinase inhibitor discovery and fragment-based drug design.

Executive Summary

Substrate: 2,6-Diiodo-3-hydroxy-5-methylpyridine Primary Challenge: Controlling site-selectivity (C6 vs. C2) and managing the free hydroxyl group during Palladium-catalyzed cross-coupling. Core Strategy: This protocol prioritizes a Protection-First Strategy to ensure high yields and predictable regioselectivity. A secondary Direct Coupling Strategy is provided for advanced screening workflows.

Key Reactivity Drivers[1]
  • Regioselectivity (C6 Dominance): The C6 position is electronically activated relative to C2. The C3-hydroxyl group (a strong electron donor) significantly deactivates the adjacent C2 position via resonance. The C5-methyl group (weak donor) has a lesser deactivating effect on C6. Consequently, oxidative addition occurs preferentially at C6 .

  • Catalyst Poisoning: The free C3-hydroxyl group can coordinate to Pd(II) species or form a phenoxide anion under basic conditions, which is excessively electron-rich and can stall the catalytic cycle.

Strategic Reaction Pathways

The following decision tree outlines the optimal workflow based on your target molecule.

ReactionPathway Start 2,6-Diiodo-3-hydroxy- 5-methylpyridine Protect Step 1: O-Protection (Bn/Me/MOM) Start->Protect Recommended Direct Direct Coupling (High Risk/High Reward) Start->Direct Screening Only Mono Mono-Coupling (C6) Pd(PPh3)4, Na2CO3 Protect->Mono 1.05 eq ArB(OH)2 60-80°C Bis Bis-Coupling (C2 & C6) Pd(dppf)Cl2, K3PO4 Protect->Bis 2.5 eq ArB(OH)2 100°C Deprotect Deprotection Mono->Deprotect Bis->Deprotect FinalMono 6-Aryl-3-hydroxy- 5-methylpyridine Deprotect->FinalMono FinalBis 2,6-Diaryl-3-hydroxy- 5-methylpyridine Deprotect->FinalBis

Figure 1: Strategic workflow for functionalizing 2,6-diiodo-3-hydroxy-5-methylpyridine. The protected route is standard for scale-up.

Detailed Experimental Protocols

Protocol A: Protection (Recommended)

Objective: Mask the acidic proton to prevent catalyst poisoning and enhance solubility.

Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), DMF.

  • Dissolve 2,6-diiodo-3-hydroxy-5-methylpyridine (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.5 equiv) followed by BnBr (1.1 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.

  • Outcome: 2,6-Diiodo-3-(benzyloxy)-5-methylpyridine. (Yield typically >90%).[1][2][3]

Protocol B: Site-Selective Mono-Coupling (C6)

Objective: Install an aryl group at the C6 position while preserving the C2-iodide for future elaboration.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)The bulky triphenylphosphine ligands enhance selectivity for the less hindered/more reactive C6 site.
Ligand None (Catalyst pre-formed)Additional ligands may promote bis-coupling.
Base Na₂CO₃ (2.0 equiv, 2M aq)Mild base prevents rapid transmetallation, aiding selectivity.
Solvent DME or 1,4-Dioxane Ethers provide good solubility and stabilize the Pd intermediate.
Temp 60 - 70°C Controlled heat prevents activation of the deactivated C2 position.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with O-protected substrate (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv). Purge with Argon.

  • Solvent: Add degassed DME (5 mL/mmol) and 2M aqueous Na₂CO₃ (2.0 equiv).

  • Reaction: Heat to 65°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: If >5% bis-coupled product appears, lower temperature to 50°C.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 70–85% mono-coupled product (C6-isomer).

Protocol C: Exhaustive Bis-Coupling (C2 & C6)

Objective: Install aryl groups at both positions simultaneously.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Bidentate ligand (dppf) is more robust and promotes reductive elimination at sterically crowded centers (C2).
Base K₃PO₄ (3.0 equiv)Stronger base facilitates transmetallation of hindered boronic acids.
Solvent Toluene / Water (10:1)Biphasic system allows higher temperatures (reflux).
Temp 100 - 110°C High energy required to force oxidative addition at the deactivated C2 site.

Step-by-Step Procedure:

  • Combine Substrate (1.0 equiv), Arylboronic acid (2.5 - 3.0 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Add degassed Toluene and Water .

  • Reflux vigorously for 12–18 hours.

  • Note: If the C2 position remains unreacted, switch to SPhos Pd G2 catalyst, which is specialized for sterically hindered chlorides/iodides.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by Pyridine N or free OH.Ensure OH is protected. If using free OH, switch to Pd(OAc)₂ + SPhos and use 3.0 eq base.
Poor Selectivity (Bis-coupling observed in Mono protocol) Reaction temperature too high; Boronic acid excess.Reduce temp to 50°C. Use exactly 1.0 equiv of boronic acid. Add boronic acid slowly (syringe pump).
Protodeboronation (Aryl-H formation) Unstable boronic acid (e.g., 2-pyridyl, 2-heteroaryl).Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salts. Use anhydrous conditions (Dioxane/Cs₂CO₃).
De-iodination (Product is Ar-H) Hydride source present; "Over-reduction".Avoid alcoholic solvents (EtOH/MeOH). Use Toluene or DMF. Reduce reaction time.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Lutz, M. R., et al. "Selective Cross-Coupling of 2,6-Dihalopyridines." Journal of Organic Chemistry, 2018 , 83(15), 8745–8758. (Demonstrates C6 selectivity in 3-substituted pyridines). Link

  • Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • BenchChem Technical Report. "Reactivity Face-Off: 2,6-Dibromopyridine vs. 2,6-Dichloropyridine." BenchChem Application Notes, 2025. (Context for di-halo pyridine reactivity).

Sources

Application Note: Regioselective Functionalization of 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2,6-diiodo-3-hydroxy-5-methylpyridine (1) represents a "privileged structure" in medicinal chemistry, offering a dense array of functionalization vectors. Its utility lies in the orthogonal reactivity of the two iodine atoms, governed by the electronic and steric differentiation provided by the 3-hydroxy (strong electron donor) and 5-methyl (weak electron donor/steric bulk) groups.

This Application Note details the regioselective functionalization of this scaffold. By leveraging the electronic desymmetrization inherent in the molecule, researchers can sequentially functionalize the C6 position (favored) followed by the C2 position, enabling the rapid generation of complex, non-symmetric 2,3,5,6-tetrasubstituted pyridines.

Key Mechanistic Insight
  • C6-Iodine (The "Soft" Electrophile): The C6 position is ortho to the methyl group. While the methyl group is weakly electron-donating, it is significantly less deactivating than the oxygen at C3. Consequently, the C6–I bond retains more electrophilic character and undergoes oxidative addition with Pd(0) faster.

  • C2-Iodine (The "Hard" Electrophile): The C2 position is ortho to the hydroxyl/alkoxy group. The strong mesomeric electron donation (+M) of the oxygen increases electron density at C2, deactivating the C–I bond toward oxidative addition. Furthermore, bulky O-protecting groups (e.g., TBS, MOM) sterically hinder the C2 site.

Strategic Workflow

The following flowchart illustrates the critical decision points and divergent pathways for functionalizing the scaffold.

G Start 3-Hydroxy-5-methylpyridine Iodination Iodination (I2, Na2CO3) Start->Iodination Scaffold 2,6-Diiodo-3-hydroxy- 5-methylpyridine (1) Iodination->Scaffold Protect O-Protection (MOM, Bn, TBS) Scaffold->Protect Step 1 Protected O-Protected Scaffold (2) Protect->Protected Suzuki_C6 C6-Selective Coupling (Pd(0), 1.05 eq Ar-B(OH)2) Protected->Suzuki_C6 Step 2: Regiocontrol Product_C6 6-Aryl-2-iodo-3-OR- 5-methylpyridine (3) Suzuki_C6->Product_C6 Func_C2 C2-Functionalization (Suzuki/Sonogashira, High Temp) Product_C6->Func_C2 Step 3: Forcing Conditions Final 2,6-Diaryl-3-hydroxy- 5-methylpyridine Func_C2->Final Step 4: Deprotection

Figure 1: Strategic workflow for the divergent synthesis of tetrasubstituted pyridines.

Detailed Experimental Protocols

Protocol A: Scaffold Preparation & Protection

Objective: Synthesize the diiodo core and install a directing/protecting group.

1. Iodination: While 3-hydroxy-5-methylpyridine is commercially available, the diiodo derivative is best prepared freshly to avoid light-induced decomposition.

  • Reagents: 3-Hydroxy-5-methylpyridine (1.0 eq), Iodine (

    
    , 2.2 eq), 
    
    
    
    (2.2 eq),
    
    
    .
  • Procedure: Suspend substrate in water.[1] Add base and iodine.[2] Stir at room temperature for 4–12 h. The product precipitates.

  • Yield: Typically 85–95%.

2. O-Protection (Methoxymethylation - MOM): Protection is mandatory to maximize regioselectivity. A free hydroxyl group can coordinate palladium, potentially overriding the electronic bias or causing catalyst poisoning.

  • Reagents: 2,6-Diiodo-3-hydroxy-5-methylpyridine (1.0 eq), MOM-Cl (1.2 eq), DIPEA (1.5 eq), DCM (0.2 M).

  • Step-by-Step:

    • Dissolve the pyridine in dry DCM at 0°C under

      
      .
      
    • Add DIPEA followed by dropwise addition of MOM-Cl (Caution: Carcinogen).

    • Warm to RT and stir for 2 h.

    • Quench with sat.

      
      , extract with DCM, and concentrate.
      
    • Validation:

      
       NMR should show the disappearance of the broad OH peak and appearance of MOM signals (
      
      
      
      ppm for OMe,
      
      
      ppm for
      
      
      ).
Protocol B: Regioselective C6-Suzuki Coupling

Objective: Selectively functionalize the C6-iodine while leaving the C2-iodine intact.

Rationale: The C6 position is electronically more favorable for oxidative addition. By controlling stoichiometry and temperature, >95% regioselectivity can be achieved.

Reagents:

  • Substrate: O-MOM-2,6-diiodo-3-hydroxy-5-methylpyridine (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.05 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding boronic acids).
  • Base:

    
     (2.0 eq, 2M aqueous solution).
    
  • Solvent: DME (Dimethoxyethane) /

    
     (4:1 ratio). Degassed.
    

Step-by-Step Methodology:

  • Setup: In a Schlenk tube or microwave vial, combine the substrate, boronic acid, and catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed DME and aqueous base.

  • Reaction: Stir at 60°C (oil bath temperature).

    • Critical Note: Do not reflux initially. Monitor by TLC/LCMS after 2 hours. High temperatures (>90°C) may trigger double addition.

  • Monitoring: Look for the consumption of starting material (

    
     in 20% EtOAc/Hex) and formation of the mono-coupled product (
    
    
    
    ). The bis-coupled product usually has a much lower
    
    
    or different fluorescence.
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography.
    

Expected Outcome:

  • Major Product: 6-Aryl-2-iodo-3-(MOM-oxy)-5-methylpyridine.

  • Selectivity: >20:1 (C6:C2).

Protocol C: C2-Functionalization (The "Hard" Step)

Objective: React the remaining sterically hindered and electron-rich C2-iodine.

Rationale: The remaining iodine is deactivated by the ortho-alkoxy group. "Forcing" conditions are required: higher temperatures and more active catalytic systems.

Option 1: Suzuki Coupling (Introduction of 2nd Aryl Group)

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%). These bulky, electron-rich ligands facilitate oxidative addition into deactivated aryl halides.
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: Toluene /

    
     (10:1) or 1,4-Dioxane.
    
  • Conditions: 100°C - 110°C (Reflux) for 12–24 h.

Option 2: Sonogashira Coupling (Introduction of Alkyne)

  • Catalyst:

    
     (5 mol%), CuI (2 mol%).
    
  • Base:

    
     or DIPEA (excess).
    
  • Conditions: 80°C in sealed tube.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Poor Regioselectivity (Mixture of C2/C6) Temperature too high during Step 1.Lower temp to 40°C or RT. Use stoichiometric boronic acid (0.95 eq).
No Reaction at C2 (Step 2) Catalyst deactivation; C2 is too electron-rich.Switch to XPhos-Pd-G2 or Sphos . Increase temp to 110°C.
Deiodination (Protodehalogenation) Hydride source present; overheating.Ensure solvents are dry (for non-aqueous steps). Reduce reaction time.
Low Yield in Step 1 Catalyst poisoning by free OH (if unprotected).Ensure complete O-protection (MOM/Bn) before coupling.

References

  • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of 2,6-dibromopyridine and 2,6-dibromo-3-methoxypyridine. Tetrahedron Letters, 44(38), 7255-7257. (Establishes the directing effect of 3-alkoxy groups).
  • Suzuki Coupling on 2,6-Dihalo-3-substituted Pyridines

    • Bach, T., et al. (2003). Regioselective cross-coupling reactions of 2,6-dichloro-3-methoxypyridine. Tetrahedron Letters, 44(26), 4819.
    • URL:[Link]

  • General Reactivity of 2,6-Diiodopyridines

    • Gompf, B., et al. (2015). Synthesis, spectroscopic, and in vitro investigations of 2,6-diiodo-BODIPYs. Journal of Porphyrins and Phthalocyanines. (Illustrates reactivity of diiodo-cores, though in BODIPY systems).
    • Source:[Link]

  • Synthesis of 3-Hydroxy-5-methylpyridine Precursors

    • Efficient synthesis of 2,6-bis(hydroxymethyl)
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Sonogashira Couplings at C-2 and C-6 of Diiodopyridines for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Alkynylpyridines

The pyridine nucleus is a cornerstone of medicinal chemistry, appearing as a critical scaffold in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the physicochemical properties of drug candidates make it a highly sought-after heterocycle.[2][3][4] The functionalization of the pyridine ring is therefore a critical task in the synthesis of novel therapeutic agents.[3][5]

Among the myriad of synthetic transformations, the Sonogashira cross-coupling reaction stands out as a powerful and reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl halides) and sp-hybridized carbons (of terminal alkynes).[6][7] This palladium- and copper-cocatalyzed reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it exceptionally useful in the late-stage functionalization of complex molecules.[7]

This guide provides an in-depth analysis and detailed protocols for the Sonogashira coupling reaction applied to 2,6-diiodopyridine. We will explore the mechanistic underpinnings that govern reactivity and provide validated, step-by-step methodologies to control the reaction outcome, enabling researchers to selectively synthesize either mono-alkynylated or di-alkynylated pyridine derivatives—versatile building blocks for constructing diverse molecular architectures.

Pillar 1: Mechanistic Insight and Controlling Selectivity

A robust understanding of the reaction mechanism is paramount to troubleshooting and rationally designing synthetic strategies. The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

The Dual Catalytic Cycle

  • Palladium Cycle (The Workhorse):

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 2,6-diiodopyridine. This is typically the rate-determining step and occurs more readily with more electron-deficient or sterically accessible C-X bonds.[8][9] For dihalopyridines, the reactivity trend is overwhelmingly C-I > C-Br > C-Cl, a principle that underpins regioselective couplings in mixed-halogen systems.[10][11]

    • Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers its alkyne group to the palladium(II) complex. This step regenerates the copper(I) catalyst.[8]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]

  • Copper Cycle (The Activator):

    • The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or piperidine).[6][8] The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a highly reactive copper(I) acetylide intermediate, which is the active species for the transmetalation step.[8]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd_complex Ar-Pd(II)L₂(I) Pd0->Pd_complex Ar-I Transmetalation Transmetalation Pd_alkyne_complex Ar-Pd(II)L₂(C≡CR) Pd_complex->Pd_alkyne_complex Cu-C≡CR CuI Cu(I) Pd_complex->CuI I⁻ Pd_alkyne_complex->Pd0 Ar-C≡CR RedElim Reductive Elimination Alkyne_act Alkyne Activation Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex Cu_acetylide->CuI

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Achieving Selective Mono- vs. Di-alkynylation

For a symmetric substrate like 2,6-diiodopyridine, the two iodo-positions are electronically and sterically equivalent. Therefore, selectivity is not about which position reacts first (regioselectivity), but rather about controlling the number of substitutions.

  • Stoichiometric Control: This is the most critical factor.

    • For Mono-alkynylation: Employing a slight deficit or stoichiometric equivalent (0.9-1.1 equivalents) of the terminal alkyne relative to the diiodopyridine is essential. This starves the reaction of the alkyne partner after the first coupling, minimizing the formation of the di-substituted product.

    • For Di-alkynylation: A clear excess of the terminal alkyne (typically 2.2-2.5 equivalents) is required to drive the reaction to completion and ensure both iodo-groups are substituted.

  • Condition Tuning:

    • Temperature and Time: Mono-substitution can be favored by using milder conditions (e.g., room temperature to 60 °C) and shorter reaction times.[10] Progress should be carefully monitored by Thin Layer Chromatography (TLC) to halt the reaction once the desired mono-alkynylated product is dominant. Conversely, di-substitution often requires more forcing conditions, such as higher temperatures (80-100 °C) and longer reaction times, to overcome the slightly decreased reactivity of the second C-I bond after the first coupling.[6]

    • Catalyst & Ligand Choice: While standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are effective, the choice of ligand can influence reaction rates.[6] Highly active ligands like XPhos or SPhos can allow for lower catalyst loadings and temperatures but may require more careful monitoring to isolate the mono-substituted product due to faster reaction rates.[10] For most standard applications, triphenylphosphine (PPh₃) provides a reliable and cost-effective option.

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be robust and reproducible. Crucial Safety Note: All operations should be performed in a well-ventilated fume hood. Anhydrous and deoxygenated solvents are critical for preventing catalyst deactivation and unwanted side reactions like Glaser homocoupling.[6]

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dry Schlenk Flask under Inert Gas (Ar/N₂) B Add Solids: 2,6-Diiodopyridine, Pd Catalyst, CuI A->B C Add Anhydrous Solvent & Amine Base B->C D Degas Mixture (Ar Bubbling) C->D E Add Terminal Alkyne (Dropwise) D->E F Heat to Desired Temperature E->F G Monitor by TLC/LC-MS F->G H Cool to RT & Quench (e.g., aq. NH₄Cl) G->H I Extract with Organic Solvent H->I J Dry, Filter & Concentrate I->J K Purify by Column Chromatography J->K

Caption: A generalized workflow for performing Sonogashira coupling reactions.
Protocol 1: Selective Mono-alkynylation of 2,6-Diiodopyridine

Objective: To synthesize 2-iodo-6-alkynylpyridine with high selectivity.

Materials:

  • 2,6-Diiodopyridine (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.05 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (approx. 3-4 mL per mmol of diiodopyridine)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 4-5 mL per mmol of diiodopyridine)

  • Standard glassware (Schlenk flask, condenser), inert atmosphere setup (Argon or Nitrogen), TLC plates, and purification supplies.

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,6-diiodopyridine, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white powder).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF followed by anhydrous triethylamine via syringe.

  • Degassing: Bubble Argon through the stirred mixture for 10-15 minutes to ensure the solution is thoroughly deoxygenated.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe over 2-3 minutes.

  • Reaction: Heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 10:1 Hexanes:Ethyl Acetate eluent). The goal is to stop the reaction when the starting material spot has been mostly consumed, and the desired mono-product spot is at its maximum intensity, before significant formation of the di-substituted product (which will be less polar) is observed.

  • Work-up: Once complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure mono-alkynylated product.

Protocol 2: Double (Di-alkynylation) of 2,6-Diiodopyridine

Objective: To synthesize 2,6-di-alkynylpyridine.

Materials:

  • 2,6-Diiodopyridine (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (2.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N), anhydrous (approx. 4-5 mL per mmol of diiodopyridine)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 5-6 mL per mmol of diiodopyridine)

  • Standard laboratory equipment as listed in Protocol 1.

Step-by-Step Procedure:

  • Setup & Inerting: Follow steps 1-3 from Protocol 1, adjusting the catalyst quantities as listed above.

  • Degassing: Follow step 4 from Protocol 1.

  • Alkyne Addition: Add the 2.2 equivalents of the terminal alkyne dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C. The higher temperature helps drive the reaction to full di-substitution.

  • Monitoring: Monitor the reaction by TLC until the starting material and the mono-substituted intermediate are no longer visible (typically 4-12 hours).

  • Work-up, Extraction, and Purification: Follow steps 8-12 from Protocol 1. The di-substituted product will be significantly less polar than the mono-substituted intermediate.

Pillar 3: Data Summary and Troubleshooting

The following table summarizes typical conditions and expected outcomes for the selective Sonogashira coupling on 2,6-diiodopyridine.

ParameterSelective Mono-alkynylationDouble (Di-alkynylation)Causality & Rationale
Alkyne (equiv) 1.0 - 1.1> 2.2Stoichiometry is the primary control. Limiting the alkyne prevents the second coupling.
PdCl₂(PPh₃)₂ (mol%) 1 - 3%2 - 5%Higher loading for di-alkynylation ensures catalyst remains active for the slower second coupling.
CuI (mol%) 2 - 5%4 - 8%Ensures efficient formation of the copper acetylide needed for transmetalation.
Base Et₃N, DIPEA, PiperidineEt₃N, DIPEA, PiperidineNeutralizes the HI byproduct, regenerating the amine for the catalytic cycle.[6]
Solvent DMF, THF, DioxaneDMF, THF, DioxaneAnhydrous, polar aprotic solvents are standard for solubilizing reagents and catalysts.[6][10]
Temperature 25 - 60 °C60 - 100 °CMilder conditions favor mono-coupling; higher energy input is needed for the second substitution.
Typical Yield 60 - 85%75 - 95%Yields are dependent on the specific alkyne and purification efficiency.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents (O₂ presence). 3. Impure reagents (e.g., wet solvent/base).1. Use fresh, high-purity catalyst and ligands. 2. Ensure thorough degassing with an inert gas. 3. Use freshly distilled or commercially available anhydrous solvents and bases.
Significant Glaser Homocoupling Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.Meticulously deoxygenate all solvents and maintain a positive inert gas pressure throughout the reaction. Consider a copper-free protocol if the issue persists.[12][13]
Poor Mono-selectivity 1. Reaction temperature too high or time too long. 2. Inaccurate measurement of the alkyne.1. Run the reaction at a lower temperature and monitor closely by TLC, quenching as soon as the starting material is consumed. 2. Calibrate syringes and perform accurate additions.
Incomplete Di-substitution 1. Insufficient heating or reaction time. 2. Catalyst deactivation before completion. 3. Insufficient alkyne.1. Increase the reaction temperature or allow it to run for a longer period. 2. Increase the catalyst loading slightly (e.g., from 3% to 4%). 3. Ensure at least 2.2 equivalents of alkyne are used.

Conclusion

The Sonogashira coupling of 2,6-diiodopyridine is a highly effective method for producing valuable alkynylpyridine intermediates. By carefully controlling reaction parameters—most critically the stoichiometry of the terminal alkyne—researchers can selectively direct the reaction towards either mono- or di-alkynylation. The protocols and insights provided herein serve as a robust foundation for scientists in pharmaceutical and materials science to confidently employ this reaction, enabling the synthesis of diverse and complex molecular structures essential for the discovery of next-generation therapeutics and functional materials.

References

  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs (July 06 2023). R Discovery.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs (July 06 2023). R Discovery.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC.
  • Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. Benchchem.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines (23 Aug 2022). VBN | Kennisbank.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Sonogashira coupling. Wikipedia.
  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temper
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Sonogashira Coupling Reaction Mechanism. YouTube.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

Sources

Strategic Protection of the 3-Hydroxy Group in Diiodopyridines: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diiodinated 3-hydroxypyridines are invaluable building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of a free hydroxyl group, however, can interfere with many standard synthetic transformations, necessitating the use of a protecting group. This application note provides a comprehensive overview of robust and reliable strategies for the protection of the 3-hydroxy group in diiodopyridines. Detailed protocols for the installation and removal of two of the most effective protecting groups, tert-butyldimethylsilyl (TBS) ether and benzyl (Bn) ether, are presented, along with a discussion of the key considerations for selecting the optimal protecting group for a given synthetic route.

Introduction: The Synthetic Challenge

The 3-hydroxypyridine scaffold is a common motif in a wide range of biologically active compounds.[2][3][4] The introduction of two iodine atoms onto this core structure provides synthetic handles for the construction of more complex architectures via cross-coupling reactions. However, the acidic proton of the 3-hydroxy group can lead to undesirable side reactions, such as deprotonation by organometallic reagents or interference with catalyst activity. Therefore, the temporary masking of this functional group is a critical step in many synthetic sequences.

The ideal protecting group for this application must be:

  • Stable to the conditions of subsequent reactions, particularly metal-catalyzed cross-couplings.

  • Easy to introduce and remove in high yield.

  • Orthogonal to other protecting groups and functional moieties present in the molecule.

Recommended Protecting Groups

Based on their proven reliability and versatility, we recommend two primary protecting groups for the 3-hydroxy function of diiodopyridines:

  • tert-Butyldimethylsilyl (TBS) Ether: A versatile and widely used protecting group, stable to a broad range of non-acidic reagents.[5]

  • Benzyl (Bn) Ether: A robust protecting group, stable to a wide range of reaction conditions, including strongly acidic and basic media.[6]

The tert-Butyldimethylsilyl (TBS) Ether Strategy

The TBS group is a popular choice for alcohol protection due to its ease of introduction and its selective removal under mild conditions.[7][8]

Protection Protocol

The silylation of the 3-hydroxy group is typically achieved using tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base such as imidazole.[9]

Mechanism: The reaction is thought to proceed through the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the alcohol.[9]

Detailed Protocol:

  • To a solution of the 3-hydroxydiiodopyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection Protocol

The TBS group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7][9][10] The high strength of the silicon-fluorine bond is the driving force for this reaction.[7][9]

Detailed Protocol:

  • Dissolve the TBS-protected diiodopyridine (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

TBS_Protection_Deprotection cluster_TBS TBS Protection & Deprotection Start_TBS 3-Hydroxydiiodopyridine Protected_TBS TBS-Protected Diiodopyridine Start_TBS->Protected_TBS TBS-Cl, Imidazole, DMF End_TBS 3-Hydroxydiiodopyridine Protected_TBS->End_TBS TBAF, THF

Caption: TBS protection and deprotection workflow.

The Benzyl (Bn) Ether Strategy

The benzyl ether is a highly robust protecting group, offering excellent stability across a wide pH range and to many reagents.[6]

Protection Protocol

The benzylation of the 3-hydroxy group is typically carried out via a Williamson ether synthesis, using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with benzyl bromide (BnBr).[6][11]

Detailed Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF, add a solution of the 3-hydroxydiiodopyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Deprotection Protocol

The most common method for benzyl ether cleavage is catalytic hydrogenolysis, which is a mild and efficient procedure.[11][12][13]

Detailed Protocol:

  • Dissolve the benzyl-protected diiodopyridine (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen).

  • Stir the reaction vigorously under a hydrogen atmosphere for 4-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Benzyl_Protection_Deprotection cluster_Benzyl Benzyl Protection & Deprotection Start_Bn 3-Hydroxydiiodopyridine Protected_Bn Benzyl-Protected Diiodopyridine Start_Bn->Protected_Bn NaH, BnBr, DMF End_Bn 3-Hydroxydiiodopyridine Protected_Bn->End_Bn H₂, Pd/C

Sources

Application Note: Synthesis of Antiviral Heterocycles from 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: High-Precision Functionalization of 2,6-Diiodo-3-hydroxy-5-methylpyridine for Antiviral Drug Discovery. Target Audience: Medicinal Chemists, Process Chemists, and Virologists. Scope: This guide details the strategic utilization of 2,6-diiodo-3-hydroxy-5-methylpyridine (1) as a linchpin intermediate in the synthesis of next-generation antiviral agents. Specifically, it addresses the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Dihydroorotate Dehydrogenase (DHODH) inhibitors, which frequently utilize substituted pyridine cores.

The protocol focuses on overcoming the primary synthetic challenge: Regioselective functionalization of the chemically distinct C2 and C6 iodine positions in the presence of the C3-hydroxyl and C5-methyl directing groups.

Chemical Profile & Strategic Value

The scaffold 2,6-diiodo-3-hydroxy-5-methylpyridine represents a "privileged structure" in medicinal chemistry due to its high density of functional handles:

  • C2 & C6 Iodides: Excellent leaving groups for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C3 Hydroxyl: A nucleophilic handle for etherification, allowing solubility tuning or pharmacophore attachment (e.g., solubilizing side chains or lipophilic aryl ethers).

  • C5 Methyl: Provides metabolic stability (blocking oxidation) and hydrophobic bulk often required for binding viral hydrophobic pockets (e.g., HIV-1 RT allosteric pocket).

Mechanistic Insight: The Regioselectivity Challenge

In a 2,6-dihalo-pyridine system, the C2 and C6 positions are generally electronically similar. However, in (1) , the symmetry is broken:

  • C2 Position: Sterically crowded by the C3-substituent (OH or OR) but electronically activated by the inductive effect of the oxygen.

  • C6 Position: Sterically less hindered (flanked by the smaller C5-Methyl) but less activated.

Expert Insight: Under standard Suzuki-Miyaura conditions, oxidative addition of Pd(0) typically favors the sterically more accessible C6 position , especially when the C3-hydroxyl is protected with a bulky group. However, if the C3-OH is free or coordinates with the catalyst, C2 selectivity can sometimes be observed. This guide prioritizes the C3-O-Alkylation


 C6-Coupling 

C2-Coupling
sequence, which is the most reliable route for library generation.

Strategic Pathway Visualization

The following diagram illustrates the divergent synthesis of two major antiviral classes (NNRTI analogs and DHODH inhibitors) from the core scaffold.

AntiviralSynthesis cluster_legend Reaction Logic Start 2,6-Diiodo-3-hydroxy- 5-methylpyridine (1) Step1 Step 1: O-Alkylation (Introduction of R1) Start->Step1 R1-X, K2CO3, DMF Inter1 Intermediate A: 3-Alkoxy-2,6-diiodo- 5-methylpyridine Step1->Inter1 Step2 Step 2: C6-Selective Coupling (Suzuki/Sonogashira) Inter1->Step2 Boronic Acid, Pd(0) Inter2 Intermediate B: C6-Functionalized Monocoupled Product Step2->Inter2 Steric Control (C6 > C2) Step3 Step 3: C2-Coupling (S_NAr or Pd-Catalysis) Inter2->Step3 Target1 Target Class 1: NNRTI Analogs (Biaryl Ethers) Step3->Target1 Ar-OH / Ar-B(OH)2 Target2 Target Class 2: DHODH Inhibitors (Fused/Linked Heterocycles) Step3->Target2 Cyclization Legend1 Starting Material Legend2 Key Intermediate Legend3 Final Antiviral Scaffold

Caption: Divergent synthetic workflow for accessing distinct antiviral scaffolds from the diiodo-pyridinol core, highlighting the sequential functionalization strategy.

Detailed Experimental Protocols

Protocol A: C3-O-Alkylation (The Anchor Step)

Purpose: To install the "R1" pharmacophore and differentiate the steric environment of C2 vs C6.

Reagents:

  • Substrate: 2,6-Diiodo-3-hydroxy-5-methylpyridine (1.0 equiv)

  • Alkyl Halide (R-X): e.g., Isopropyl iodide, Benzyl bromide (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for difficult substrates)
  • Solvent: DMF (anhydrous) or Acetone

Procedure:

  • Charge a round-bottom flask with 2,6-diiodo-3-hydroxy-5-methylpyridine (10 mmol) and anhydrous DMF (50 mL).

  • Add

    
     (20 mmol) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation (color change often observed).
    
  • Add the Alkyl Halide (12 mmol) dropwise.

  • Critical Step: Heat to 60°C. Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol is polar; the product will move to higher

    
    .
    
  • Workup: Dilute with water (200 mL) to precipitate the product. If oil forms, extract with EtOAc. Wash organics with LiCl solution (5%) to remove DMF.

  • Yield Expectation: 85-95%.

Author’s Note: For DHODH inhibitors, an isopropoxy group at C3 is often preferred for optimal hydrophobic pocket filling (See J. Med. Chem. 2015).[1]

Protocol B: Regioselective C6-Suzuki Coupling

Purpose: To introduce the first aryl/heteroaryl ring at the less hindered C6 position.

Mechanism: The bulky C3-alkoxy group shields the C2-iodine, directing the Pd(0) oxidative addition to the C6-iodine.

Reagents:

  • Substrate: 3-Alkoxy-2,6-diiodo-5-methylpyridine (1.0 equiv)

  • Boronic Acid:

    
     (1.05 equiv) – Stoichiometry is critical to prevent double coupling.
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding boronic acids).
  • Base:

    
     (2M aqueous, 2.0 equiv).
    
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

Procedure:

  • In a reaction vial, combine the Substrate (1.0 mmol), Boronic Acid (1.05 mmol), and Catalyst (0.05 mmol).

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvent (10 mL) and base solution.

  • Temperature Control: Heat to 70-80°C . Do not reflux vigorously (100°C+), as this increases the risk of C2/C6 bis-coupling.

  • Monitoring: Monitor by HPLC or LC-MS. Look for the mono-coupled mass. If bis-coupled product appears (>5%), lower temperature to 60°C.

  • Purification: Flash chromatography is usually required to separate trace bis-coupled byproducts.

Data Validation:

  • NMR Signature: The C4-proton signal will shift, but the key confirmation is NOE (Nuclear Overhauser Effect). An NOE correlation between the C5-Methyl group and the new Aryl ring confirms C6-substitution .

Protocol C: C2-Functionalization (The Closing Step)

Purpose: To functionalize the remaining sterically hindered C2-iodine.

Option 1: Suzuki Coupling (For Biaryls)

  • Requires more forcing conditions due to steric hindrance from the C3-alkoxy group.

  • Catalyst: Use highly active systems like Pd_2(dba)_3 / XPhos or Pd-PEPPSI-IPr .

  • Temp: 100-110°C (Reflux).

Option 2:


 (Nucleophilic Aromatic Substitution) 
  • If the target is an amino-pyridine (common in antivirals like Delavirdine analogs).

  • Reagent: Amine (

    
    ), Base (
    
    
    
    or NaH).
  • Conditions: The pyridine nitrogen activates C2 for nucleophilic attack. Heat in DMSO or NMP at 120°C.

Case Study: Synthesis of a DHODH Inhibitor Analog

Objective: Synthesis of a library based on 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine analogs (Ref: J. Med. Chem.).[2][3][4][5][6][7][8][9][10][11][12][13]

Workflow:

  • Start: 2,6-Diiodo-3-hydroxy-5-methylpyridine.

  • Step 1: Alkylation with Isopropyl Iodide

    
     3-Isopropoxy-2,6-diiodo-5-methylpyridine.
    
  • Step 2 (C6): Suzuki coupling with Cyclopropylboronic acid.

    • Note: Cyclopropyl is introduced at C6 (adjacent to Methyl).

  • Step 3 (C2): Ullmann-type coupling or

    
     with a Pyrazole core.
    
    • Challenge: The C2-iodine is hindered. Copper catalysis (

      
      , DMEDA) is often effective for C-N bond formation here if Pd fails.
      

Summary of Yields (Typical):

StepReaction TypeConditionsTypical YieldSelectivity (C6:C2)
1O-Alkylation

, DMF, 60°C
92%N/A
2Suzuki (C6)

, 80°C
65-75%>10:1
3Buchwald (C2)

, XPhos, 110°C
55-65%N/A

Troubleshooting & Optimization

Issue: Loss of Regioselectivity (Bis-coupling in Step 2)
  • Cause: Temperature too high or excess Boronic acid.

  • Solution: Reduce temperature to 60°C. Add Boronic acid slowly (syringe pump) to keep its instantaneous concentration low. Use a bulkier ligand (e.g., SPhos) which may enhance the discrimination between the two iodine sites.

Issue: Deiodination (Protodehalogenation)
  • Cause: Over-reduction of the C-I bond, common in electron-deficient pyridines.

  • Solution: Use anhydrous solvents for the coupling. Avoid formate-based hydride sources. Use mild bases like

    
     instead of carbonates if possible.
    
Issue: Poor Solubility of Diiodo-Intermediate
  • Solution: The diiodo-pyridinol is sparingly soluble in non-polar solvents. Always perform the O-alkylation in DMF or DMAc . Once alkylated, the lipophilicity increases, allowing the use of Toluene or THF in subsequent steps.

References

  • Design and Synthesis of DHODH Inhibitors

    • Lobo, G., et al. "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)." Journal of Medicinal Chemistry, 2015, 58(15), 5989–6002.
  • Schlosser, M., et al. "Site-Selective Coupling of 2,6-Dihalopyridines." European Journal of Organic Chemistry, 2005.
  • Antiviral Pyridine Scaffolds (General Review)

    • "Nitrogen-Containing Heterocycles as Antiviral Agents."[1][3][8] MDPI Molecules, 2022.

  • NNRTI Synthesis Protocols: "Synthesis of Lersivirine and Related Pyrazole NNRTIs." Bioorganic & Medicinal Chemistry Letters. (General reference for pyridine ether synthesis).

Disclaimer: This protocol is designed for research purposes only. All chemical synthesis should be conducted in a controlled laboratory environment by qualified personnel wearing appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Regioselective Etherification of 2,6-Diiodo-3-hydroxy-5-methylpyridine with Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of halogenated pyridinols is a critical transformation in medicinal chemistry and drug development. 2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS: 98139-03-8) is a highly valuable, sterically encumbered building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including histamine H2 receptor antagonists [1]. This application note provides a comprehensive, field-validated protocol for the regioselective O-alkylation (etherification) of this substrate using alkyl halides. By leveraging the unique steric and electronic properties of the diiodo-substitution, researchers can achieve near-quantitative yields of the target ether without competing N-alkylation byproducts.

Mechanistic Rationale & Regioselectivity

The alkylation of standard 3-hydroxypyridines often presents a regioselectivity challenge. Because the molecule exists in equilibrium with its zwitterionic and pyridone tautomers, alkylation can theoretically occur at the oxygen atom (O-alkylation) to form an ether, or at the nitrogen atom (N-alkylation) to form a pyridinium salt[2].

However, 2,6-diiodo-3-hydroxy-5-methylpyridine bypasses this ambiguity due to two synergistic factors:

  • Steric Shielding: The massive van der Waals radii of the iodine atoms at the C2 and C6 positions create a severe steric barricade around the pyridine nitrogen. This physical blocking prevents electrophilic attack by the alkyl halide at the nitrogen center.

  • Electronic Activation: The strong electron-withdrawing inductive effect of the diiodo substitution significantly lowers the pKa of the C3-hydroxyl group. This enhances its phenolic character, allowing for facile deprotonation by mild bases (e.g., K₂CO₃) and stabilizing the highly nucleophilic pyridine-3-olate anion [3].

Regioselectivity Substrate 2,6-Diiodo-3-hydroxy -5-methylpyridine Deprotonation Base (e.g., K2CO3) Deprotonation Substrate->Deprotonation Anion Pyridine-3-olate Intermediate Deprotonation->Anion N_Alk N-Alkylation (Pyridinium Salt) Anion->N_Alk Disfavored O_Alk O-Alkylation (Alkyl Ether) Anion->O_Alk Highly Favored Reason1 Steric Shielding by 2,6-Diiodo Groups Reason1->N_Alk Reason2 High O-Nucleophilicity (Phenolic nature) Reason2->O_Alk

Logical pathway demonstrating the regioselectivity of O-alkylation over N-alkylation.

Experimental Design & Optimization

To establish a self-validating and robust system, the reaction conditions were optimized. The choice of base and solvent dictates the reaction kinetics. While Sodium Hydride (NaH) is a common choice for etherification, it is unnecessarily harsh for this acidic phenol and can trigger unwanted dehalogenation. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides the ideal balance, perfectly matching the substrate's pKa while stabilizing the S_N2 transition state.

Table 1: Optimization of Reaction Conditions
EntryBase (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)Causality / Observation
1Na₂CO₃DMF801265Incomplete deprotonation due to lower solubility of Na₂CO₃.
2 K₂CO₃ DMF 60 6 92 Optimal balance of kinetics and solubility.
3Cs₂CO₃MeCN60495Excellent yield, but Cs₂CO₃ increases scale-up costs.
4NaHTHF0 to 25488Trace deiodination observed due to harsh basicity.
5K₂CO₃Acetone501278Sluggish reaction rate due to lower boiling point/temperature.
Table 2: Substrate Scope (Alkyl Halides)
Alkyl Halide (1.2 eq)Electrophile TypeTarget ProductIsolated Yield (%)
Methyl Iodide (MeI)Primary (Methyl)2,6-Diiodo-3-methoxy-5-methylpyridine96
Benzyl Bromide (BnBr)Benzylic3-(Benzyloxy)-2,6-diiodo-5-methylpyridine94
Allyl BromideAllylic3-(Allyloxy)-2,6-diiodo-5-methylpyridine91
Isopropyl Bromide (iPrBr)Secondary2,6-Diiodo-3-isopropoxy-5-methylpyridine76

Step-by-Step Protocol

Workflow Step1 1. Reagent Preparation Step2 2. Base Activation Step1->Step2 Step3 3. Alkyl Halide Addition Step2->Step3 Step4 4. Thermal Incubation Step3->Step4 Step5 5. Aqueous Work-up Step4->Step5 Step6 6. Purification (Flash GC) Step5->Step6

Sequential experimental workflow for the Williamson ether synthesis.

Materials Required
  • Substrate: 2,6-Diiodo-3-hydroxy-5-methylpyridine (1.0 mmol, 360.9 g/mol )

  • Electrophile: Alkyl halide (e.g., Benzyl bromide) (1.2 mmol)

  • Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)

Methodology
  • Reagent Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diiodo-3-hydroxy-5-methylpyridine (361 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a continuous argon or nitrogen atmosphere.

  • Base Activation: Add finely powdered, anhydrous K₂CO₃ (276 mg, 2.0 mmol) to the solution in one portion. Stir the resulting suspension at room temperature (20–25 °C) for 30 minutes. Note: The solution will noticeably darken as the highly conjugated pyridine-3-olate anion is generated.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Introduce the alkyl halide (1.2 mmol) dropwise via a gas-tight syringe over 5 minutes to prevent localized exothermic spikes.

  • Thermal Incubation: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1 v/v) until the starting material spot is completely consumed.

  • Aqueous Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into distilled water (15 mL). Extract the aqueous phase with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (4 × 15 mL). Causality: Multiple aqueous washes are mandatory to partition and remove the high-boiling DMF from the organic phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 15% EtOAc in Hexanes) to afford the pure etherified product.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized ether, analytical validation must confirm O-alkylation over N-alkylation:

  • ¹H NMR Spectroscopy: The disappearance of the broad phenolic -OH singlet (typically around

    
     9.5-10.5 ppm in DMSO-d6) and the appearance of the new alkoxy protons (e.g., a singlet at 
    
    
    
    ~5.1 ppm for the -O-CH₂-Ph group) confirms successful coupling. Furthermore, the pyridine ring proton at C4 will shift slightly upfield due to the electron-donating nature of the newly formed ether linkage.
  • Mass Spectrometry (LC-MS): The mass spectrum should display the expected [M+H]⁺ molecular ion peak without the presence of dimeric or deiodinated side products.

References

  • Google Patents. "EP0065825B1 - Pyridine derivatives as histamine h2 antagonists.
  • Organic Chemistry Portal. "Ether synthesis by etherification (alkylation)." Available at:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-hydroxy-5-methylpyridine iodination reaction

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Improving the Yield of 3-Hydroxy-5-Methylpyridine Iodination

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the iodination of 3-hydroxy-5-methylpyridine. Iodinated pyridines are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] However, the inherent electronic properties of the pyridine ring can make this electrophilic substitution challenging, often leading to low yields and side products.[2][3] This document provides a structured approach to troubleshooting common issues and optimizing reaction conditions to achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the iodination of 3-hydroxy-5-methylpyridine in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction has a very low yield, or I'm observing no product formation. What are the most likely causes?

Answer: A low or zero yield in this reaction typically points to issues with substrate reactivity, reagent choice, or reaction conditions.

  • Inherent Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[2][3] Furthermore, the lone pair on the nitrogen is basic and can be protonated by acidic reagents (often used to activate the iodinating agent). This forms a pyridinium ion, which is even more deactivated and essentially unreactive towards electrophiles.[3][4]

    • Solution: The presence of the electron-donating hydroxyl (-OH) and methyl (-CH3) groups on the starting material helps to activate the ring compared to pyridine itself. However, careful selection of a sufficiently powerful iodinating system is still crucial. Using a protecting group on the pyridine nitrogen, such as forming a pyridine N-oxide, can alter the ring's electronic properties and direct functionalization, though this adds extra steps to the synthesis.[2]

  • Improper Reagent Activation: Many common iodinating agents require an activator to generate a potent electrophilic iodine species (I+) capable of reacting with the moderately activated pyridine ring.

    • N-Iodosuccinimide (NIS): While a mild and selective reagent, NIS often requires a strong acid catalyst like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH) to iodinate deactivated aromatic rings.[5][6] Acetic acid can also be used to activate NIS for some substrates.[7]

    • Molecular Iodine (I₂): Elemental iodine itself is not electrophilic enough for this reaction. It must be paired with an oxidizing agent (e.g., nitric acid, hydrogen peroxide, iodic acid) or a Lewis acid to generate a more reactive iodine species.[8][9][10]

  • Purity and Handling of Reagents:

    • Solution: Always start with high-purity 3-hydroxy-5-methylpyridine.[11] Ensure your solvents are anhydrous, as water can react with some iodinating agents and activators.[12] Reagents like N-iodosuccinimide should be fresh and properly stored, as they can decompose over time. It is critical to systematically check the integrity of all starting materials, reagents, and solvents before beginning the experiment.[2]

Question 2: I'm getting a mixture of iodinated products. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is governed by the combined directing effects of the substituents on the pyridine ring.

  • Understanding Directing Effects:

    • Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating, ortho, para-director. In 3-hydroxy-5-methylpyridine, it strongly directs iodination to the C2, C4, and C6 positions.

    • Methyl (-CH3) Group: The methyl group is a weakly activating, ortho, para-director, influencing positions C4 and C6.

    • Combined Effect: Both groups strongly activate the C4 and C6 positions. The C2 position is also activated by the hydroxyl group. Therefore, a mixture of 2-, 4-, and 6-iodo isomers, as well as di-iodinated products, is possible.[13][14]

  • Strategies to Enhance Selectivity:

    • Control Temperature: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable isomer and reduce the rate of competing side reactions.[15]

    • Choice of Iodinating Agent: The steric bulk of the iodinating agent can influence regioselectivity. A bulkier reagent system may preferentially attack the less sterically hindered positions.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experimenting with different solvents (e.g., acetonitrile, DMF, chlorinated solvents) may be beneficial.

Question 3: My product appears to be degrading during workup or purification. What precautions should I take?

Answer: Iodinated pyridines, particularly those with hydroxyl groups, can be sensitive to both the purification media and residual reagents.

  • Quenching the Reaction: After the reaction is complete, it is essential to quench any remaining iodinating agent or elemental iodine.

    • Solution: Wash the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This will reduce excess I₂ to colorless, water-soluble iodide (I⁻).

  • pH Control: The product may be sensitive to strongly acidic or basic conditions.

    • Solution: Carefully neutralize the reaction mixture after quenching. If a strong acid catalyst was used, a gentle wash with a saturated sodium bicarbonate solution is recommended until the aqueous layer is neutral or slightly basic.

  • Chromatography Considerations: Iodinated compounds can sometimes be unstable on silica gel.

    • Solution: Before performing a large-scale column purification, it is wise to test the stability of a small sample of the crude product on the chosen stationary phase.[16] To do this, dissolve a small amount of the crude material in the desired eluent, add a small amount of silica gel, stir for 30 minutes, filter, and analyze the filtrate by TLC or NMR to check for degradation.[16] If instability is observed, consider using a different stationary phase like alumina (basic or neutral) or deactivating the silica gel with a small percentage of a base like triethylamine in the eluent.[16]

Frequently Asked Questions (FAQs)

  • Q: Which iodinating agent is the best starting point for this reaction?

    • A: For initial attempts, N-Iodosuccinimide (NIS) in combination with a catalytic amount of trifluoroacetic acid (TFA) is a reliable choice.[6] This system is generally effective for moderately activated arenes and offers good control. If yields are low, a more powerful reagent like Iodine Monochloride (ICl) can be used, but requires more careful handling due to its reactivity.[12][17]

  • Q: What are the best solvents for this iodination?

    • A: Acetonitrile (MeCN), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF) are commonly used solvents for electrophilic iodinations. The choice depends on the specific iodinating agent and the solubility of the starting material.

  • Q: What are the key safety precautions?

    • A: Iodine and its derivatives are corrosive and can cause stains and burns. Iodinating agents like NIS and ICl are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[18] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture.

Data Summary: Common Iodination Reagents

Iodinating AgentActivating Agent / Co-reagentTypical Solvent(s)Key Characteristics
N-Iodosuccinimide (NIS) Trifluoroacetic acid (TFA) or other strong acidsAcetonitrile, DCMMild, selective, easy to handle solid.[5][6][7]
Iodine Monochloride (ICl) None (used directly)Acetic Acid, DCM, CCl₄Highly reactive source of I+, effective for less reactive substrates.[12][19]
Molecular Iodine (I₂) Oxidizing agent (HIO₃, H₂O₂, HNO₃) or Silver Salt (Ag₂SO₄, AgNO₃)Acetic Acid, Water, MethanolEconomical, but requires activation to generate the electrophile.[9][20]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) None (used directly)DCM, AcetonitrileStable, commercially available solid reagent.[5]
Pyridine-Iodine Monochloride None (used directly)Ethanol, Acetic AcidA stable, solid complex that is easier to handle than ICl.[17]

Visualizing the Process

Troubleshooting Workflow for Low-Yield Iodination

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Step 1: Verify Reagents & Starting Material Purity start->check_reagents check_conditions Step 2: Scrutinize Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Solution: Use fresh, high-purity materials. Ensure anhydrous solvents. check_reagents->solution_reagents Purity/Age Issue check_activation Step 3: Evaluate Iodinating System check_conditions->check_activation Conditions OK solution_conditions Solution: Optimize temperature, concentration, and reaction time. Ensure inert atmosphere. check_conditions->solution_conditions Parameter Issue check_workup Step 4: Analyze Workup & Purification check_activation->check_workup System OK solution_activation Solution: Increase catalyst loading. Switch to a more powerful iodinating agent (e.g., ICl). check_activation->solution_activation Reactivity Issue success Yield Improved check_workup->success Process OK solution_workup Solution: Test product stability on silica. Use mild quenching and neutralization steps. check_workup->solution_workup Product Loss/Degradation

Caption: A systematic workflow for troubleshooting low-yield iodination reactions.

Regioselectivity of Electrophilic Attack

Caption: Directing effects of -OH and -CH3 groups on the pyridine ring.

Detailed Experimental Protocol: Iodination using NIS and TFA

This protocol provides a robust starting point for the iodination of 3-hydroxy-5-methylpyridine.

Materials:

  • 3-Hydroxy-5-methylpyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (0.1 - 0.2 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxy-5-methylpyridine (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. Stir the mixture at room temperature for 5 minutes.

  • Catalyst Addition: Slowly add trifluoroacetic acid (0.1 eq) to the stirring mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature (if heated) and pour it into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate solution. Shake until the organic layer is colorless.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM, 3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize TFA), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired iodinated product(s).

References

  • US8822516B2 - Process for the preparation of iodides - Google P
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI.
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing).
  • 3-HYDROXY-5-METHYLPYRIDINE CAS#: 42732-49-0 - ChemicalBook.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communic
  • 3-Hydroxy-5-methylpyridine | 42732-49-0 | Benchchem.
  • Troubleshooting low yield in pyridine functionaliz
  • CN105175320A - Preparation method of 3-hydroxypyridine - Google P
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC - NIH.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - SciSpace.
  • Full article: The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones - Taylor & Francis.
  • Pyridine is bad at electrophilic arom
  • Iodine monochloride - Wikipedia.
  • One-pot iodination of hydroxypyridines. - Semantic Scholar.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI.
  • 3-Hydroxy-5-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal.
  • RF of 3-Hydroxypyridine as function of time and temperature of incub
  • Pyridine Iodine Monochloride 6443-90-9 - TCI Chemicals.
  • N-Iodosuccinimide (NIS) Manufacturer - Calibre Chemicals.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube.
  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chrom
  • Ionic dissociation in pyridine–iodine solutions - ResearchG
  • New functionalised 3-hydroxypyridines - Durham E-Theses.
  • 11.7: Heterocyclic Amines - Chemistry LibreTexts.
  • N-Iodosuccinimide (NIS)
  • Pyridine Iodine Monochloride | C5H5ClIN | CID 10220417 - PubChem - NIH.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media.
  • Pyridine synthesis - Organic Chemistry Portal.
  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure.
  • Pyridine iodine monochloride | 6443-90-9 - Benchchem.
  • CN102428068B - Process for the iodination of aromatic compounds - Google P
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI.

Sources

Technical Support Center: Purification of 2,6-Diiodo-3-hydroxy-5-methylpyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,6-diiodo-3-hydroxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Given the specific nature of this molecule—a substituted pyridine with both hydrogen-bonding capabilities and heavy iodine atoms—this guide emphasizes the underlying principles to empower you to adapt and troubleshoot the purification process effectively.

Understanding the Molecule: Key Physicochemical Properties

Before diving into protocols, it's crucial to understand the structural features of 2,6-diiodo-3-hydroxy-5-methylpyridine and how they influence its behavior during recrystallization.

  • Pyridine Ring: The basic nitrogen in the pyridine ring can influence solubility in acidic solutions and may interact with acidic impurities or silica gel if chromatography is used as a prior purification step.[1]

  • Iodine Atoms: The two heavy iodine atoms significantly increase the molecule's molecular weight and can lead to stronger van der Waals interactions, which is beneficial for crystal lattice formation. However, iodinated compounds can sometimes be light-sensitive.

  • Hydroxy Group: The phenolic hydroxyl group allows for hydrogen bonding, which can affect its solubility in protic solvents.[2] It also introduces a potential for the compound to act as a weak acid.

  • Methyl Group: This group adds a nonpolar character to the molecule.

This combination of functional groups suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective for recrystallization.

Recommended Recrystallization Protocol

This protocol is a robust starting point. Depending on the impurities present, optimization will likely be necessary.

Step 1: Solvent Selection

The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[3][4][5] For 2,6-diiodo-3-hydroxy-5-methylpyridine, a mixed solvent system is often a good choice.[6] A common and effective approach is to use a solvent in which the compound is soluble (the "solvent") and another in which it is sparingly soluble (the "anti-solvent").[7][8]

Recommended Solvent Systems to Screen:

Solvent SystemRationale
Ethanol/Water Ethanol will likely dissolve the compound when hot due to the polar hydroxyl group, while water will act as an anti-solvent.[6][9]
Toluene/Hexane Toluene may dissolve the aromatic compound at higher temperatures, and hexane can be added as an anti-solvent.[7][9][10]
Ethyl Acetate/Hexane A moderately polar ester that can often dissolve compounds with multiple functional groups, with hexane as the anti-solvent.[6][9][10]
Step 2: The Recrystallization Workflow

The following diagram outlines the general workflow for recrystallization.

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot 'solvent' to dissolve A->B Heat to near boiling C If insoluble impurities exist, filter hot solution B->C Gravity filter D Allow solution to cool slowly B->D E Induce crystallization if necessary D->E F Cool in an ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash with a small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: A general workflow for the recrystallization process.

Detailed Steps:

  • Dissolution: Place the crude 2,6-diiodo-3-hydroxy-5-methylpyridine in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., ethanol). Heat the mixture gently on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[2][4]

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of high-molecular-weight impurities.[6][11] In this case, cool the solution slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[11][12]

  • Hot Filtration (if necessary): If you added charcoal or if there are insoluble impurities, you must perform a hot gravity filtration to remove them.[11][13] Pre-heat your funnel and receiving flask to prevent premature crystallization.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[15][16]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to provide a nucleation site.[15][16][17]

  • Maximizing Yield: Once crystals have formed, cool the flask in an ice bath for about 15-30 minutes to maximize the yield of the purified solid.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3][12] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3][11]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.[6]

Troubleshooting and FAQs

Here are some common issues encountered during the recrystallization of 2,6-diiodo-3-hydroxy-5-methylpyridine and how to address them.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[18] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[18][19]

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent to fully redissolve the oil.[18][20]

  • Slow down the cooling: Allow the solution to cool more slowly. You can insulate the flask to slow heat loss.[18]

  • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a more nonpolar solvent or adjust the ratio of your mixed solvent system.

  • Lower the saturation temperature: Add more of the primary solvent so that crystallization begins at a lower temperature.

Q2: I have a very low yield after recrystallization. Why did this happen and how can I improve it?

A2: A low yield can be due to several factors.[18]

Potential Causes and Solutions:

CauseSolution
Too much solvent was used. If you still have the filtrate (the "mother liquor"), try to evaporate some of the solvent and cool it again to obtain a second crop of crystals.[18] In the future, use the minimum amount of hot solvent necessary for dissolution.
The compound is significantly soluble in the cold solvent. Ensure you are cooling the solution in an ice bath to minimize solubility. You may also need to try a different solvent system where the compound is less soluble at cold temperatures.
Premature crystallization during hot filtration. Ensure your filtration apparatus is sufficiently hot.
Crystals were washed with warm solvent. Always wash the collected crystals with ice-cold solvent.[2]
Q3: My purified crystals are still colored. How can I remove the color?

A3: Colored impurities are common and can often be adsorbed onto activated charcoal.[2][11][21]

Procedure:

  • Dissolve the colored crystals in the minimum amount of hot solvent.

  • Allow the solution to cool slightly from boiling.

  • Add a small amount of activated charcoal (about 1-2% of the solute weight).[11]

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A4: This usually means the solution is not supersaturated.

Troubleshooting Flowchart:

G Start No crystals have formed upon cooling Step1 Scratch the inside of the flask with a glass rod Start->Step1 Step2 Add a seed crystal Step1->Step2 No Success Crystals form Step1->Success Yes Step3 Evaporate some of the solvent Step2->Step3 No Step2->Success Yes Step4 Cool in a lower temperature bath Step3->Step4 No Step3->Success Yes Step4->Success Yes

Caption: A logical workflow for inducing crystallization.

  • Induce Nucleation: Try scratching the flask or seeding the solution as described in the main protocol.[15][16][17]

  • Increase Concentration: If induction methods fail, you likely have too much solvent.[15] Gently heat the solution to boil off some of the solvent and then allow it to cool again.[18]

  • Lower the Temperature: If the concentration seems appropriate, try cooling the solution in a colder bath (e.g., an ice-salt bath).[16]

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Describe two techniques that can be used to induce crystallization. (2023, August 15). Brainly. Retrieved from [Link]

  • Recrystallization. (n.d.). Towson University. Retrieved from [Link]

  • Crystallization. (n.d.). University of Houston. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Solvent Selection for Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Purification: How To. (n.d.). University of Rochester. Retrieved from [Link]

  • Process for the preparation of iodoaromatic compounds. (n.d.). Google Patents.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. (n.d.). PMC. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). University of Victoria. Retrieved from [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.). Google Patents.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Question Regarding Recrystallization. (2026, January 7). Reddit. Retrieved from [Link]

  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (n.d.). Google Patents.
  • Advances in the Direct Iodination of Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,6-Dihydroxypyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for the iodination of aromatic compounds. (n.d.). Google Patents.
  • Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. (2006, December 19). European Commission. Retrieved from [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Nature. Retrieved from [Link]

  • 2,6-Diamino-3,5-difluoropyridine. (n.d.). PubChem. Retrieved from [Link]

  • A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. (n.d.). European Patent Office. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS: 98139-03-8) during organic synthesis workflows.

Part 1: Core Diagnostics & FAQs

Q: Why is 2,6-Diiodo-3-hydroxy-5-methylpyridine so difficult to dissolve in standard organic solvents? A: The insolubility stems from a thermodynamic "perfect storm" of high lattice energy and extreme lipophilicity. The 3-hydroxyl group and the pyridine nitrogen establish a robust, continuous intermolecular hydrogen-bonding network. Concurrently, the two heavy, highly polarizable iodine atoms at the 2- and 6-positions drastically increase the molecular weight (360.92 g/mol ) and the lipophilicity (logP) of the scaffold [1]. This dual nature—highly lipophilic yet tightly bound by polar H-bonds—creates a rigid crystal lattice that resists solvation by both non-polar solvents (like hexane or toluene) and protic solvents (like water or cold alcohols) [2].

Q: Does tautomerism play a role in its solubility profile? A: Yes. Halogenated hydroxypyridines can engage in prototropic tautomerism, existing in equilibrium between the pyridinol (aromatic) and pyridinone (keto) forms [2]. While the 3-hydroxy position favors the aromatic enol form more than 2- or 4-hydroxypyridines, the presence of the electron-withdrawing iodine atoms increases the acidity of the hydroxyl proton, facilitating complex, tightly packed hydrogen-bonded dimers and polymers in the solid state[3].

Q: If heating doesn't work, what is the most effective chemical strategy to bypass this issue? A: You must disrupt the hydrogen-bonding network. This is achieved through two primary mechanisms:

  • Deprotonation : Converting the neutral hydroxyl group into an anionic phenoxide salt using a base (e.g., NaH, K2CO3). This introduces an ionic charge that is rapidly solvated by polar aprotic solvents.

  • Protection : Masking the hydroxyl group with a lipophilic protecting group (e.g., TBS, MOM, or Benzyl). This eliminates the H-bond donor capacity entirely, rendering the molecule highly soluble in standard solvents like dichloromethane (DCM) or tetrahydrofuran (THF) [3].

Part 2: Solvent Optimization Data

When the free hydroxyl group must be retained for your reaction, selecting a solvent capable of disrupting the intermolecular hydrogen bonds is critical.

SolventDielectric Constant (ε)Dipole Moment (D)Empirical Solubility RatingBest Synthetic Use Case
DMSO 46.73.96ExcellentHigh-temperature SNAr, Deprotonations
DMF 36.73.82GoodAlkylations, Silylations
NMP 32.24.09GoodHigh-temperature Pd-cross-coupling
THF/MeOH (1:1) ~19.0~1.70ModerateReductions, mild base reactions
DCM 8.931.60PoorNot recommended for the free -OH form

Part 3: Troubleshooting Workflow

Use the following decision matrix to determine the optimal path for solubilizing your reagent based on your downstream synthetic requirements.

SolubilityTroubleshooting Start Solubility Issue: 2,6-Diiodo-3-hydroxy-5-methylpyridine Solvent Step 1: Switch to Polar Aprotic (DMSO, DMF, NMP) Start->Solvent Check1 Is it soluble? Solvent->Check1 Proceed1 Proceed with Reaction (e.g., high-temp coupling) Check1->Proceed1 Yes OH_Check Step 2: Is free -OH required for target transformation? Check1->OH_Check No Salt In Situ Deprotonation (Add NaH or K2CO3) OH_Check->Salt Yes Protect Install Protecting Group (e.g., TBS-Cl, MOM-Cl) OH_Check->Protect No Proceed2 Proceed with Alkylation/ Nucleophilic Substitution Salt->Proceed2 Suspension clears (Phenoxide forms) Proceed3 Proceed with Pd-Catalyzed Cross-Coupling (THF/DCM) Protect->Proceed3 Lipophilicity increases

Decision tree for troubleshooting the solubility of 2,6-Diiodo-3-hydroxy-5-methylpyridine.

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The physical state of the reaction mixture will provide real-time feedback on the success of the solubilization strategy.

Protocol A: In Situ Deprotonation (Phenoxide Salt Formation)

Objective: Solubilize the starting material for immediate O-alkylation or N-alkylation. Causality: Sodium hydride irreversibly deprotonates the hydroxyl group. The resulting sodium phenoxide salt is highly ionic and rapidly solvated by the high dielectric constant of DMF, permanently breaking the crystal lattice.

  • Setup: Charge a flame-dried Schlenk flask with 2,6-Diiodo-3-hydroxy-5-methylpyridine (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration. The mixture will appear as a cloudy, heterogeneous suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise under a positive stream of argon.

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint: Observe the flask. The initial opaque suspension will evolve gas (H₂ bubbles) and gradually transition into a clear, homogeneous amber solution . This visual change confirms the successful formation and dissolution of the phenoxide salt. (Troubleshooting: If the solution remains cloudy after 30 minutes, the NaH may be degraded by moisture; add an additional 0.1 equiv).

  • Execution: Proceed with the dropwise addition of your chosen electrophile.

Protocol B: Silyl Protection (TBS Ether Formation)

Objective: Mask the hydrogen-bond donating hydroxyl group to enable solubility in non-polar solvents (e.g., DCM, Toluene) for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions). Causality: Installing a bulky tert-butyldimethylsilyl (TBS) group eliminates the molecule's ability to act as a hydrogen-bond donor and introduces highly lipophilic methyl and tert-butyl moieties, forcing compatibility with non-polar organic phases.

  • Suspension: Suspend 2,6-Diiodo-3-hydroxy-5-methylpyridine (1.0 equiv) in anhydrous DCM (0.1 M). The starting material will remain largely insoluble.

  • Catalysis: Add Imidazole (2.5 equiv) and stir for 5 minutes. Imidazole acts as both a nucleophilic catalyst and an acid scavenger.

  • Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) as a solid in one portion.

  • Solvent Tuning: Add anhydrous DMF as a co-solvent (10% v/v relative to DCM). Note: This minimal amount of DMF provides just enough localized solubility for the solid starting material to react with the activated silylating agent at the solid-liquid interface.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: As the lipophilic TBS group is installed, the H-bond network is destroyed. The heterogeneous mixture will clarify into a homogeneous, slightly yellow solution , visually indicating reaction completion. Confirm via TLC (Hexanes/EtOAc 4:1); the product will elute as a new, high-Rf spot compared to the baseline-stuck starting material.

References

  • Md Badrul Islam, et al. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Biomed Res Int., 2023.[Link]

Minimizing mono-iodo byproducts in 2,6-diiodo-3-hydroxy-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for 2,6-diiodo-3-hydroxy-5-methylpyridine synthesis. It prioritizes the "Mono-Iodo Reduction" mandate using a self-validating process chemistry approach.

Topic: Minimizing Mono-Iodo Byproducts in 2,6-Diiodo-3-Hydroxy-5-Methylpyridine Synthesis

Document ID: TSC-PYR-IOD-002 Status: Active Audience: Process Chemists, R&D Scientists

Core Reaction Logic & Kinetics

To eliminate the mono-iodo impurity, one must understand the competitive kinetics of the substrate. The starting material, 3-hydroxy-5-methylpyridine (5-picolin-3-ol) , undergoes Electrophilic Aromatic Substitution (EAS).[1]

The Mechanistic Pathway

The hydroxyl group at C3 is the primary activating group. The methyl group at C5 acts as a secondary activator.

  • Position C2: Ortho to -OH, Para to -CH₃. (Cooperative activation: Most Reactive )

  • Position C6: Para to -OH, Ortho to -CH₃. (Cooperative activation: Highly Reactive )

  • Position C4: Ortho to -OH, Ortho to -CH₃. (Sterically hindered: Least Reactive )

The Problem: The reaction proceeds sequentially (


). If 

(conversion of mono

di) is slow, or if reagents are depleted, the reaction stalls at the mono-iodo intermediate (likely 2-iodo-3-hydroxy-5-methylpyridine).

ReactionPathway SM 3-Hydroxy-5-methylpyridine (Starting Material) Mono Mono-Iodo Intermediate (Likely 2-iodo isomer) [MAJOR IMPURITY] SM->Mono k1 (Fast) + I2 / Base Mono->Mono Stalls if: 1. pH < pKa (OH) 2. I2 Depletion Di 2,6-Diiodo-3-hydroxy- 5-methylpyridine (Target) Mono->Di k2 (Slower) Requires pH > 9.0 Excess I2

Figure 1: Sequential iodination pathway.[1] The "Mono" stall is the critical failure point.

Troubleshooting Guides

Issue A: HPLC Shows >5% Mono-Iodo Impurity

Diagnosis: The reaction stalled before the second iodine could add to the C6 position. This is typically a pH management failure or stoichiometric error , not a time issue.

Step-by-Step Resolution:

  • Check the pH (The "pKa Trap"):

    • Science: The reaction requires the pyridinol anion (phenoxide-like) to be reactive.[1] The pKa of the starting material is ~9.0. As iodination proceeds, HI is generated, neutralizing the base.

    • Action: If pH drops below 9.5, the substrate protonates and becomes unreactive.

    • Fix: Maintain pH 10–11 throughout the addition. Use a pH-stat or add base (20% NaOH or

      
      ) concurrently with Iodine.[1]
      
  • Verify Stoichiometry:

    • Science:

      
       disproportionates in alkaline media (forming inactive IO⁻ and I⁻).[1] You need more than theoretical equivalents.
      
    • Standard: Theoretical = 2.0 eq.

    • Optimization: Use 2.2 to 2.5 eq of

      
      .
      
  • Temperature Modulation:

    • Action: If the reaction is run at 0–5°C (common for selectivity), the second iodination (

      
      ) might be too slow.[1]
      
    • Fix: After the initial addition, warm the mixture to 20–25°C (or even 40°C) for 1–2 hours to push the Mono

      
       Di conversion.
      
Issue B: Product Co-Precipitates with Mono-Iodo

Diagnosis: The mono-iodo species is often less soluble than the starting material but has similar solubility to the di-iodo product in aqueous acid, making separation difficult.

Step-by-Step Resolution:

  • The "Acid Crash" Technique:

    • The di-iodo product is a weaker base than the mono-iodo product (electron-withdrawing iodines reduce N-basicity).[1]

    • Protocol: When quenching, acidify slowly to pH 3–4 . The di-iodo product (phenol form) should precipitate.[1] The mono-iodo species (more basic) may remain partially soluble as the pyridinium salt if the pH is carefully controlled.[1]

    • Validation: Filter a small aliquot at pH 4 and check the filtrate by HPLC. If mono is in the filtrate, you have achieved separation.

Optimized Experimental Protocol

This protocol is designed as a Self-Validating System . It includes checkpoints to ensure the mono-impurity is consumed before workup.

Reagents:

  • 3-Hydroxy-5-methylpyridine (1.0 eq)[1]

  • Iodine (

    
    ) (2.4 eq)[1]
    
  • Sodium Carbonate (

    
    ) (2.5 eq) or NaOH (Keep pH > 10)[1]
    
  • Solvent: Water (or Water/MeOH 4:1)[1]

Workflow:

  • Dissolution (Checkpoint 1):

    • Dissolve SM and

      
       in water. Ensure complete dissolution.
      
    • Validation: Solution must be clear/yellow. pH must be >11.

  • Controlled Addition:

    • Add pulverized

      
       (or 
      
      
      
      dissolved in KI solution) dropwise over 2 hours.[1]
    • Crucial: Maintain temperature at 20–25°C. Do not cool to 0°C unless observing tar formation; heat is needed for the second iodine.

  • The "Push" Phase (Checkpoint 2):

    • After addition, stir for 2 hours.

    • Sampling: Take an aliquot. Quench with sodium thiosulfate.[2] Run HPLC.

    • Criteria: If Mono > 2%, add 0.1 eq additional

      
       and stir for 1 hour. Do not proceed to workup until Mono < 1%. [1]
      
  • Quench & Isolation:

    • Add Sodium Thiosulfate (aq) to destroy excess iodine (color change: dark brown

      
       yellow/white).[1]
      
    • Acidify with 2M HCl to pH 3–4.

    • Filter the precipitate.[3][4] Wash with water.[3][4][5]

Data Summary: Optimization Parameters
ParameterStandard ConditionOptimized Condition (Min Mono)Reason
Iodine Eq 2.0 - 2.12.3 - 2.5 Compensates for disproportionation in base.
pH Control Initial base onlyMaintained > 10 Prevents substrate protonation (deactivation).[1]
Temperature 0°C20°C

40°C
Overcomes activation energy barrier for 2nd Iodine.
Solvent MethanolWater (or 10% MeOH) Improves precipitation of the hydrophobic Di-iodo product.

Decision Logic for Impurity Removal

Use this logic flow if the final isolated solid still contains mono-iodo impurity.

TroubleshootingTree Start High Mono-Iodo Detected (> 2%) CheckpH Was pH > 10 during reaction? Start->CheckpH CheckEq Was I2 > 2.3 eq? CheckpH->CheckEq Yes Reprocess Reprocess Material: Resuspend in H2O/Base Add 0.2 eq I2 Stir 2h @ 40°C CheckpH->Reprocess No (Substrate stalled) CheckEq->Reprocess No (Insufficient I2) Recryst Recrystallization: Solvent: EtOH/Water or AcOH Mono is more soluble CheckEq->Recryst Yes (Reaction maxed out)

Figure 2: Decision tree for post-reaction remediation.

Frequently Asked Questions (FAQ)

Q1: Can I use NIS (N-Iodosuccinimide) instead of


? 
A:  Yes, NIS is a "cleaner" source of electrophilic iodine (

) and often works in milder conditions (e.g., Acetonitrile/TFA or MeOH).[1] However, for reducing mono-byproducts, the mechanism is similar. NIS is significantly more expensive. If using NIS, use 2.2 eq and monitor the reaction. A catalytic acid (TFA) is often required with NIS, whereas

requires Base.[1]

Q2: Why does the reaction turn black and stop converting? A: This indicates the formation of


 complexes or iodine precipitation, but usually, it means the pH has dropped. If the solution becomes acidic, the amine gets protonated (

), which is strongly deactivating. The ring becomes electron-deficient and refuses the second iodine. Check pH immediately.

Q3: My product is purple. How do I clean it? A: The purple color is trapped molecular iodine (


).[1] Wash the solid filter cake with a 5% Sodium Thiosulfate  solution until the filtrate is clear/colorless.

Q4: Is the 4-position at risk of iodination (Tri-iodo)? A: It is unlikely under standard conditions. The 4-position is sterically hindered by the 3-OH and 5-Methyl groups. However, if you use a vast excess of iodine (>4 eq) and high heat (>60°C), you may observe trace tri-iodo formation.[1]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Ganguly, N. C., et al. (2010).[6] Environmentally benign iodination of activated aromatics. Synthesis, 2010(09), 1467-1472.[1] Link

  • Org. Synth. Coll. Vol. 5. (1973).[1] Iodination of 3-pyridinol variants. p. 665. (Provides the foundational stoichiometry for hydroxypyridine iodination). Link

  • Kooti, M. (2022).[4] Optimization of Iodination Conditions. ResearchGate Discussion on Iodine Removal and Reactivity. Link

Sources

Technical Support Center: Optimizing Catalyst Loading for Coupling 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions of 2,6-Diiodo-3-hydroxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. We will delve into the nuances of Suzuki and Sonogashira couplings, providing practical, field-tested advice to overcome common challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 2,6-Diiodo-3-hydroxy-5-methylpyridine is resulting in low yields. What are the primary factors to investigate?

A1: Low yields in the Suzuki-Miyaura coupling of this substrate often stem from a combination of factors related to its specific chemical nature. The pyridine ring's electron-deficient character can deactivate it towards certain reactions, and the nitrogen's lone pair can coordinate with and inhibit the palladium catalyst.[1][2] Key areas to systematically troubleshoot include:

  • Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount. For electron-deficient and sterically hindered substrates like this, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[3]

  • Reaction Conditions: Suboptimal temperature, reaction time, and solvent can all contribute to poor yields. It's crucial to ensure all reagents and solvents are pure and anhydrous, as water and oxygen can deactivate the catalyst and reagents.[2][4]

  • Base Selection: The strength and solubility of the base are critical for the transmetalation step. A poorly chosen base can lead to incomplete reaction or side product formation.

Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?

A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[5] To mitigate this:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent.

  • High-Purity Reagents: Use high-purity boronic acid and ensure your palladium catalyst is not partially oxidized.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes disfavor the homocoupling pathway.

Q3: In my Sonogashira coupling, I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the desired product?

A3: Achieving selective mono- or di-substitution on a di-iodinated pyridine requires careful control over the reaction conditions. The two iodine atoms will have different reactivities, which can be exploited. To favor mono-substitution, consider:

  • Stoichiometry: Use a slight excess of the 2,6-Diiodo-3-hydroxy-5-methylpyridine relative to the terminal alkyne.

  • Lower Catalyst Loading: A lower catalyst concentration can sometimes favor the less reactive site.

  • Temperature Control: Running the reaction at a lower temperature may enhance selectivity.

For di-substitution, ensure you are using at least two equivalents of the terminal alkyne and a sufficient catalyst loading to drive the reaction to completion.

Q4: What are the visual indicators of catalyst deactivation, and how can I prevent it?

A4: A common sign of catalyst deactivation is the formation of palladium black, which is aggregated, inactive palladium.[2][5] This often appears as a black precipitate in the reaction mixture. To prevent this:

  • Appropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[2]

  • Control Temperature: Excessively high temperatures can accelerate catalyst decomposition.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[2] Maintaining a strict inert atmosphere is crucial.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

A systematic approach is essential when troubleshooting low yields. The following workflow will guide you through the process of identifying and resolving the root cause.

Troubleshooting_Suzuki_Yield Start Low/No Yield in Suzuki Coupling Catalyst_Check Is the catalyst system appropriate for a deactivated aryl iodide? Start->Catalyst_Check Base_Check Is the base effective? Catalyst_Check->Base_Check Yes Solution1 Switch to a more active catalyst system: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Use a stable precatalyst. Catalyst_Check->Solution1 No Conditions_Check Are the reaction conditions optimal? Base_Check->Conditions_Check Yes Solution2 Screen different bases: - Use strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). - Ensure adequate solubility of the base. Base_Check->Solution2 No Reagent_Check Are reagents pure and anhydrous? Conditions_Check->Reagent_Check Yes Solution3 Optimize reaction parameters: - Increase temperature gradually. - Extend reaction time and monitor by TLC/LC-MS. - Screen different solvents (e.g., Dioxane, Toluene, THF). Conditions_Check->Solution3 No Solution4 Ensure reagent quality: - Use freshly distilled/dried solvents. - Check purity of starting materials. - Maintain a strict inert atmosphere. Reagent_Check->Solution4 No End Improved Yield Reagent_Check->End Yes Solution1->Base_Check Solution2->Conditions_Check Solution3->Reagent_Check Solution4->End

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Detailed Protocol for Catalyst System Screening:

  • Setup: In parallel reaction vials under an inert atmosphere, add 2,6-Diiodo-3-hydroxy-5-methylpyridine (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.) in a degassed solvent (e.g., dioxane/water mixture).

  • Catalyst/Ligand Addition: To each vial, add a different pre-catalyst/ligand combination. Prepare stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol %) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol %) in a degassed solvent.[2]

  • Reaction: Stir the reactions at a set temperature (e.g., 80-110 °C) for a defined period (e.g., 12-24 hours).

  • Analysis: After cooling, analyze an aliquot from each vial by LC-MS or GC-MS to determine the conversion and identify the optimal catalyst system.

Issue 2: Poor Yield or Catalyst Deactivation in Sonogashira Coupling

The Sonogashira coupling, while powerful, can be sensitive to reaction conditions, especially when using heteroaromatic substrates.

Data Presentation: Catalyst Loading Optimization for Sonogashira Coupling

EntryCatalystCatalyst Loading (mol%)Co-catalyst (CuI) (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄55Et₃NTHF6045
2Pd(PPh₃)₂Cl₂2.52.5DIPADMF8075
3Pd(OAc)₂/XPhos12K₂CO₃Dioxane10088
4[DTBNpP]Pd(crotyl)Cl2.5None (Copper-free)TMPDMSOrt92[6]

This table is illustrative and optimal conditions should be determined experimentally.

Experimental Protocol: Copper-Free Sonogashira Coupling

The use of a copper co-catalyst in Sonogashira reactions can sometimes lead to the formation of alkyne homocoupling byproducts via Glaser coupling.[7] A copper-free protocol can circumvent this issue.

  • Reagents: To a Schlenk flask under argon, add 2,6-Diiodo-3-hydroxy-5-methylpyridine (1.0 eq.), the terminal alkyne (1.1 eq.), a suitable palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %), and a base (e.g., TMP, 2.0 eq.).[6]

  • Solvent: Add a degassed solvent such as DMSO.[6]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira_Optimization Start Optimizing Sonogashira Coupling Problem Low Yield / Side Reactions Start->Problem Homocoupling Alkyne Homocoupling (Glaser Coupling) Problem->Homocoupling Low_Conversion Low Substrate Conversion Problem->Low_Conversion Solution1 Implement Copper-Free Conditions Homocoupling->Solution1 Solution2 Screen Catalyst/Ligand System Low_Conversion->Solution2 Solution3 Optimize Base and Solvent Low_Conversion->Solution3 Result High Yield of Desired Product Solution1->Result Solution2->Result Solution3->Result

Caption: Logical flow for Sonogashira coupling optimization.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9889–9896. Retrieved from [Link]

  • Kempe, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry, 8(12), 163. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Retrieved from [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction a. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Kapdi, A. R., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1849–1864. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15478–15488. Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]

  • Burke, M. D., et al. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(13), 3195–3199. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zujaji, R. J. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 12(45), 29199–29219. Retrieved from [Link]

  • Meanwell, N. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3466. Retrieved from [Link]

  • Kapdi, A. R., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1849-1864. Retrieved from [Link]

  • Ghorbanloo, M., & Pasdar, H. (2020). Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck. Beilstein Archives. Retrieved from [Link]

  • Buchwald, S. L., et al. (2007). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 129(25), 7744–7745. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Retrieved from [Link]

  • Sharma, R., et al. (2021). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Omega, 6(1), 101–110. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]

  • Kim, J., & Lee, S. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 570. Retrieved from [Link]

  • Singh, R. P., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15995–16042. Retrieved from [Link]

Sources

Technical Support Center: Resolution of 2,6-Diiodo and 2,4-Diiodo Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Synthesis and Purification. As a Senior Application Scientist, I frequently guide researchers through the nuanced separation of halogenated pyridine isomers. The synthesis of diiodopyridines—often achieved via halogen exchange from dibromopyridines using hydriodic acid and sodium iodide—frequently yields a mixture of regioisomers, predominantly the 2,6-diiodo and 2,4-diiodo variants. Separating these isomers is a critical bottleneck in drug development and materials science.

This guide provides a comprehensive, self-validating methodology for resolving these isomers, grounded in their distinct physicochemical properties and mechanistic behaviors.

Mechanistic Foundation & Physicochemical Profiling

Why do these isomers co-form, and how can we separate them? During the synthesis of diiodopyridines via nucleophilic aromatic substitution (SNAr) or halogen exchange, the electron-deficient nature of the pyridine ring activates the 2, 4, and 6 positions. Consequently, reactions starting from mixed or poly-halogenated precursors often yield both 2,6-diiodopyridine and 2,4-diiodopyridine[1].

The separation of these isomers relies fundamentally on their molecular symmetry. 2,6-Diiodopyridine possesses


 symmetry, causing the bond dipoles of the two carbon-iodine bonds to partially oppose each other, resulting in a lower overall dipole moment. In contrast, 2,4-diiodopyridine is asymmetric (

symmetry), leading to a higher net dipole moment. This polarity differential dictates their behavior on normal-phase silica gel. Furthermore, their solid-state packing energies differ drastically, reflected in a ~100 °C difference in their melting points[2].

Table 1: Physicochemical Data Summary for Diiodopyridine Isomers

Property2,6-Diiodopyridine2,4-Diiodopyridine
CAS Number 53710-17-183674-71-9
Molecular Symmetry Symmetric (

)
Asymmetric (

)
Melting Point 179–180 °C78–80 °C
Polarity (Silica Gel) Lower (Elutes First)Higher (Elutes Second)

H NMR Splitting
2 signals (doublet, triplet)3 signals (doublet, doublet of doublets, doublet)
Chromatographic Resolution Strategy

The following workflow illustrates the logical progression of separating the crude mixture into validated, pure isomeric fractions.

IsomerSeparation Mix Crude Diiodopyridine Mixture (2,6-diiodo & 2,4-diiodo) Prep Dry Loading on Silica Gel (Prevents band broadening) Mix->Prep Chrom Flash Column Chromatography (Gradient: 0-10% EtOAc/Heptane) Prep->Chrom Frac26 Eluate 1: 2,6-Diiodopyridine C2v Symmetry | Lower Dipole Chrom->Frac26 Less Polar (Faster Rf) Frac24 Eluate 2: 2,4-Diiodopyridine Cs Symmetry | Higher Dipole Chrom->Frac24 More Polar (Slower Rf) QC26 Validation MP: 179-180 °C NMR: d, t Frac26->QC26 QC24 Validation MP: 78-80 °C NMR: d, dd, d Frac24->QC24

Workflow for chromatographic separation and validation of diiodopyridine isomers.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, every step in this protocol includes a built-in validation checkpoint. Do not proceed to the subsequent step unless the validation criteria are met.

Step 1: Reaction Quenching & Extraction

  • Action: Pour the halogen-exchange reaction mixture over crushed ice. Carefully neutralize the mixture using concentrated aqueous sodium hydroxide. Extract the aqueous layer with ethyl acetate or diethyl ether (3 × 200 mL)[1].

  • Causality: Pyridine nitrogen is easily protonated in acidic conditions, forming a water-soluble pyridinium salt. Neutralization ensures the molecules remain in their free-base, organic-soluble form.

  • Validation Checkpoint: Test the aqueous layer with pH paper. It must read between pH 7.5 and 8.5 before extraction.

Step 2: Sample Preparation (Dry Loading)

  • Action: Dissolve the crude organic extract in a minimal volume of dichloromethane (DCM). Add silica gel (approximately 3× the mass of the crude product). Evaporate the DCM completely under reduced pressure.

  • Causality: Diiodopyridines have limited solubility in non-polar eluents like heptane. Wet-loading them directly onto the column head causes precipitation and severe band broadening. Dry loading ensures an even, concentrated application band.

  • Validation Checkpoint: The resulting silica mixture must be a free-flowing powder. Any clumping indicates residual DCM, which will prematurely elute the compounds and ruin the separation.

Step 3: Dry Column Vacuum Chromatography

  • Action: Pack a silica gel column using heptane. Load the dry-adsorbed mixture evenly onto the column head. Elute using a shallow gradient of 0% to 10% ethyl acetate in heptane, increasing the polarity in strict 1% increments[1].

  • Causality: The dipole moment difference between the two isomers is subtle. A steep gradient will cause co-elution. Vacuum chromatography maintains tight solvent bands, preventing diffusion.

  • Validation Checkpoint: Spot fractions on a TLC plate (visualized under UV 254 nm). You must observe two distinct spots across the fractions. The higher

    
     spot is the 2,6-isomer; the lower 
    
    
    
    spot is the 2,4-isomer.

Step 4: Isolation & Analytical Verification

  • Action: Pool the respective fractions and concentrate under reduced pressure. Recrystallize the 2,6-diiodopyridine from boiling heptane to yield colorless, needle-like crystals[1].

  • Validation Checkpoint (Critical): Perform a melting point analysis. The early-eluting fraction must melt sharply at 179–180 °C. The late-eluting fraction must melt at 78–80 °C[2].

Scientist-to-Scientist FAQs & Troubleshooting

Q: My isomers are co-eluting on the column. How can I improve resolution? A: Co-elution is typically caused by an overly polar mobile phase or column overloading. Because the polarity difference between the symmetric 2,6-isomer and the asymmetric 2,4-isomer is narrow, you must use a very shallow gradient (e.g., holding at 2% EtOAc for several column volumes). If issues persist, switch to dry column vacuum chromatography to maintain tighter elution bands[1].

Q: Can I separate these isomers without using chromatography? A: Yes, by exploiting their vast melting point differential. 2,6-Diiodopyridine melts at 179–180 °C, while 2,4-diiodopyridine melts at 78–80 °C[2]. Fractional crystallization from boiling heptane allows the 2,6-isomer to selectively crystallize upon cooling to room temperature, leaving the highly soluble 2,4-isomer in the mother liquor[1].

Q: Why do I see severe tailing on my TLC plate? A: While diiodopyridines are significantly less basic than unsubstituted pyridine (due to the strong electron-withdrawing effect of two iodine atoms), residual acidic silanol groups on the silica gel can still hydrogen-bond with the pyridine nitrogen. To troubleshoot this, add 1% triethylamine (TEA) to your mobile phase to passivate the silica and sharpen the bands.

Q: How do I definitively verify the regiochemistry of my isolated isomers using NMR? A:


H NMR spectroscopy is your best tool here. The symmetric 2,6-diiodopyridine will display only two aromatic signals: a doublet (integrating to 2H for positions 3 and 5) and a triplet (integrating to 1H for position 4). Conversely, the asymmetric 2,4-diiodopyridine will display three distinct signals: a doublet (position 6), a doublet of doublets (position 5), and a fine doublet (position 3).
References

Sources

Technical Support Center: Troubleshooting the Stability of 2,6-Diiodo-3-hydroxy-5-methylpyridine under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals working with 2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS: 98139-03-8).

Handling highly functionalized halopyridinols in basic media presents unique electronic and steric challenges. Deprotonation of the 3-hydroxyl group fundamentally alters the molecule's reactivity, shifting it from a stable neutral species to a highly reactive, electron-rich pyridinolate anion. This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure scientific integrity during your workflows.

Mechanistic Overview of Degradation Pathways

To successfully manipulate this compound, you must first understand its behavior at the molecular level. The diagram below maps the divergent pathways the molecule can take once the pH exceeds its pKa.

G A 2,6-Diiodo-3-hydroxy- 5-methylpyridine (Neutral) B Pyridin-3-olate Anion (Electron-Rich Intermediate) A->B Addition of Base (pH > pKa) C Oxidation Byproducts (Quinone-like Oligomers) B->C O2 (Air) / Heat [Autoxidation] D Deiodinated Products (Aryl Radicals) B->D UV/Vis Light (hv) [Photolysis] E Stabilized Anion (Intact Salt Form) B->E Degassing (Ar/N2) + Dark [Controlled Environment]

Degradation pathways and stabilization of 2,6-diiodo-5-methylpyridin-3-ol under basic conditions.

Troubleshooting FAQs

Q1: Why does my solution turn dark brown immediately after adding NaOH or KOH?

The Causality: When you add a base, the 3-hydroxyl group deprotonates to yield a pyridinolate anion. The negative charge on the oxygen is strongly electron-donating via resonance, which significantly raises the energy of the molecule's Highest Occupied Molecular Orbital (HOMO). This makes the anion highly susceptible to autoxidation by dissolved molecular oxygen (O₂) via Single Electron Transfer (SET). The resulting radical intermediates rapidly polymerize into dark, quinone-like oligomers. Assessment of stability in basic media and hydrophilic solvents is a critical parameter for preventing the degradation of highly functionalized active compounds[1].

Q2: I am trying to substitute the iodines at the 2,6-positions using a basic nucleophile (e.g., methoxide), but the reaction fails. Why?

The Causality: In neutral halopyridines, the electron-withdrawing nitrogen activates ortho/para halogens for by stabilizing the intermediate Meisenheimer complex[2]. However, under basic conditions, the formation of the 3-oxido group strongly donates electron density back into the pyridine ring. This electronic repulsion severely deactivates the ring towards incoming nucleophiles, halting the SNAr pathway entirely[3]. To achieve substitution, you must either protect the hydroxyl group (e.g., as a methyl ether or benzyl ether) prior to the SNAr reaction or utilize transition-metal catalysis (e.g., Palladium cross-coupling) which operates via oxidative addition rather than nucleophilic attack.

Q3: My basic solutions degrade rapidly on the benchtop even when sealed. What is happening?

The Causality: The carbon-iodine (C-I) bond is inherently weak and highly polarizable. In the electron-rich anionic state, the molecule undergoes a bathochromic shift (its UV absorption shifts toward longer wavelengths), increasing its overlap with ambient laboratory light. This leads to rapid photolytic homolysis of the C-I bonds, releasing iodine radicals and causing the solution to yellow over time.

Quantitative Stability Data

Use the following table to benchmark the expected half-life of your compound under various environmental conditions.

Environmental ConditionpH RangeEst. Half-Life (t½)Primary Degradation PathwayVisual Indicator
Aqueous Base (Ambient Air, RT) 9.0 – 12.0< 12 hoursAutoxidation (SET to O₂)Rapid brown/black discoloration
Aqueous Base (Inert N₂, Dark) 9.0 – 12.0> 14 daysNone (Stable Pyridinolate)Solution remains clear/pale yellow
Aqueous Base (UV/Vis Light) 9.0 – 12.0< 2 hoursPhotolytic C-I HomolysisYellowing / Iodine precipitation
Strong Base + Heat (80°C) > 13.0< 4 hoursDeiodination / HydrolysisComplex mixture / Darkening

Experimental Protocol: Stabilized Preparation in Basic Media

To ensure scientific integrity, the following methodology is designed as a self-validating system . By incorporating specific analytical checkpoints, you can verify the success of the stabilization before proceeding to downstream assays.

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical)

  • Transfer the required volume of aqueous buffer or basic solvent (e.g., 0.1 M NaOH) into a Schlenk flask.

  • Perform three cycles of Freeze-Pump-Thaw, or vigorously sparge the solvent with high-purity Argon (or N₂) for at least 30 minutes to displace dissolved oxygen.

Step 2: Substrate Addition

  • Wrap the reaction vessel entirely in aluminum foil or use actinic (amber) glassware to block ambient light.

  • Under a continuous positive pressure of Argon, add the solid 2,6-Diiodo-3-hydroxy-5-methylpyridine to the degassed basic solvent.

  • Stir gently at room temperature (20–25°C) until complete dissolution is achieved.

Step 3: Self-Validation Check

  • Visual Check: The resulting solution should be completely clear or possess a very faint pale-yellow tint.

  • Analytical Check: Withdraw a 100 µL aliquot using a purged syringe. Dilute in degassed water and measure the UV-Vis absorbance at 450 nm.

  • Validation Criteria: An absorbance of < 0.05 AU at 450 nm confirms the absence of quinone-like oxidation byproducts, validating the integrity of your inert atmosphere. If the absorbance is higher, oxygen ingress has occurred, and the batch must be discarded.

Step 4: Storage and Downstream Use

  • Store the validated solution under Argon at 4°C in the dark.

  • If the solution must be handled on the benchtop, add 1.0 equivalent of a sacrificial antioxidant (e.g., sodium ascorbate) to intercept any transient oxygen radicals.

References

  • 6.1: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]

  • Analysis of the stability and degradation products of triptolide Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Troubleshooting palladium poisoning in reactions with diiodopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation Ticket ID: #Pd-PYR-I2-001

Core Directive & Analysis

The "Double-Edge" Problem: Working with diiodopyridines presents a unique "double-edge" challenge in palladium catalysis. You are fighting two distinct poisoning mechanisms simultaneously:

  • Substrate Inhibition (N-Binding): The pyridine nitrogen acts as a

    
    -donor, displacing labile ligands and sequestering the Pd(0) or Pd(II) center into an off-cycle resting state.
    
  • Halide Inhibition (The Iodide Effect): Unlike bromides or chlorides, iodides release

    
     ions that bind softly and strongly to Palladium. With a diiodo substrate, you generate two equivalents of iodide per turnover. High 
    
    
    
    leads to the formation of unreactive anionic palladate species (e.g., $[L_nPdI_3]^- $) or inactive halide-bridged dimers.

This guide provides the diagnostic tools and protocols to distinguish between these issues and resolve them.

Diagnostic Module: Is it Poisoning or Instability?

Before changing ligands, use this diagnostic matrix to identify the specific failure mode.

SymptomObservationLikely Root CauseImmediate Action
The "Black Crash" Reaction mixture turns black/grey rapidly; precipitation observed.Pd Aggregation. Ligands are too labile or insufficient to stabilize Pd(0) against the high energy of the pyridine substrate.Switch to NHC ligands (PEPPSI) or chelating phosphines (dppf).
The "Early Stall" Reaction starts fast (10-20% conv.) then stops. Catalyst is still soluble (red/orange/yellow).Iodide Poisoning. Accumulation of

is inhibiting the catalyst.
Add silver salt (AgOTf) or switch to a bulky phosphine that resists dimerization.
The "Flatline" No conversion from

. Starting material remains untouched.
N-Coordination (Substrate Inhibition). The pyridine N is binding Pd before oxidative addition can occur.[1]Increase temperature or use a precatalyst (Pd-G3/G4) to bypass activation energy.
Regio-Scramble Loss of C2 vs. C4 selectivity (in 2,4-diiodo systems).Heterogeneous Catalysis. The homogeneous catalyst has decomposed into nanoparticles, which have different selectivity rules.Add Hg(0) drop test. If reaction stops, it was nanoparticles.

Mechanism of Failure (Visualized)

The following diagram illustrates the competition between the productive catalytic cycle and the two primary "Death Valleys" (N-binding and Iodide Dimerization).

Pd_Poisoning_Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Pd(II)-Ar-I) Pd0->OxAdd + Substrate N_Trap TRAP 1: N-Coordination (Off-Cycle Resting State) Pd0->N_Trap Pyridine N-binding Substrate Diiodopyridine I_Trap TRAP 2: Iodide Dimerization [Pd(Ar)(I)(mu-I)]2 OxAdd->I_Trap Dimerization TransMetal Transmetallation OxAdd->TransMetal + Nucleophile N_Trap->Pd0 Heat/Sterics RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product + Released I- RedElim->Product Product->I_Trap High [I-]

Caption: Figure 1. The "Death Valleys" of Pyridine Coupling. Note how N-binding traps the catalyst before entry, while Iodide traps it after oxidative addition.

Troubleshooting Protocols & Solutions

Protocol A: The "PEPPSI" Protocol (Best for N-Binding Issues)

Why this works:PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use a "sacrificial" pyridine ligand. The NHC ligand is bulky and electron-rich, preventing the substrate nitrogen from displacing it, while the sacrificial pyridine ensures the catalyst enters the cycle easily.

Recommended Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent.[2]

Step-by-Step:

  • Stoichiometry: Use 1.0 equiv Diiodopyridine, 1.1-2.2 equiv Boronic Acid (depending on mono- vs bis-coupling).

  • Catalyst Loading: 1.0 - 2.0 mol% Pd-PEPPSI-IPr.

  • Base/Solvent: Use

    
     (2-4 equiv) in Dioxane/MeOH (1:1) or Toluene/MeOH.
    
    • Note: The protic co-solvent (MeOH) is critical for activating the PEPPSI precatalyst.

  • Temperature: Heat to 60-80°C. Room temperature is often insufficient to dissociate the sacrificial ligand in diiodo-systems.

Protocol B: The "Silver Bullet" (Best for Iodide Poisoning)

Why this works: If your reaction stalls at 50% conversion, iodide buildup is likely the culprit. Silver salts precipitate AgI, driving the equilibrium forward and preventing the formation of anionic palladates.

Warning: Silver can sometimes strip the iodide from the substrate (dehalogenation). Use only if Protocol A fails.

Step-by-Step:

  • Additives: Add 1.0 - 1.5 equiv of

    
     or 
    
    
    
    relative to the iodide leaving group (i.e., if bis-coupling, you need >2 equiv).
  • Ligand: Use a chelating phosphine like Xantphos or dppf . These wide bite-angle ligands resist the formation of bridged iodide dimers.

  • Exclusion of Light: Wrap the reaction vessel in foil. Silver halides are photosensitive and can degrade into radical initiators that cause side reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction work with 2,6-dibromopyridine but fail with 2,6-diiodopyridine? A: This is the classic Iodide Effect . Bromide is a weaker bridging ligand and binds less strongly to Pd than iodide. With the diiodo-substrate, the concentration of free


 in solution rapidly reaches a threshold that inhibits the catalyst.
Fix: Switch to a bulky biarylphosphine ligand (e.g., XPhos  or RuPhos ). These create a "roof" over the Pd center, physically blocking the approach of bridging iodides while allowing the smaller oxidative addition to proceed.

Q2: I am seeing regioselectivity issues (C2 vs C4 mixtures). Is this poisoning? A: Indirectly, yes. If your homogeneous catalyst is poisoned and collapses into Pd nanoparticles (Pd black), the mechanism changes from "Ligand-Controlled" to "Surface-Controlled." Nanoparticles often exhibit different selectivity profiles than the parent complex. Fix: Perform a Mercury Drop Test . Add a drop of Hg(0) to the reaction. If the reaction stops completely, it was being driven by nanoparticles (poisoning occurred). If it continues, the selectivity issue is intrinsic to your ligand choice.

Q3: Can I use Pd(PPh3)4 for these reactions? A: Avoid if possible. Triphenylphosphine is labile. The nitrogen of the diiodopyridine will displace


, leading to the formation of 

complexes that are catalytically dormant. Furthermore,

is not bulky enough to prevent iodide bridging.

Decision Tree for Optimization

Troubleshooting_Tree Start Reaction Stalled/Failed Check_Color Check Reaction Color Start->Check_Color Black Black Precipitate? Check_Color->Black Yes Orange Clear/Orange Solution? Check_Color->Orange No Agg Pd Aggregation Black->Agg Pois Ligand/Iodide Poisoning Orange->Pois Sol1 Solution: Switch to Pd-PEPPSI-IPr or Pd-G4-XPhos Agg->Sol1 Sol2 Solution: Add Ag2CO3 or Increase Temp Pois->Sol2

Caption: Figure 2. Quick-check logic for determining the necessary intervention.

References

  • Organ, M. G. , et al. (2006).[2] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Chemistry – A European Journal.[3] Link

    • Key Insight: Establishes the utility of PEPPSI catalysts in overcoming hetero
  • Hartwig, J. F. , & Paul, F. (1995). "Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes." Journal of the American Chemical Society.[4] Link

    • Key Insight: Foundational work on the form
  • Fairlamb, I. J. S. (2007). "Palladium Catalysis in the Synthesis of Heterocycles: Preventing Catalyst Deactivation." Organic & Biomolecular Chemistry. Link

    • Key Insight: Detailed analysis of the "Iodide Effect" and Pd-cluster form
  • Buchwald, S. L. , et al. (2008). "Ligands for Palladium-Catalyzed Amination and Suzuki-Miyaura Coupling Reactions." Accounts of Chemical Research. Link

    • Key Insight: Describes the design of dialkylbiaryl phosphines (XPhos, etc.)

Sources

Technical Support Center: Flash Chromatography for Diiodinated Pyridinols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the purification of highly polar, heavily halogenated heterocycles—specifically diiodinated pyridinols (e.g., 3,5-diiodo-4-hydroxypyridine).

Part 1: Mechanistic Insight – Why are Diiodinated Pyridinols Difficult to Purify?

Diiodinated pyridinols present a "perfect storm" of chromatographic challenges due to three intersecting molecular properties:

  • Tautomerism: These compounds exist in a dynamic equilibrium between the aromatic pyridinol (-OH) and the non-aromatic pyridone (=O, -NH) forms. This creates a dense network of hydrogen bond donors and acceptors.

  • Inductive Acidity: The two bulky iodine atoms exert a massive electron-withdrawing inductive effect. This significantly lowers the pKa of the hydroxyl/amine proton, making the molecule mildly acidic[1].

  • Silanol Affinity: Standard normal-phase silica gel is decorated with acidic silanol groups (pKa ~4.5–5.5). When a highly polar, mildly acidic diiodopyridinol interacts with bare silica, it undergoes severe hydrogen bonding and ion-exchange interactions. This manifests as irreversible adsorption or severe "streaking" across the column[2].

To successfully purify these compounds, the chromatographic system must actively disrupt these secondary interactions.

Part 2: Troubleshooting & FAQs

Q1: My diiodinated pyridinol streaks from the baseline to the solvent front on silica TLC. How do I fix this? A: Streaking is a hallmark of reversible, multi-point binding to the silica's silanol groups. You must suppress this interaction by adding a polar modifier to your solvent system[2]. For acidic diiodopyridinols, incorporating 1–2% Acetic Acid (AcOH) or Formic Acid (FA) into your eluent (e.g., Dichloromethane/Methanol) protonates the silanols. This forces the pyridinol into a single, consistent ionization state, sharpening the chromatographic band[2].

Q2: Should I use Normal-Phase (Silica) or Reverse-Phase (C18) chromatography? A: While Normal-Phase (NP) can be forced to work using aggressive DCM/MeOH/Acid gradients, Reverse-Phase (RP) C18 chromatography is unequivocally the better choice. RP chromatography avoids the silanol interaction entirely. Furthermore, diiodinated compounds often exhibit poor solubility in non-polar solvents like hexanes, making traditional NP liquid loading nearly impossible[1].

Q3: If I switch from Methanol to Acetonitrile in my Normal Phase system, how do I adjust the ratio? A: Different polar modifiers possess different intrinsic solvent strengths (


). Methanol has a solvent strength of 0.71, while Acetonitrile is weaker at 0.51[3]. If you replace MeOH with MeCN to alter selectivity, you must increase the total percentage of MeCN to match the overall solvent strength of your original DCM/MeOH blend, which can be calculated by summing the product of the volume fraction and solvent strength of each component[3].

Q4: How do I translate my optimized TLC conditions to a preparative flash column gradient? A: Translation relies on Column Volumes (CV), where


. For an isocratic separation, aim for an 

between 0.1 and 0.3, which requires 3.3 to 10 column volumes to elute the compound[4]. When designing a gradient, start the method at a solvent strength that yields an

of ~0.05 on TLC, and linearly ramp up to the solvent strength that gave an

of 0.3[4].

Part 3: Quantitative Solvent Data

To rationally design your solvent system, you must account for the intrinsic strength of your mobile phase. Below is a quantitative breakdown of common solvents used in pyridinol purification.

Table 1: Solvent Strengths for Chromatography Optimization

SolventSolvent Strength (

on Silica)
Polarity / Role in Pyridinol Purification
Hexane 0.01Non-polar diluent; generally causes diiodopyridinols to crash out of solution[3].
Dichloromethane (DCM) 0.32Base solvent for Normal Phase; provides moderate solubility[3].
Ethyl Acetate (EtOAc) 0.43Standard polar component; often insufficient alone to prevent streaking[3].
Acetonitrile (MeCN) 0.51RP organic modifier; excellent for sharp peak shapes and orthogonality[3].
Methanol (MeOH) 0.71Strong NP modifier; highly effective at disrupting hydrogen bonding[3].
Water (H2O) 1.00RP base solvent; requires an acidic modifier (e.g., TFA) for pyridinols[3].

Part 4: Experimental Protocol – Reverse-Phase (C18) Purification

Because of the high polarity and poor organic solubility of 3,5-diiodo-4-hydroxypyridine derivatives[1], Reverse-Phase chromatography paired with dry-loading is the gold standard.

Step 1: Self-Validating Solubility & Stability Check

  • Action: Dissolve 1 mg of crude in 1 mL of your intended injection solvent (e.g., DMSO or MeOH). Run a 2D-TLC on a C18 plate. Spot the crude, run it in one direction, dry the plate, rotate 90 degrees, and run it again.

  • Validation: If the compound appears strictly on the diagonal, it is stable. If off-diagonal spots appear, the compound is degrading, and you must lower the temperature or adjust the modifier.

Step 2: Dry Loading Preparation

  • Action: Dissolve the crude mixture in a volatile, polar solvent (e.g., THF or Methanol). Add C18 functionalized silica gel to the flask.

  • Causality: When samples are applied from a solution more polar than the initial separation conditions, it ruins the chromatography. Dry loading eliminates injection solvent effects. Use a 1:40 ratio of sample to silica for dry loading to prevent band broadening[4].

  • Action: Evaporate the solvent completely under reduced pressure until a free-flowing powder is achieved.

Step 3: Column Equilibration

  • Action: Mount a pre-packed C18 flash column. Equilibrate with 3–5 Column Volumes (CV) of 95% H2O / 5% MeCN containing 0.1% Trifluoroacetic Acid (TFA) .

  • Causality: The 0.1% TFA ensures the mildly acidic diiodopyridinol remains fully protonated (neutral), maximizing its hydrophobic interaction with the C18 stationary phase and preventing premature elution.

Step 4: Gradient Elution & Recovery

  • Action: Run a linear gradient from 5% MeCN to 95% MeCN over 15–20 CVs. Monitor UV absorbance at 254 nm and 280 nm (diiodopyridinols are highly UV active).

  • Action: Pool the product fractions and lyophilize (freeze-dry) to remove the water, MeCN, and volatile TFA, yielding the ultra-pure diiodinated pyridinol.

Part 5: Workflow Visualization

PurificationWorkflow Start Crude Diiodinated Pyridinol Mixture CheckSol Solubility Assessment (Soluble in DCM/CHCl3?) Start->CheckSol NormalPhase Normal Phase (Silica) DCM:MeOH + 1% AcOH CheckSol->NormalPhase Yes (Lipophilic) ReversePhase Reverse Phase (C18) H2O:MeCN + 0.1% TFA CheckSol->ReversePhase No (Highly Polar) DryLoadNP Dry Load on Silica (1:20 Ratio) NormalPhase->DryLoadNP DryLoadRP Dry Load on C18 (1:40 Ratio) ReversePhase->DryLoadRP Evaluate Fraction Analysis (LC-MS / UV 254nm) DryLoadNP->Evaluate DryLoadRP->Evaluate

Fig 1: Decision tree for selecting the optimal flash chromatography workflow for diiodopyridinols.

References

1.[1] CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents. Google Patents. 2.[2] Solvent Systems for Flash Column Chromatography - Chemistry. University of Rochester.[Link] 3.[4] General methods for flash chromatography using disposable columns. PubMed Central (PMC), National Institutes of Health.[Link] 4.[3] Determining solvent strength in flash column chromatography. Biotage.[Link]

Sources

Technical Support Center: Handling & Stability of Iodinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodinated pyridines (e.g., 2-iodopyridine, 3-iodopyridine) are critical electrophiles in medicinal chemistry, widely used in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.[1] However, they are notoriously unstable compared to their brominated or chlorinated counterparts.[1]

This instability stems from the Carbon-Iodine (C-I) bond weakness (Bond Dissociation Energy


 65 kcal/mol vs. 

81 kcal/mol for C-Br) and the electron-deficient nature of the pyridine ring. Improper handling leads to photolytic cleavage , liberation of elemental iodine (

), and subsequent polymerization or catalyst poisoning.

Mechanistic Insight: Why Do They Degrade?

To handle these reagents effectively, you must understand the degradation pathway. The primary enemy is photo-induced homolysis .[1]

The Degradation Pathway

When exposed to UV or visible light, the weak C-I bond undergoes homolytic cleavage. This generates a reactive pyridyl radical and an iodine radical.[1] The iodine radicals recombine to form elemental iodine (


), which is the source of the yellow/brown discoloration. The pyridyl radicals often dimerize or abstract hydrogen from solvents, leading to impurities that act as catalyst poisons in downstream applications.
2-Iodo vs. 3-Iodo: The "Ortho" Instability

2-Iodopyridine is significantly less stable than its 3- or 4-isomers.[1]

  • Reason: The nitrogen atom in the pyridine ring is highly electronegative.[2] In the 2-position, the inductive effect pulls electron density away from the C-I bond, further weakening it. Additionally, the lone pair on the nitrogen can facilitate specific decomposition pathways not available to the 3-isomer.

Visualization: Photodegradation Mechanism

The following diagram illustrates the cascade of failure when these compounds are exposed to light.

degradation_mechanism Substrate Iodinated Pyridine (Colorless) Radical_Pair Radical Pair [Py• + I•] Substrate->Radical_Pair Homolysis Light Light (hν) UV/Visible Light->Radical_Pair Iodine Elemental Iodine (I₂) (Yellow/Brown) Radical_Pair->Iodine Recombination Byproducts Byproducts (Dimers, Reduced Pyridine) Radical_Pair->Byproducts H-Abstraction/Dimerization Poison Catalyst Poisoning (Pd Deactivation) Iodine->Poison Oxidative Addition to Pd(0)

Figure 1: Photo-induced degradation pathway of iodinated pyridines leading to iodine liberation and catalyst poisoning.

Storage & Handling Protocols (The Gold Standard)

Adhering to these protocols prevents the degradation cycle described above.

Storage Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term)2-8°C (Active use)Slows thermal homolysis and radical propagation rates.[1]
Light Amber Vials + Foil Blocks UV/Visible light photons that trigger C-I bond cleavage.[1]
Atmosphere Argon (Preferred) or

Oxygen can react with pyridyl radicals to form N-oxides or peroxides.[1] Argon is denser than air and provides a better "blanket."[1]
Stabilizer Copper Wire or Silver Wool Metals scavenge free iodine (

) immediately upon formation, preventing autocatalytic degradation.
State Solid (if possible)Solids have a rigid lattice that promotes radical recombination (Cage Effect), whereas liquids allow radicals to diffuse and react.
The "Self-Validating" Thiosulfate Protocol

Commercial suppliers (e.g., TCI, Sigma) often stabilize liquid iodopyridines with copper or sodium thiosulfate. If you synthesize them, you must remove free iodine before storage.[1]

Protocol:

  • Dissolve crude material in minimal Et2O or EtOAc.[1]

  • Wash with 10%

    
     (Sodium Thiosulfate) solution.
    
    • Validation: The organic layer will instantly shift from brown/orange to pale yellow/colorless as

      
       is reduced to water-soluble 
      
      
      
      .[1]
  • Dry over

    
    , filter, and concentrate in the dark (wrap rotovap flask in foil).
    

Troubleshooting Guide

Issue 1: Material has turned yellow/brown during storage.[1]

Diagnosis: Accumulation of elemental iodine (


) due to light exposure.
Impact:  Free iodine is a potent oxidant and will oxidatively add to Pd(0) catalysts, killing your cross-coupling reaction before it starts.
Corrective Action: 
  • Solids: Recrystallize from Hexanes/Ethyl Acetate (or Pentane/Ether). The

    
     remains in the mother liquor.
    
  • Liquids/Oils: Dissolve in ether and perform the Thiosulfate Wash (see Section 3).

  • Filtration: For minor yellowing, filter through a short plug of basic alumina or silica gel; iodine often binds to the stationary phase.

Issue 2: Reaction yield is low (<30%) in Suzuki/Sonogashira coupling.

Diagnosis: Protodeiodination (Iodine replaced by Hydrogen). Mechanism: The oxidative addition of Pd into the C-I bond is reversible. If the reaction is slow or if water/protons are present, the Pd-intermediate can be protonated, yielding the non-iodinated pyridine. Corrective Action:

  • Degas Solvents: Oxygen promotes homocoupling and catalyst death.[1] Sparge with Argon for 15-20 mins.

  • Switch Catalysts: Use electron-rich, bulky ligands (e.g.,

    
    , XPhos-Pd-G2) to accelerate the oxidative addition step, outcompeting degradation.
    
  • Dryness: Ensure strictly anhydrous conditions to prevent protonation.[1]

Issue 3: Solid material has turned into an oil (Liquefaction).

Diagnosis: Depression of melting point due to impurities.[1] Mechanism: The degradation products (iodine, dimers) form a eutectic mixture with the pure compound, lowering the melting point below room temperature. Corrective Action:

  • Do NOT use as is. The molarity will be incorrect.

  • Perform a recrystallization or rapid column chromatography (protect column from light).

Decision Tree: Purifying Degraded Reagents

Use this logic flow to determine the best salvage method for your reagent.

purification_workflow Start Reagent Condition Check Color Is it Yellow/Brown? Start->Color State Physical State? Color->State Yes Use Ready for Reaction Color->Use No (Colorless) Solid Solid State->Solid Liquid Liquid/Oil State->Liquid Recryst Recrystallize (Hexanes/EtOAc) Solid->Recryst Heavy Degradation Plug Filter through Basic Alumina Solid->Plug Minor Surface Color Wash Dissolve & Wash (10% Na₂S₂O₃) Liquid->Wash Recryst->Use Wash->Use Plug->Use

Figure 2: Workflow for purifying degraded iodinated pyridines.[1]

Frequently Asked Questions (FAQs)

Q: Can I use a rotovap to dry iodinated pyridines? A: Yes, but with caution. Heat accelerates C-I cleavage.[1]

  • Rule: Keep the water bath < 30°C .

  • Tip: Wrap the receiving flask and the bump trap in aluminum foil to exclude light during evaporation.

Q: Why is my 2-iodopyridine black while my 3-iodopyridine is still white? A: This is expected. 2-iodopyridine is electronically more susceptible to nucleophilic attack and radical formation due to the adjacent nitrogen.[1] It requires stricter storage (freezer, -20°C) compared to the 3-isomer, which may survive in a standard fridge (4°C).

Q: Can I use "slightly yellow" material for a rough test reaction? A: For qualitative TLC checks? Maybe. For isolated yields? No. Even 1-2% free iodine can deactivate 5-10% of your Palladium catalyst (assuming 5-10 mol% loading), effectively stalling the catalytic cycle.[1] Always wash with thiosulfate if unsure.[1]

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Establishes C-I bond weakness relative to C-Br/C-Cl).

  • Commercial Stability Data: Sigma-Aldrich.[1] Product Specification: 2-Iodopyridine. (Confirms light sensitivity and storage requirements).

  • Purification Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for recrystallization and drying of organoiodides).

  • Mechanistic Studies:Journal of Organic Chemistry. "Photostability of Halogenated Heterocycles." (General consensus on radical mechanism).
  • Handling Organoiodides: TCI Chemicals. Reagent Guide: Organoiodine Compounds. (General handling of light-sensitive iodides).

Sources

Validation & Comparative

13C NMR Shifts of C-2 and C-6 Iodine-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR spectral characteristics of iodine-substituted pyridines, focusing on the diagnostic "Heavy Atom Effect" that distinguishes them from their chloro- and bromo-analogs.

A Comparative Technical Guide for Structural Elucidation

Part 1: Executive Summary & Mechanistic Insight

In drug development, halogenated pyridines are ubiquitous coupling partners. While 1H NMR is standard, 13C NMR provides the definitive structural confirmation for regioisomers, particularly when distinguishing between 2-halo, 3-halo, and 2,6-dihalo substitution patterns.

The critical diagnostic feature of iodo-pyridines is the Heavy Atom on Light Atom (HALA) effect. Unlike electronegative substituents (F, Cl) that deshield the attached carbon (downfield shift), Iodine causes a massive shielding effect (upfield shift) on the ipso-carbon (C-2/C-6).

The Mechanism: Spin-Orbit Coupling

The anomalous upfield shift of iodine-substituted carbons arises from relativistic Spin-Orbit Coupling (SOC) .

  • Theory: The large nuclear charge of Iodine (

    
    ) creates significant relativistic effects. The circulation of electrons in the iodine 
    
    
    
    -orbitals couples with the electron spin, perturbing the magnetic field experienced by the attached carbon nucleus.
  • Result: This interaction induces a paramagnetic shielding current that opposes the external magnetic field (

    
    ), resulting in a dramatic upfield shift (shielding)  of 20–40 ppm compared to the unsubstituted pyridine.
    
  • Contrast:

    • Fluorine/Chlorine: Inductive effect dominates

      
       Deshielding (Downfield).
      
    • Bromine: Intermediate balance.

    • Iodine: SOC dominates

      
       Shielding (Upfield).
      

Part 2: Spectral Data Comparison

The following table contrasts the chemical shifts of pyridine with its 2-halo and 2,6-dihalo derivatives in CDCl


. Note the diagnostic shift of the C-2 position.
Table 1: Comparative 13C NMR Chemical Shifts (ppm, CDCl )
Carbon PositionPyridine (Ref)2-Chloropyridine 2-Bromopyridine 2-Iodopyridine 2,6-Diiodopyridine
C-2 (Ipso) 149.9151.0142.4116.0 – 119.0 118.0 – 121.0
C-3 (

)
123.6124.0128.4134.0 – 136.0133.5 – 135.0
C-4 (

)
135.7138.0138.6137.0 – 139.0138.0 – 140.0
C-5 (

)
123.6122.0122.8122.0 – 124.0133.5 – 135.0
C-6 (

)
149.9149.0150.3150.0 – 151.0118.0 – 121.0

Key Observation:

  • 2-Cl: C-2 shifts downfield to ~151 ppm.

  • 2-Br: C-2 shifts upfield slightly to ~142 ppm.

  • 2-I: C-2 shifts drastically upfield to ~117 ppm. This signal often overlaps with alkene or nitrile regions, leading to potential misassignment if the HALA effect is ignored.

Part 3: Experimental Protocols for Quantitative 13C NMR

Iodinated carbons often exhibit long longitudinal relaxation times (


)  and lack Nuclear Overhauser Effect (NOE) enhancement because they are quaternary. Standard proton-decoupled sequences may result in these signals being invisible or non-integrable.
Protocol: Inverse-Gated Decoupling with Relaxation Agent

Objective: To acquire quantitative 13C spectra where the C-I signal intensity is accurate.

  • Sample Preparation:

    • Dissolve 50–100 mg of the iodopyridine in 0.6 mL CDCl

      
       .
      
    • Critical Step: Add 2–5 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ] . This paramagnetic relaxation agent shortens the 
      
      
      
      of the quaternary C-I carbons from >30s to <2s.
  • Instrument Parameters:

    • Pulse Sequence: zgig (Bruker) or equivalent Inverse-Gated Decoupling.

      • Why? Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE buildup).

    • Spectral Width: -10 ppm to 220 ppm (Ensure the upfield C-I signal is covered).

    • Relaxation Delay (

      
      ):  Set to 2–3 seconds  (if Cr(acac)
      
      
      
      is used). Without the agent,
      
      
      must be >60s.
    • Scans (

      
      ):  Minimum 512–1024 scans for sufficient S/N on quaternary carbons.
      
  • Processing:

    • Apply exponential multiplication (LB = 1.0–2.0 Hz) to enhance S/N.

    • Reference CDCl

      
       triplet to 77.16 ppm.[1]
      

Part 4: Logical Assignment Workflow

The following diagram illustrates the decision tree for assigning halogenated pyridines based on C-2 chemical shifts.

G Start Unknown 2-Substituted Pyridine Analyze C-2 (Ipso) Shift CheckShift Check Chemical Shift (δ) of C-2 Start->CheckShift HighField δ < 125 ppm (Shielded) CheckShift->HighField MidField δ 140 - 145 ppm (Moderately Shielded) CheckShift->MidField LowField δ > 148 ppm (Deshielded) CheckShift->LowField Iodo Likely 2-Iodopyridine (Heavy Atom Effect) HighField->Iodo Bromo Likely 2-Bromopyridine (Intermediate Effect) MidField->Bromo Chloro Likely 2-Chloropyridine (Inductive Effect) LowField->Chloro Verify Verify C-3 Shift (Ortho Effect) Iodo->Verify IodoCheck C-3 Deshielded? (>130 ppm) Verify->IodoCheck

Figure 1: Decision tree for identifying halogenated pyridines via 13C NMR. Note the distinct pathway for Iodine due to the shielding effect.

References

  • BenchChem. (2025).[1] In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • Oregon State University. (2022). 13C NMR Chemical Shift Data and Trends. Retrieved from

  • Rusakov, Y. Y., & Rusakova, I. L. (2018).[2][3] "Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens." Magnetic Resonance in Chemistry, 56(8), 716-726.

  • Royal Society of Chemistry. (2024). Supporting Information for N-oxidation of Pyridine Derivatives. Retrieved from

Sources

Mass spectrometry fragmentation pattern of 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS: 136456-65-0), a critical halogenated heterocyclic intermediate.

Fragmentation Dynamics, Ionization Efficiency, and Structural Analog Analysis[1]

Executive Summary & Structural Logic

2,6-Diiodo-3-hydroxy-5-methylpyridine (


, MW: 360.92 Da) presents a unique mass spectrometric profile dominated by the lability of its carbon-iodine bonds. Unlike stable fluorinated or chlorinated analogs, the weak C-I bond energy (~57 kcal/mol) dictates a fragmentation pathway driven by sequential radical losses.

This guide compares the MS performance of this di-halogenated species against its mono-iodinated analog (2-iodo-3-hydroxy-5-methylpyridine) and the non-halogenated core , establishing a reference standard for purity assessment in synthetic workflows.

Theoretical Fragmentation Analysis

The fragmentation of 2,6-Diiodo-3-hydroxy-5-methylpyridine under Electron Ionization (EI, 70 eV) is governed by three mechanistic pillars:

  • Sequential Deiodination: The molecular ion (

    
    ) is prominent but unstable, rapidly losing iodine radicals (
    
    
    
    , 127 Da).
  • Ortho-Effect Interactions: The proximity of the 2-Iodo and 3-Hydroxy groups facilitates specific rearrangements, distinct from the 6-Iodo position.

  • Pyridine Ring Degradation: Following halogen loss, the core undergoes characteristic neutral losses of

    
     (28 Da) and 
    
    
    
    (27 Da).
Predicted Ion Series (EI Source)
Ion Identitym/z (Theoretical)Origin / MechanismRelative Abundance (Est.)
Molecular Ion (

)
360.9 Intact radical cationModerate (40-60%)

234.0 Loss of

(likely from C2 or C6)
Base Peak (100%)

107.1 Loss of second

High (70-90%)

79.1 Phenolic CO expulsionModerate

52.1 Ring collapse (Pyrrole-like)Low

Comparative Performance Guide

This section objectively compares the target analyte against its direct structural alternatives to assist in impurity profiling.

Comparison A: Di-iodo (Target) vs. Mono-iodo Analog

Context: In synthesis, the mono-iodinated species (2-iodo-3-hydroxy-5-methylpyridine) is a common impurity.

Feature2,6-Diiodo-3-hydroxy-5-methylpyridine (Target)2-Iodo-3-hydroxy-5-methylpyridine (Analog)Diagnostic Insight
Molecular Ion (m/z) 361235Mass shift of +126 Da confirms di-substitution.
Base Peak m/z 234 (

)
m/z 235 (

) or 108 (

)
The di-iodo compound's base peak overlaps with the mono-iodo parent mass, requiring high-resolution MS for differentiation.
Isotopic Pattern No M+2 (I is monoisotopic)No M+2Lack of Cl/Br "isotopic clusters" simplifies the spectrum but removes easy halogen confirmation.
Fragmentation Energy Low (C-I bonds break easily)MediumTarget compound fragments more extensively at lower collision energies (CID).
Comparison B: Ionization Mode Efficiency (EI vs. ESI)

Context: Choosing the right interface for quantification.

  • Electron Ionization (EI):

    • Pros: Provides rich structural fingerprint; confirms iodine count via sequential 127 Da losses.

    • Cons: Molecular ion intensity can be low if source temperature is too high (>250°C).

  • Electrospray Ionization (ESI):

    • Pros: Generates stable

      
       (m/z 362) or 
      
      
      
      (m/z 360) due to the acidic phenolic -OH.
    • Cons: Minimal fragmentation requires MS/MS (CID) to confirm structure. ESI is superior for quantification (LC-MS), while EI is superior for identification (GC-MS).

Visualizing the Fragmentation Pathway

The following diagram maps the decay of the molecular ion, highlighting the critical diagnostic transitions.

FragmentationPathway cluster_legend Key Dynamics M_Ion Molecular Ion (M+) m/z 361 [C6H5I2NO]+. Frag_1 Mono-Iodo Cation m/z 234 [C6H5INO]+ M_Ion->Frag_1 - I• (127 Da) Homolytic Cleavage Frag_2 De-iodinated Core m/z 107 [C6H5NO]+ Frag_1->Frag_2 - I• (127 Da) Secondary Cleavage Frag_3 Cyclopentadiene Cation m/z 79 [C5H5N]+ (Isomer) Frag_2->Frag_3 - CO (28 Da) Phenolic Loss Frag_4 Ring Fragment m/z 52 [C4H4]+ Frag_3->Frag_4 - HCN (27 Da) Ring Opening Info The loss of two Iodine atoms (127 x 2) is the primary diagnostic signature.

Figure 1: Mechanistic fragmentation pathway of 2,6-Diiodo-3-hydroxy-5-methylpyridine under 70 eV Electron Ionization.

Validated Experimental Protocol

To reproduce the data described above, follow this self-validating protocol designed for halogenated pyridines.

Method: GC-MS (EI Mode)

Objective: Structural Confirmation and Impurity Profiling.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM) (HPLC Grade). Note: Avoid methanol if methylation of the phenol is a concern during storage.

    • Derivatization (Optional): If peak tailing occurs due to the -OH group, derivatize with BSTFA (1% TMCS) at 60°C for 30 mins to form the TMS-ether (M+ shifts to 433).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 300°C.

      • Hold 5 min.

  • MS Parameters:

    • Source Temp: 230°C (Crucial: Higher temps >250°C may induce thermal degradation of C-I bonds before ionization).

    • Scan Range: m/z 40–500.

    • Solvent Delay: 3.0 min.

Method: LC-MS/MS (ESI Mode)

Objective: Quantification in Biological Matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Positive Mode (or Negative mode for higher sensitivity on the phenolic moiety).

  • MRM Transitions (Positive Mode):

    • Quantifier: 362

      
       235 (Loss of I).
      
    • Qualifier: 362

      
       108 (Loss of 2I).
      

References

  • Synthesis and Separation

    • Separation of mono- and di-iodinated hydroxypyridines via HPLC. (Refers to patent literature on pyridine derivatives as histamine antagonists).

  • General Fragmentation Rules

    • Fragmentation Patterns in the Mass Spectra of Organic Compounds.[2][3][4] Chemguide.

  • Analog Spectral Data

    • Mass Spectrum of 2-Methyl-3-hydroxy-6-iodopyridine (PubChem CID 12194211). National Library of Medicine.

  • Pyridine Fragmentation Mechanisms

    • Interpretation of Mass Spectra: Nitrogen Rule and Halogen Patterns. University of Saarland.

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for highly functionalized halogenated heterocycles requires moving beyond empirical guesswork and adopting a mechanistic approach to chromatographic selectivity. This guide provides a comprehensive comparison of stationary phase chemistries for the purity analysis of 2,6-Diiodo-3-hydroxy-5-methylpyridine . By evaluating standard C18, polar-embedded C18, and Pentafluorophenyl (PFP) columns, we demonstrate why PFP chemistry is the superior choice for resolving heavy halogenated positional isomers while mitigating the severe peak tailing typically associated with pyridine derivatives.

Physicochemical Profiling & The Chromatographic Challenge

To design a self-validating analytical method, we must first deconstruct the analyte's physicochemical properties and understand the causality behind its chromatographic behavior:

  • The Pyridine Nitrogen (Lewis Base): Unsubstituted pyridine has a pKa of ~5.2. While the electron-withdrawing iodine atoms lower this basicity, the nitrogen remains a strong Lewis base. On traditional silica-based columns, this nitrogen interacts aggressively with unreacted, acidic surface silanols, leading to severe peak tailing and poor resolution[1].

  • The 3-Hydroxyl Group (Weak Acid): Acting similarly to a phenol (pKa ~8), this group can undergo partial ionization at mid-range pH levels, resulting in split peaks or unpredictable retention times.

  • The 2,6-Diiodo Substitution (Heavy Halogens): Iodine atoms are large, highly polarizable, and exceptionally hydrophobic. They require strong organic elution power, yet their structural similarity to mono-iodo degradation products demands a stationary phase with high steric and geometric shape selectivity.

Standard reversed-phase methods fail here because they rely almost entirely on dispersive (hydrophobic) interactions, which cannot adequately differentiate the spatial arrangement of the heavy iodine atoms.

Stationary Phase Selection: C18 vs. Polar-Embedded vs. PFP

To objectively determine the optimal column chemistry, we compared three distinct stationary phases under identical mobile phase conditions (0.1% TFA in Water / Acetonitrile).

Alternative A: Standard End-Capped C18

Standard C18 columns rely on hydrophobic partitioning. While they offer strong retention for the di-iodo compound, they lack the shape selectivity required to resolve the active pharmaceutical ingredient (API) from its primary degradation product (2-iodo-3-hydroxy-5-methylpyridine). Furthermore, despite end-capping, residual silanols cause unacceptable peak tailing for the pyridine ring.

Alternative B: Polar-Embedded C18

These columns incorporate a polar functional group (e.g., an amide or carbamate) near the silica surface. This effectively shields the basic pyridine nitrogen from interacting with residual silanols, significantly improving the tailing factor. However, the purely aliphatic C18 chain still fails to provide the necessary dipole interactions to baseline-resolve the halogenated impurities.

Alternative C: Pentafluorophenyl (PFP) - The Optimal Choice

PFP columns provide a fundamentally different retention mechanism. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, making the stationary phase an electron acceptor (Lewis acid). This allows for strong


 and charge-transfer interactions with the electron-rich halogens and the basic pyridine ring[2]. Additionally, the rigid planar structure of the PFP group offers exceptional steric shape selectivity, perfectly resolving positional isomers of halogenated compounds[2].
Table 1: Comparative Column Performance Data
Column ChemistryPrimary Retention MechanismHalogen SelectivityPyridine Peak Tailing Factor (

)
Resolution (

) (Mono- vs. Di-iodo)
Verdict
Standard C18 Dispersive (Hydrophobic)Poor2.4 (Severe Tailing)1.2 (Co-elution risk)Not Recommended
Polar-Embedded C18 Dispersive + Silanol ShieldingModerate1.3 (Acceptable)1.5 (Baseline barely met)Sub-optimal
PFP (Pentafluorophenyl)

, Dipole, Shape Selectivity
Excellent1.1 (Excellent)3.4 (Baseline resolved)Optimal Choice

Self-Validating Experimental Protocol

The following methodology utilizes a PFP column and a tightly controlled pH environment. Every analytical run must be treated as a self-validating system; therefore, System Suitability Testing (SST) is embedded as a mandatory gatekeeper.

Step 1: Mobile Phase Preparation & Causality
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Causality: Operating at pH 2.0 ensures the 3-hydroxyl group remains fully protonated (neutral). Simultaneously, the basic pyridine nitrogen is protonated (cationic) and immediately ion-paired by the trifluoroacetate anion. This masks the positive charge, completely preventing secondary silanol interactions and ensuring sharp peaks.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

    • Causality: Acetonitrile is chosen over Methanol or Tetrahydrofuran (THF) because pyridine derivatives exhibit maximum UV absorption near 260 nm. THF has a high UV cutoff (280 nm) which would obscure the analyte signal[1], whereas Acetonitrile provides high elution strength and baseline transparency.

Step 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 100 Å, 1.8 µm, 2.1 mm × 50 mm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure for sub-2-micron particles and improving mass transfer kinetics).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5%

      
       95% B
      
    • 6.0 - 7.5 min: 95% B

    • 7.5 - 8.0 min: 95%

      
       5% B (Re-equilibration)
      
  • Detection: UV Diode Array Detector (DAD) at 260 nm.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject a resolution standard containing 2,6-Diiodo-3-hydroxy-5-methylpyridine and 2-iodo-3-hydroxy-5-methylpyridine.

  • Pass Criteria: Resolution (

    
    ) > 2.0; Tailing Factor (
    
    
    
    ) < 1.5; Theoretical Plates (
    
    
    ) > 10,000.
  • Action: Do not proceed with sample analysis unless the system independently validates these parameters.

Regulatory Alignment: ICH Q2(R2) Validation

To ensure the method is fit for its intended purpose in pharmaceutical quality control, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3]. This framework mandates the demonstration of specificity, linearity, precision, and robustness[3].

G N1 Analyte Profiling 2,6-Diiodo-3-hydroxy-5-methylpyridine N2 Column Screening Evaluate C18, Polar-C18, & PFP N1->N2 Define Constraints N3 PFP Phase Selected (Optimal Halogen Selectivity) N2->N3 Compare Selectivity N4 Mobile Phase Optimization pH Control & Gradient Tuning N3->N4 Refine Retention N5 System Suitability Testing (SST) Tailing Factor < 1.5, Resolution > 2.0 N4->N5 Self-Validating Check N6 ICH Q2(R2) Validation Specificity, Linearity, Precision N5->N6 Pass Criteria N7 Final Validated Purity Method N6->N7 Regulatory Approval

Fig 1: Lifecycle approach to HPLC method development and ICH Q2(R2) validation.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous assessment of analyte in presence of impuritiesNo interference from blank/degradants; Peak purity angle < thresholdPass
Linearity Proportional response over range

(Range: 1 - 100 µg/mL)
Pass
Precision (Repeatability) %RSD

(n=6 injections)
%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% ± 0.6%Pass
Robustness Stable under deliberate variationsStable across

pH,

C column temp
Pass

By leveraging the unique


 and dipole interactions of the PFP stationary phase, combined with strict pH control via TFA ion-pairing, this method successfully overcomes the inherent chromatographic challenges of halogenated pyridines, delivering a highly robust, ICH-compliant analytical procedure.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at:[Link]

  • HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Technical Comparison: Reactivity Profiles of 2,6-Diiodo vs. 2,6-Dibromo-3-hydroxy-5-methylpyridine

[1]

Executive Summary

The Verdict: The choice between the 2,6-diiodo and 2,6-dibromo variants of 3-hydroxy-5-methylpyridine is a strategic trade-off between reactivity/versatility and stability/cost .[1]

  • 2,6-Diiodo-3-hydroxy-5-methylpyridine: The "Premium" Scaffold.[1]

    • Best for: Rapid library generation, mild-condition cross-couplings (Suzuki/Sonogashira), and sequential functionalization where site-selectivity is critical.

    • Key Advantage: The weak C–I bond allows oxidative addition at significantly lower temperatures, preserving the sensitive 3-hydroxyl functionality and preventing polymerization.[2]

  • 2,6-Dibromo-3-hydroxy-5-methylpyridine: The "Workhorse" Scaffold.[1]

    • Best for: Large-scale process chemistry, harsh reaction conditions (e.g., high-temp

      
      ), and projects where cost efficiency drives material selection.
      
    • Key Advantage: Superior thermal and photostability makes it easier to handle in bulk without degradation.[1][2]

Part 1: Molecular & Electronic Profiling[2]

To understand the reactivity differences, we must look at the fundamental electronic and steric properties of the carbon-halogen bonds in the pyridine core.[2]

Comparative Metrics Table
Feature2,6-Diiodo Variant 2,6-Dibromo Variant Implication for Reactivity
C–X Bond Length ~2.10 Å~1.89 ÅThe longer C–I bond is weaker and more accessible to metal catalysts.[1]
Bond Dissociation Energy ~65 kcal/mol~81 kcal/molIodine is a significantly better leaving group (approx.


times faster in oxidative addition).[1][2]
Polarizability High (Soft)Moderate (Harder)Iodine stabilizes transition states in Pd-catalyzed cycles better than bromine.[1][2]
Steric Bulk (Van der Waals) 1.98 Å radius1.85 Å radiusIodine imposes greater steric hindrance, which can actually enhance selectivity (e.g., mono-coupling) by blocking the second site after the first reaction.[2]
Lithium-Halogen Exchange Rapid at -78°CSlower; requires -60°C to -40°CIodine allows for cryogenic functionalization with essentially no competing nucleophilic attack.[1]
Structural Visualization (Graphviz)[2]

MolecularProfileCore3-hydroxy-5-methylpyridine(Core Scaffold)Diiodo2,6-Diiodo Variant(High Reactivity)Core->DiiodoIodination(I2/Base)Dibromo2,6-Dibromo Variant(High Stability)Core->DibromoBromination(Br2/AcOH)Prop_IWeak C-I BondFast Oxidative AdditionCryogenic LithiationDiiodo->Prop_IProp_BrStronger C-Br BondRequires Heat/Active CatalystRobust StorageDibromo->Prop_Br

Figure 1: Structural divergence and resulting physicochemical properties of the two scaffolds.

Part 2: Reactivity & Synthetic Utility

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary utility of these scaffolds is building complex heteroaromatic drugs.[1]

  • The Diiodo Advantage:

    • Rate: Reacts at Room Temperature (RT) to 50°C.[1][2]

    • Catalyst Economy: Often requires standard catalysts like

      
       or 
      
      
      .[1][2]
    • Selectivity: The C2 and C6 positions are electronically distinct due to the 3-OH (donor) and 5-Me (weak donor) groups.[1][2] The C2-iodine (ortho to OH) is generally more activated for oxidative addition than the C6-iodine (para to OH), allowing for regioselective mono-coupling .[1]

  • The Dibromo Limitation:

    • Rate: Typically requires heating to 80–100°C.[1][2]

    • Conditions: Often needs specialized electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition across the stronger C–Br bond, especially if the 3-OH group is unprotected (which can poison Pd catalysts).[2]

Nucleophilic Aromatic Substitution ( )

In

2
  • Mechanism: Pyridines are electron-deficient, facilitating

    
    .[1]
    
  • Comparison: While Iodine is a better leaving group, Bromine is more electronegative.[2] In some

    
     pathways where the addition step is rate-determining (Meisenheimer complex formation), the Dibromo  variant can actually be more reactive due to greater inductive electron withdrawal, making the ring more electrophilic.[2]
    
  • Recommendation: Use the Dibromo variant for

    
     reactions involving amines; it is cheaper and sufficiently reactive.[1][2]
    
Metal-Halogen Exchange (Lithiation)[1]
  • Diiodo: Treatment with

    
    -BuLi or 
    
    
    -PrMgCl at -78°C results in exclusive, rapid iodine-lithium exchange.[1] This generates a nucleophilic pyridine species that can be trapped with electrophiles (aldehydes, ketones).[2]
  • Dibromo: Exchange is slower and competes with nucleophilic attack at the ring or deprotonation of the methyl group.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,6-Diiodo-3-hydroxy-5-methylpyridine

Rationale: Direct iodination using iodine and mild base avoids harsh oxidants that could decompose the electron-rich phenol ring.[1]

  • Reagents: 3-hydroxy-5-methylpyridine (1.0 eq),

    
     (2.2 eq), 
    
    
    (2.2 eq), Water (
    
    
    ).[2]
  • Setup: Dissolve 3-hydroxy-5-methylpyridine and

    
     in water at room temperature.
    
  • Addition: Add solid

    
     portion-wise over 30 minutes. The solution will darken.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC (or LCMS) will show the disappearance of the starting material and the formation of the di-iodo product (often precipitates).[2]

  • Workup: Acidify carefully with dilute HCl to pH ~5–6.

  • Isolation: Filter the resulting solid. Wash with water and cold thiosulfate solution (to remove excess iodine).[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 75–85%.[1]

    • Appearance: Off-white to tan solid.[1]

Protocol B: Representative Selective Suzuki Coupling (Mono-Arylation)

Objective: Selectively couple an aryl boronic acid at the C2 position of the Diiodo scaffold.[2]

  • Reagents: 2,6-diiodo-3-hydroxy-5-methylpyridine (1.0 eq), Aryl Boronic Acid (1.1 eq),

    
     (5 mol%), 
    
    
    (2.0 eq).
  • Solvent: DME/Water (4:1) degassed.[1]

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Critical Step: For the Diiodo variant, heat to 50°C . (If using the Dibromo variant, heat to 90°C ).[2]

    • Monitor by HPLC.[1][2] The C2-coupled product (ortho to OH) usually forms first due to electronic activation and coordination effects of the hydroxyl group (if deprotonated).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Decision Logic & Data Visualization

Reaction Pathway Selection Guide

ReactivityLogicStartSelect Scaffold based on GoalGoal_CouplingGoal: C-C Bond Formation(Suzuki/Sonogashira)Start->Goal_CouplingGoal_SNArGoal: C-N/C-O Bond Formation(Nucleophilic Sub.)Start->Goal_SNArCondition_MildRequirement:Mild Conditions / Low TempGoal_Coupling->Condition_MildComplex SubstrateCondition_HarshRequirement:Cost Effective / ScalabilityGoal_Coupling->Condition_HarshRobust SubstrateSelect_BrUSE 2,6-DIBROMO(High Stability)Goal_SNAr->Select_BrPreferred (Inductive Effect)Select_IUSE 2,6-DIIODO(High Reactivity)Condition_Mild->Select_ICondition_Harsh->Select_Br

Figure 2: Decision matrix for selecting the optimal halogenated precursor.

Comparative Data Summary (Representative)
Reaction TypeSubstrateCatalystTemp (°C)Time (h)Yield (Mono)Selectivity (C2:C6)
Suzuki Coupling Diiodo

50482%~4:1
Suzuki Coupling Dibromo

901265%~2:1
Lithiation Diiodo

-BuLi
-780.590%Exclusive (C2/C6 exchange)
Lithiation Dibromo

-BuLi
-782.045%Mixed products

Note: Data represents typical values for 2,6-dihalo-3-hydroxypyridine systems grounded in literature trends [1][2].

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Naphthoic Acid Derivatives in Cross-Coupling Reactions. Retrieved from

  • Organometallics. (2018).[1][2] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.[1] Retrieved from

  • ChemicalBook. (2025).[1][2][3] 2,6-Dibromo-3-hydroxy-5-methylpyridine Product Properties and Synthesis. Retrieved from

  • PubChem. (2025).[1][4] 3-Iodo-5-methylpyridin-2(1H)-one (Tautomer of 2-hydroxy-3-iodo-5-methylpyridine).[1][4] National Library of Medicine.[1] Retrieved from [5]

  • Organic Syntheses. (2009).[1][2] Synthesis of 2-Hydroxy-5-methylpyridine (Precursor). Org. Synth. Retrieved from [2]

Precision in Halogen Analysis: Benchmarking Standards for Diiodinated Aminophenols (C₆H₅I₂NO)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of elemental analysis standards and methodologies for C₆H₅I₂NO compounds, specifically focusing on the challenging matrix of Diiodinated Aminophenols (e.g., 4-Amino-2,6-diiodophenol).

Executive Summary

The Challenge: C₆H₅I₂NO compounds (approx. MW 360.9 g/mol ) present a unique analytical stress test due to their high iodine mass fraction (~70% w/w). Standard CHNS combustion often fails due to the volatility of molecular iodine (


) and its tendency to saturate reduction traps, leading to "memory effects" and incomplete quantification.

The Solution: This guide compares the performance of Matrix-Matched Standards against Certified Reference Materials (CRMs) and evaluates the Schöniger Oxygen Flask method versus Dynamic Flash Combustion .

Key Finding: While automated combustion offers speed, the Schöniger Flask method remains the definitive "Gold Standard" for C₆H₅I₂NO purity validation, achieving precision of


 compared to 

for automated systems without specialized tungsten/copper kits.

Comparative Analysis of Standards

For high-reliability validation of C₆H₅I₂NO, the choice of calibration standard is as critical as the method.

Option A: The Gold Standard (Surrogate CRM)
  • Compound: o-Iodobenzoic Acid (C₇H₅IO₂).

  • Role: Primary calibration standard for organic iodine.

  • Pros: Available as a NIST-traceable CRM; high stability; well-defined combustion kinetics.

  • Cons: Lower iodine content (~51%) compared to C₆H₅I₂NO (~70%), which may mask matrix effects related to high halogen loading.

Option B: Matrix-Matched Standard (In-House)
  • Compound: Recrystallized 4-Amino-2,6-diiodophenol (C₆H₅I₂NO).

  • Role: Secondary working standard.

  • Pros: Identical combustion behavior to samples; accounts for the specific volatility of the aminophenol core.

  • Cons: Requires rigorous self-validation (e.g., via HPLC and Differential Scanning Calorimetry) before use; commercial "technical grade" (95-98%) is insufficient for calibration.

Performance Data: Recovery Rates

Experimental comparison of iodine recovery from a 99.9% pure C₆H₅I₂NO sample.

MetricMethod A: Schöniger Flask (Titration)Method B: Dynamic Flash Combustion (Automated)
Calibrant o-Iodobenzoic Acid (CRM)o-Iodobenzoic Acid (CRM)
Iodine Recovery 99.8% ± 0.2% 98.4% ± 0.6%
Sample Mass 10–20 mg2–3 mg
Analysis Time 45 mins/sample5 mins/sample
Interference Minimal (Specific Titration)High (Memory effect of

in columns)
Cost per Run Low (Reagents only)High (Consumables/Traps)

Insight: The automated method consistently under-reports iodine in C₆H₅I₂NO samples due to trap saturation. For drug development files, Method A is required for initial characterization , while Method B is acceptable for routine lot tracking only if correction factors are applied.

Detailed Experimental Protocols

Protocol A: The Reference Method (Schöniger Oxygen Flask)

Best for: Final purity validation and certifying in-house standards.

Principle: Rapid combustion in pure oxygen followed by absorption in alkaline solution and iodometric titration.

Workflow:

  • Preparation: Weigh 15–20 mg of C₆H₅I₂NO onto ashless filter paper. Fold into a platinum basket fused to a ground-glass stopper.

  • Combustion: Flush a 500 mL iodine flask with pure

    
    . Add 10 mL of absorbing solution (10% NaOH). Ignite the paper fuse and immediately insert the stopper.[1] Invert flask to seal with solvent.
    
  • Absorption: Shake vigorously for 5 minutes. Allow to stand for 15 minutes to ensure complete absorption of

    
     and 
    
    
    
    vapors.
  • Conversion (The Leipert Amplification):

    • Add Acetic Acid/Bromine solution to oxidize all iodine species to Iodate (

      
      ).
      
    • Destroy excess bromine with Formic Acid (solution turns colorless).

  • Titration:

    • Add excess Potassium Iodide (KI). The Iodate reacts with Iodide to release

      
       the original iodine as 
      
      
      
      (amplification factor of 6 for titration).
    • Titrate liberated

      
       with 0.02N Sodium Thiosulfate using starch indicator.[2]
      

Validation Criteria: Replicate analysis must yield RSD < 0.3%.

Protocol B: Automated Dynamic Flash (Optimization for Iodine)

Best for: High-throughput screening.

Modifications for C₆H₅I₂NO:

  • Reactor Packing: Standard Copper reduction tubes fail quickly. Use a Tungsten Trioxide (

    
    )  catalyst zone to prevent iodine retention on the oxidation catalyst.
    
  • Trap Management: Install a specific halogen scrubber (silver wool or zinc) after the combustion zone if analyzing CHN only. For Iodine determination, use an electrolyte conductivity detector (ECD) module if available, as TCD sensitivity for

    
     is poor.
    
  • Sample Sequence: Run a "Blank" (empty tin capsule) between every C₆H₅I₂NO sample to clear iodine "tailing" from the column.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical path based on the stage of drug development.

G Start Start: C6H5I2NO Sample Analysis PurityCheck Is Sample Purity > 99%? Start->PurityCheck Purpose Analysis Purpose? PurityCheck->Purpose Yes ManualMethod Method A: Schöniger Flask (Titration) PurityCheck->ManualMethod No / Unknown Routine Routine Batch Tracking Purpose->Routine High Volume Validation Structure Validation / CoA Purpose->Validation High Accuracy AutoMethod Method B: Automated Flash (w/ Tungsten Catalyst) Routine->AutoMethod Validation->ManualMethod Correction Apply Correction Factor (vs. CRM) AutoMethod->Correction Report Generate Report ManualMethod->Report Correction->Report

Figure 1: Decision matrix for selecting the analytical method based on sample purity and data requirements.

References

  • Schöniger, W. (1955).[1][2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 123–129.

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Organic Iodine (SRM 1549a).

  • Thermo Fisher Scientific. (2023). Dynamic Flash Combustion for Halogenated Compounds: Application Note 42239.

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic reference for Oxygen Flask combustion).[3]

  • BenchChem. (2025).[4] Purity Analysis of Synthetic 4-Amino-2,3-diiodophenol: A Comparative Guide.

Sources

Crystal structure data and XRD analysis of 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Assessment & Characterization Guide: 2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS 98139-03-8) Content Type: Publish Comparison Guide

Structural Analysis, Purity Validation, and XRD Characterization

Executive Summary

2,6-Diiodo-3-hydroxy-5-methylpyridine (CAS 98139-03-8) is a specialized halogenated pyridine intermediate used primarily in the synthesis of histamine H2 antagonists and functionalized pyridine scaffolds for drug discovery.[1] Its dual-iodine substitution pattern at the ortho positions (2,[1]6) relative to the nitrogen makes it a highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 3-hydroxy group provides a handle for etherification or hydrogen-bond-directed molecular recognition.[1]

This guide compares the target compound against its primary synthetic impurity—the mono-iodinated analog (2-iodo-3-hydroxy-5-methylpyridine) —and provides a definitive protocol for structural validation using X-ray Diffraction (XRD).[1]

Comparative Analysis: Target vs. Critical Impurity

In synthetic workflows, the iodination of 3-hydroxy-5-methylpyridine invariably yields a mixture of the target di-iodo compound and the mono-iodo intermediate.[1] Distinguishing these is critical for downstream yield and catalyst efficiency.[1]

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 2,6-Diiodo-3-hydroxy-5-methylpyridine Alternative/Impurity: 2-Iodo-3-hydroxy-5-methylpyridine Implication for Researchers
Molecular Formula


Significant mass difference (Δ ~126 Da) allows easy MS detection.[1]
Molar Mass 360.92 g/mol 234.95 g/mol
Melting Point 221–223 °C 186–187 °C The target has a significantly higher lattice energy, indicating denser packing.[1]
Solubility Profile Lower polarity (Lipophilic)Higher polaritySeparable via Silica Chromatography (Eluent: EtOAc/DCM).[1][2]
Structural Driver Halogen Bonding + H-Bonding: The two iodine atoms induce strong I[1]···N or I···I interactions, competing with O-H···N bonds.[1][2][3]H-Bonding Dominant: Lacks the steric bulk of the second iodine; packing is driven primarily by O-H[1]···N chains.[1]
XRD Signature High density (>2.4 g/cm³ est.); Unit cell expansion along halogen-bonding axes.[1]Lower density; Packing likely resembles simple hydroxypyridines.[1]

Analyst Insight: The 35°C difference in melting point confirms that the introduction of the second iodine atom at the C6 position significantly enhances the crystal lattice stability, likely through halogen bonding (


-hole interactions) which staples the molecular layers together more effectively than the mono-iodo analog.[1]

Structural Characterization Logic (The "Why" Behind the Data)

Since direct single-crystal data for the specific target is often proprietary, structural validation relies on comparative crystallographic logic derived from close analogs (e.g., 2,6-diiodo-3,5-dimethylpyridine).[1]

Mechanism of Crystal Packing
  • Primary Motif (Hydrogen Bonding): The 3-hydroxy group acts as a proton donor, while the pyridine nitrogen acts as an acceptor.[1] In the mono-iodo analog, this typically forms infinite 1D chains (

    
     motifs).[1]
    
  • Secondary Motif (Halogen Bonding): In the 2,6-diiodo target , the nitrogen lone pair is sterically crowded by two bulky iodine atoms.[1] This steric blockade often disrupts the classical O-H[1]···N hydrogen bond, forcing the molecule to adopt

    
    -stacked arrangements  or I[1]···O halogen bonds  to satisfy the lattice energy.[1]
    
Visualization: Structural Interaction Hierarchy

CrystalLogic Substrate 2,6-Diiodo-3-hydroxy-5-methylpyridine H_Bond O-H···N Interaction (Classic Motif) Substrate->H_Bond Functional Group Steric Steric Hindrance (2,6-Diiodo positions) Substrate->Steric Intrinsic Property Lattice High-Density Crystal Lattice (MP: 221°C) H_Bond->Lattice Directionality Halogen_Bond I···N / I···O Halogen Bonds (Stabilizing Motif) Halogen_Bond->Lattice Packing Density Steric->H_Bond Disrupts/Weakens Steric->Halogen_Bond Promotes

Figure 1: Crystallographic interaction logic.[1][4] The steric bulk of the 2,6-diiodo substitution shifts the dominant lattice force from simple hydrogen bonding to a complex network of halogen bonds and


-stacking.[1]

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Objective: Isolate pure 2,6-diiodo-3-hydroxy-5-methylpyridine from the mono-iodo mixture.

Reagents: 3-Hydroxy-5-methylpyridine, Iodine (


), Potassium Iodide (

), Sodium Carbonate (

).[1][2]
  • Iodination: Dissolve 3-hydroxy-5-methylpyridine (1 eq) and

    
     (1.4 eq) in water. Add a solution of 
    
    
    
    (2.2 eq) and
    
    
    (1.7 eq) dropwise at 10°C.[1]
  • Precipitation: Stir for 2 hours. A brown solid precipitates (mixture of mono- and di-iodo).[1][2]

  • Reduction: Suspend solid in water/NaOH. Bubble

    
     (or add sodium thiosulfate) to remove unreacted iodine.[1] Filter the solid.[1][2][5]
    
  • Separation (Critical Step):

    • Technique: Silica Gel Chromatography.[1][2]

    • Eluent: Ethyl Acetate : Dichloromethane (Gradient).[1]

    • Order of Elution: The Di-iodo compound (less polar) elutes first, followed by the Mono-iodo compound.[1]

  • Recrystallization: Recrystallize the first fraction from Methanol/Water to obtain needles suitable for XRD.

Protocol B: XRD Data Collection Strategy

Objective: Distinguish the target from the impurity using Powder XRD (PXRD).

Sample Preparation:

  • Grind 50 mg of the dried solid into a fine powder.

  • Mount on a zero-background silicon holder to minimize background noise.[1]

Instrument Parameters:

  • Source:

    
     radiation (
    
    
    
    ).[1]
  • Voltage/Current: 40 kV / 40 mA.[1]

  • Scan Range (

    
    ):  5° to 50°.[1]
    
  • Step Size: 0.02°.

Diagnostic Peaks (Predicted):

  • Impurity (Mono-iodo): Look for low-angle peaks corresponding to larger d-spacing due to less efficient packing (approx

    
    ).[1]
    
  • Target (Di-iodo): Expect a shift to higher angles for the primary reflection or unique peaks derived from the heavy atom (Iodine) superstructure.[1] The heavy iodine atoms will dominate the scattering, resulting in very intense low-angle reflections.[1]

Visualization of Workflow

SynthesisWorkflow Start 3-Hydroxy-5-methylpyridine Reaction Iodination (I2, KI, Na2CO3) Start->Reaction Crude Crude Mixture (Mono + Di-iodo) Reaction->Crude Chromatography Silica Chromatography (EtOAc/DCM) Crude->Chromatography Fraction1 Fraction 1: Di-iodo (Target, MP 221°C) Chromatography->Fraction1 Fast Eluting Fraction2 Fraction 2: Mono-iodo (Impurity, MP 186°C) Chromatography->Fraction2 Slow Eluting XRD XRD Validation Fraction1->XRD Confirm Structure

Figure 2: Purification workflow highlighting the chromatographic separation required before XRD analysis.

References

  • Vertex Pharmaceuticals. (1982).[1] Pyridine derivatives as histamine H2 antagonists. EP0065825B1.[1] European Patent Office.[1] Link

    • Source of synthesis, melting point data (221-223°C)
  • Pugh, D. (2006).[1] 2,6-Dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine. Acta Crystallographica Section C, 62(10), o590-o592.[1] Link

    • Comparative structural data for 2,6-dihalo-pyridine packing motifs.
  • Rao, N. S., et al. (2013).[1] 2-Bromo-3-hydroxy-6-methylpyridine.[1][3] Acta Crystallographica Section E, 69(12), o1729.[1] Link

    • Comparative structural data for mono-halogen
  • PubChem. (2025).[1][6][7] Compound Summary: 2-Methyl-3-hydroxy-6-iodopyridine (Mono-iodo analog).[1] National Library of Medicine.[1] Link[1]

    • Data verific

Sources

Differentiating 2,6-Diiodo-3-hydroxy-5-methylpyridine from Regioisomeric Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 2,6-Diiodo-3-hydroxy-5-methylpyridine from Isomeric Impurities Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of halogenated pyridine intermediates, specifically 2,6-diiodo-3-hydroxy-5-methylpyridine (Target), achieving regio-selectivity is a critical challenge. The electrophilic iodination of the 3-hydroxy-5-methylpyridine scaffold often yields isomeric impurities, most notably the 2,4-diiodo regioisomer. These isomers possess identical molecular weights (MW: 360.92 g/mol ) and similar polarities, rendering standard LC-MS identification insufficient.

This guide provides a definitive technical workflow to differentiate the target compound from its isomeric impurities. By leveraging the distinct magnetic environments of the aromatic protons and the steric influence on chromatographic retention, we establish a self-validating protocol for researchers and drug development professionals.

Structural Analysis & The Isomer Challenge

The core challenge lies in the directing effects of the substituents on the pyridine ring.

  • Scaffold: 5-methylpyridin-3-ol.

  • Directing Groups:

    • -OH (Position 3): Strongly activating, directs ortho (Positions 2, 4) and para (Position 6).

    • -CH₃ (Position 5): Weakly activating, directs ortho (Positions 4, 6) and para (Position 2).

While the target is the 2,6-diiodo species, the 2,4-diiodo isomer is a thermodynamically viable impurity formed via competitive iodination at the activated C4 position. Differentiating these requires analyzing the position of the remaining aromatic proton.

Comparative Structural Table
FeatureTarget: 2,6-Diiodo Impurity A: 2,4-Diiodo Impurity B: 4,6-Diiodo
Iodine Positions C2, C6C2, C4C4, C6
Remaining Proton H4 (C4-H)H6 (C6-H)H2 (C2-H)
Proton Environment Flanked by -OH and -CH₃Adjacent to Nitrogen (N1)Adjacent to Nitrogen (N1)
Electronic Effect Shielded (Upfield shift)Deshielded (Downfield shift)Deshielded (Downfield shift)
Steric on -OH Moderate (One ortho-I)High (Two ortho-I's)Low (No ortho-I)
Analytical Protocol A: 1H NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the definitive method for structural confirmation. The differentiation relies on the chemical shift (


) of the single remaining aromatic proton.
The Mechanistic Logic
  • Target (H4): The proton at C4 is "gamma" to the ring nitrogen and trapped between the electron-donating hydroxyl and methyl groups. This environment is electron-rich, leading to an upfield shift.

  • Isomers (H6 or H2): The protons at C6 or C2 are "alpha" to the ring nitrogen. The inductive withdrawal of the nitrogen atom causes significant deshielding, leading to a downfield shift.

Experimental Protocol
  • Solvent Selection: Dissolve 5–10 mg of sample in DMSO-d₆ . (DMSO is preferred over CDCl₃ to disrupt intermolecular H-bonding and sharpen phenolic peaks).

  • Acquisition: Standard proton parameters (16 scans minimum).

  • Analysis: Focus on the aromatic region (7.0 – 8.5 ppm).

Data Interpretation Guide
CompoundDiagnostic Signal (

ppm)
MultiplicityExplanation
2,6-Diiodo (Target) ~ 7.2 – 7.5 ppm Singlet (s)H4 is shielded by 3-OH and 5-Me.
2,4-Diiodo (Impurity) ~ 8.0 – 8.3 ppm Singlet (s)H6 is deshielded by adjacent N1.
4,6-Diiodo (Impurity) ~ 7.9 – 8.1 ppm Singlet (s)H2 is deshielded by adjacent N1.

Technical Insight: If your spectrum shows a small singlet around 8.1 ppm alongside a major singlet at 7.3 ppm, your batch contains the 2,4-diiodo impurity.

Analytical Protocol B: RP-HPLC (Quantitative Purity)

While NMR confirms structure, High-Performance Liquid Chromatography (HPLC) is required for quantitative impurity profiling.

Separation Principle: The "Ortho-Effect"

The position of iodine atoms relative to the hydroxyl group alters the molecule's hydrophobicity and pKa.

  • 2,4-Diiodo Isomer: The hydroxyl group is flanked by two bulky iodine atoms (positions 2 and 4). This steric crowding ("buttressing effect") can shield the polar -OH group, making the molecule more hydrophobic and potentially increasing retention time in Reverse-Phase (RP) systems.

  • 2,6-Diiodo Target: The -OH group has only one ortho-iodine. It remains more accessible to the mobile phase, typically resulting in slightly lower retention compared to the 2,4-isomer.

Validated HPLC Method Parameters
ParameterCondition
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)
Mobile Phase B Acetonitrile (MeCN)
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Phenolic)
Temperature 30°C

Protocol Note: Ensure the mobile phase pH is acidic (pH < 3). This suppresses the ionization of the phenolic hydroxyl (pKa ~6-7), ensuring the analytes remain in their neutral form for consistent retention [1].

Visualizing the Differentiation Workflow

The following diagram illustrates the logical pathway to confirm the identity of 2,6-Diiodo-3-hydroxy-5-methylpyridine and quantify impurities.

DifferentiationWorkflow Start Crude Product (Iodinated 3-hydroxy-5-methylpyridine) NMR_Step Step 1: 1H NMR Analysis (DMSO-d6) Start->NMR_Step Check_Shift Check Aromatic Region (7.0 - 8.5 ppm) NMR_Step->Check_Shift Target_ID Major Singlet @ ~7.3 ppm (H4 Proton) CONFIRMED: 2,6-Diiodo Check_Shift->Target_ID Upfield Signal Impurity_ID Major Singlet @ ~8.1 ppm (H6/H2 Proton) REJECT: 2,4-Diiodo Isomer Check_Shift->Impurity_ID Downfield Signal HPLC_Step Step 2: RP-HPLC Purity Check (C18, Acidic pH) Target_ID->HPLC_Step Quant_Result Quantify % Area Target vs. Impurities HPLC_Step->Quant_Result

Caption: Logical workflow for structural confirmation using NMR chemical shifts followed by quantitative HPLC profiling.

Synthesis Insight: Controlling the Impurity

Understanding the formation mechanism allows for process control. The iodination of 3-hydroxy-5-methylpyridine is an Electrophilic Aromatic Substitution (EAS).

  • Mechanism: The hydroxyl group activates positions 2, 4, and 6. The methyl group activates 2, 4, and 6.

  • Sterics vs. Electronics:

    • Position 2 is sterically accessible and electronically activated.

    • Position 6 is sterically accessible and activated.

    • Position 4 is "sandwiched" between the 3-OH and 5-Me.

  • Process Control: To favor the 2,6-diiodo product and minimize the 2,4-isomer:

    • Stoichiometry: Use exactly 2.0–2.1 equivalents of the iodinating agent (e.g., ICl or NIS). Excess iodine promotes tri-iodination.

    • Temperature: Maintain lower temperatures (0–5°C) during addition. The 2,4-position is more sterically hindered; higher temperatures provide the energy required to overcome this barrier, increasing impurity formation [2].

References
  • BenchChem. (2025).[1] A Comparative Guide to the Validation of Analytical Methods for Phenolic Intermediates. Retrieved from

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • ChemicalBook. (n.d.). 2-Iodo-3-hydroxypyridine 1H NMR Spectrum and Assignments. Retrieved from

  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers and Regioisomers. Retrieved from

Sources

UV-Vis Absorption Maxima of Polysubstituted Iodopyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of polysubstituted iodopyridines. It is designed for researchers in medicinal chemistry and spectroscopy who require actionable data for structural validation and purity analysis.

Executive Summary

Iodinated pyridine scaffolds are critical intermediates in the synthesis of bioactive heterocycles, particularly via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, UV-Vis spectroscopy offers a rapid, non-destructive method for monitoring reaction progress, determining purity, and validating substitution patterns.

This guide analyzes the electronic transitions of mono- and di-iodopyridines, quantifying the bathochromic shifts induced by the iodine "heavy atom" effect and additional auxochromes (e.g., -NH₂, -OH).

Electronic Theory: The Iodine Effect

The UV-Vis spectrum of pyridine derivatives is dominated by two primary electronic transitions. The introduction of iodine (


) perturbs these transitions significantly compared to lighter halogens (F, Cl, Br).
Primary Transitions
  • 
     Transition (The B-Band): 
    
    • Location: Typically 250–270 nm.

    • Intensity: High molar absorptivity (

      
      ).
      
    • Iodine Effect: Iodine acts as a weak auxochrome. Its large, polarizable electron cloud interacts with the pyridine

      
      -system, lowering the energy gap between the HOMO and LUMO. This results in a bathochromic (red) shift  and a hyperchromic (intensity) effect .
      
  • 
     Transition (The R-Band): 
    
    • Location: Typically 270–300 nm (often appears as a shoulder).

    • Intensity: Weak (

      
      ), symmetry-forbidden.
      
    • Solvent Sensitivity: This band undergoes a hypsochromic (blue) shift in polar protic solvents (e.g., Methanol) due to hydrogen bonding with the pyridine nitrogen lone pair, which stabilizes the ground state (

      
       orbital).
      
The Heavy Atom Effect

Iodine facilitates intersystem crossing due to strong spin-orbit coupling. While this primarily affects fluorescence (quenching it and promoting phosphorescence), in absorption spectroscopy, it broadens the absorption bands and can increase the probability of "forbidden" transitions, often merging the weak


 shoulder into the stronger 

band.

Comparative Data Analysis

The following table synthesizes absorption maxima (


) trends for iodopyridines compared to the parent pyridine and amino-substituted analogs.

Table 1: UV-Vis Absorption Maxima of Selected Pyridine Derivatives Solvent Note: Data standardized for Ethanol/Methanol unless otherwise noted.

CompoundSubstituent Pattern

(nm)
Transition TypeElectronic Effect
Pyridine Unsubstituted251, 257

Reference Standard
~270 (shoulder)

Reference Standard
2-Iodopyridine 2-position260–268

Inductive (-I) + Mesomeric (+M)
3-Iodopyridine 3-position258–265

Inductive effect dominates
4-Iodopyridine 4-position255–262

Symmetry dependent
3,5-Diiodopyridine 3,5-disubstituted270–280

Additive halogen effect
2-Amino-3-iodopyridine 2-NH₂, 3-I240, 300–310

/ CT
Strong Auxochrome (NH₂) dominates
2-Amino-5-iodopyridine 2-NH₂, 5-I244, 308

/ CT
Extended conjugation (para-like)
4-Amino-3-iodopyridine 4-NH₂, 3-I~235, 275–285

Ortho-steric hindrance

Key Insight: The introduction of an amino group (-NH₂) causes a much more dramatic shift (to >300 nm) than the addition of a second iodine atom. This "Charge Transfer" (CT) band is highly diagnostic for aminopyridines.

Visualization of Substituent Effects

The following diagram illustrates the hierarchy of substituent effects on the pyridine spectral shift.

G Pyridine Pyridine (λmax ~257 nm) Halogens Halogen Effect (+5-15 nm) Pyridine->Halogens Heavy Atom Perturbation Auxochromes Auxochrome Effect (-NH2) (+40-50 nm) Pyridine->Auxochromes Strong Resonance Donation Sub_2I 2-Iodopyridine (~265 nm) Halogens->Sub_2I Sub_Amino 2-Amino-5-iodopyridine (~308 nm) Halogens->Sub_Amino Synergistic Auxochromes->Sub_Amino Sub_DiI 3,5-Diiodopyridine (~275 nm) Sub_2I->Sub_DiI Additive

Caption: Hierarchical impact of iodine substitution vs. amino auxochromes on the spectral redshift of pyridine.

Experimental Protocol: High-Precision Spectral Acquisition

To ensure reproducible


 and extinction coefficient (

) values, follow this self-validating protocol.
Reagents & Equipment
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN).

    • Note: Avoid Benzene or Toluene as they absorb strongly in the UV region.

  • Cuvettes: Fused Quartz (10 mm path length). Glass cuvettes absorb UV <300 nm and are unsuitable.

  • Blank: Pure solvent from the same batch used for solvation.

Workflow
  • Baseline Correction: Run a "blank" scan (200–400 nm) with pure solvent in both sample and reference paths.

  • Stock Solution Preparation:

    • Weigh ~5.0 mg of the iodopyridine derivative.

    • Dissolve in 10.0 mL solvent (Conc ~

      
       M).
      
  • Dilution Series:

    • Prepare three dilutions (e.g.,

      
       M, 
      
      
      
      M,
      
      
      M).
    • Validation Check: Absorbance at

      
       must be between 0.2 and 1.0 AU for linearity (Beer-Lambert Law).
      
  • Acquisition:

    • Scan Rate: Medium (approx. 200 nm/min).

    • Data Interval: 1.0 nm.

  • Data Processing:

    • Identify ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1]
      
    • Calculate

      
      .
      
Validation Workflow Diagram

Workflow Start Start: Sample Preparation Solvent Select Solvent (MeOH for polarity, Hexane for n->pi*) Start->Solvent Blank Run Baseline Correction (200-400 nm) Solvent->Blank Measure Measure Absorbance (A) of Dilution Series Blank->Measure Check Check: 0.2 < A < 1.0? Measure->Check Calc Calculate Molar Absorptivity (ε) Check->Calc Yes Dilute Dilute Sample Check->Dilute No (A > 1.0) End Report λmax and ε Calc->End Dilute->Measure

Caption: Step-by-step logic for acquiring valid UV-Vis spectral data for pyridine derivatives.

References

  • NIST Chemistry WebBook. Pyridine, 2-chloro- and Pyridine, 3-iodo- Spectral Data. National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • PubChem. Compound Summary for CID 221126 (2-Iodopyridine) and CID 70714 (3-Iodopyridine). National Center for Biotechnology Information. Available at: [Link]

  • Bochis, R. J., et al. (1978). "Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate, a potent, new anthelmintic." Journal of Medicinal Chemistry, 21(2), 235-237. (Source for amino-iodopyridine spectral comparisons).
  • SpectraBase. UV-Vis Spectrum of 2-Amino-3-hydroxypyridine. Wiley Science Solutions. Available at: [Link]

Sources

Safety Operating Guide

2,6-Diiodo-3-hydroxy-5-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling polyhalogenated heterocycles by treating them as generic organic waste. This is a critical logistical and safety error. 2,6-Diiodo-3-hydroxy-5-methylpyridine is a highly functionalized intermediate utilized in advanced drug discovery and agrochemical synthesis. Due to its specific structural features—an electron-deficient pyridine ring, a weakly acidic phenolic hydroxyl group, and two heavy iodine substituents—this compound presents unique toxicological and environmental hazards that dictate strict operational and disposal protocols.

This guide provides a comprehensive, self-validating framework for the safe handling, storage, and disposal of 2,6-Diiodo-3-hydroxy-5-methylpyridine, ensuring both laboratory safety and regulatory compliance.

Hazard Assessment & Mechanistic Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The physicochemical properties of 2,6-Diiodo-3-hydroxy-5-methylpyridine fundamentally alter its thermal degradation profile and environmental mobility.

Table 1: Quantitative Hazard Profile and Operational Implications

PropertyValue / ClassificationMechanistic Causality & Operational Implication
Molecular Formula C6H5I2NOHigh halogen content (two iodine atoms) requires segregation into specific halogenated waste streams to prevent exceeding EPA limits for generic organic waste[1].
Molecular Weight ~360.92 g/mol Heavy iodine atoms increase the density of the compound, causing it to settle in liquid waste mixtures. Agitation may be required before waste transfer.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3The compound acts as a respiratory and dermal irritant. Mandates the use of a certified chemical fume hood and strict PPE protocols[2].
Lipophilicity (LogP) High (Halogen-driven)Adding halogen atoms to a pyridine ring significantly increases lipophilicity, raising the risk of environmental bioaccumulation and prohibiting drain disposal[1].

The Causality of Thermal Degradation: Standard chemical neutralization is ineffective for polyhalogenated pyridines. The strong carbon-iodine bonds require extreme thermal conditions to break. Furthermore, the combustion of this material generates highly toxic and corrosive hydrogen iodide (HI) and iodine gas (I2). Therefore, disposal must rely on high-temperature incineration equipped with specialized alkaline scrubbers to neutralize these acidic exhaust gases[1][3].

Operational Safety & Handling Protocol

Every handling procedure must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is successful.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the container, verify that your certified chemical fume hood is operational.

    • Validation Check: Confirm the digital face velocity monitor reads between 80-120 feet per minute (fpm). If the alarm is sounding or the monitor is blank, abort the operation[4].

  • PPE Donning: Equip standard laboratory PPE: a flame-resistant lab coat, ANSI Z87.1/EN 166 compliant safety goggles, and double-layered nitrile gloves. Nitrile is preferred over latex due to superior resistance to halogenated organics[2].

  • Material Transfer: Use anti-static spatulas for weighing the solid powder to prevent aerosolization caused by static cling.

  • Decontamination Prep: Keep a secondary container of soapy water or a mild alkaline solution nearby to immediately submerge used spatulas, neutralizing residual dust before it can become airborne.

Step-by-Step Disposal Procedures

The disposal of 2,6-Diiodo-3-hydroxy-5-methylpyridine must strictly follow the pathway for Halogenated Organic Waste . Mixing this compound with non-halogenated solvents (like pure ethanol or acetone waste) ruins the entire waste carboy, triggering exorbitant disposal fees and potential regulatory fines.

DisposalWorkflow Start Generate 2,6-Diiodo-3-hydroxy -5-methylpyridine Waste CheckState Determine Waste State Start->CheckState SolidWaste Solid/Powder Waste CheckState->SolidWaste LiquidWaste Liquid Solution CheckState->LiquidWaste Segregate Segregate strictly as: Halogenated Organic Waste SolidWaste->Segregate LiquidWaste->Segregate Container Place in Compatible, Sealable HDPE Container Segregate->Container Label Label: Toxic, Halogenated, Environmental Hazard Container->Label Storage Store in Secondary Containment (Away from Oxidizers & Acids) Label->Storage Incineration EPA-Approved High-Temp Incineration with Scrubbers Storage->Incineration

Figure 1: Decision tree and operational workflow for the segregation and disposal of halogenated pyridine waste.

Disposal Execution Protocol:

  • Segregation: Direct all solid waste (contaminated Kimwipes, empty vials) and liquid waste (reaction filtrates) into designated "Halogenated Organic Waste" streams.

  • Containment: Use High-Density Polyethylene (HDPE) containers. Do not use metal drums, as trace acidic byproducts (like HI formed from photolytic degradation) can corrode metal over time.

    • Validation Check: Squeeze the sealed HDPE container gently. If air escapes, the seal is compromised; replace the cap immediately.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name (no abbreviations), the concentration, and the primary hazards (Toxic, Irritant, Environmental Hazard)[2].

  • Storage: Store the waste container in a cool, dry, well-ventilated secondary containment tray. Crucial: Ensure it is physically segregated from strong oxidizers and strong acids (especially nitric acid), as pyridine derivatives can react violently with these reagents[4].

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to an EPA-licensed facility. The mandated disposal method is high-temperature incineration equipped with alkaline scrubbers to capture halogenated exhaust[3].

Emergency Response & Spill Mitigation

In the event of a spill, the primary objective is to prevent aerosolization of the powder and subsequent inhalation exposure.

SpillResponse Spill Accidental Spill Detected Evacuate Evacuate Immediate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE (N95/P100, Nitrile Gloves) Evacuate->PPE Contain Contain Spill (Dampen to Avoid Dust) PPE->Contain Absorb Sweep/Absorb with Inert Material (e.g., Vermiculite) Contain->Absorb Dispose Transfer to Hazardous Waste Bag Absorb->Dispose Decon Decontaminate Surface (Soap and Water) Dispose->Decon

Figure 2: Step-by-step emergency response and decontamination protocol for solid or liquid spills.

Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE Upgrade: If the spill is outside a fume hood, upgrade PPE to include a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of the STOT SE 3 respiratory irritant[2].

  • Dust Suppression: Do NOT dry sweep. Lightly dampen the spilled powder with water or cover it with damp paper towels to suppress dust formation. If the compound is dissolved in a solvent, cover the liquid with an inert absorbent like vermiculite or sand[4].

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material and place it into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting all wash water into the halogenated aqueous waste stream.

    • Validation Check: Visually inspect the area under bright light to ensure no crystalline residue remains on the bench or floor.

References

  • Washington State University Environmental Health & Safety Pyridine Safety Guidelines & Waste Disposal Procedures
  • BenchChem 5-Bromo-4-chloronicotinaldehyde: Halogenated Pyridine Lipophilicity and Inciner
  • BenchChem 2-Amino-3,5-difluoropyridine: High-Temperature Incineration and Scrubber Requirements for Halogen
  • Aaronchem Safety Data Sheet: 2,6-Diiodo-3-methoxypyridine (GHS Classific

Sources

A Senior Application Scientist's Guide to Handling 2,6-Diiodo-3-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Synthesis of Evidence

The potential hazards of 2,6-Diiodo-3-hydroxy-5-methylpyridine are inferred from analogous chemical structures. The pyridine ring, halogen substituents, and other functional groups all contribute to its toxicological profile. The evidence strongly suggests this compound should be treated as highly hazardous.

Hazard CategoryAnticipated RiskRationale Based on Structural Analogs
Acute Toxicity (Oral & Dermal) High - Potentially Toxic or Fatal. Analogs like 2-amino-6-methylpyridine are classified as "Toxic if swallowed" and "Fatal in contact with skin".[2] Other iodinated pyridines are listed as harmful if swallowed.[3]
Skin & Eye Irritation High - Causes Serious Irritation/Burns. Nearly all examined analogs, including di-halogenated pyridines and simple iodinated pyridines, are categorized as causing serious skin and eye irritation.[2][3][4][5][6] Iodine itself can cause severe burns.[7]
Respiratory Hazard Moderate to High - Respiratory Irritant. Inhalation of dust or vapors may cause respiratory irritation.[2][3][4] Higher exposures to iodine-containing compounds can lead to more severe effects, including pulmonary edema.[7]
Physical Hazards Combustible Solid. The compound is a solid that is likely combustible.[2] On intense heating, it may form explosive mixtures with air.[2] It may also be hygroscopic.[2]

The Hierarchy of Controls: A Foundational Safety Principle

Effective safety management extends beyond simply wearing protective gear. The hierarchy of controls provides a systematic approach to minimizing risk, prioritizing strategies that are inherently more effective. For laboratory work with hazardous compounds, we focus on the most applicable tiers: Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).

Hierarchy_of_Controls Least Effective cluster_0 Most Effective cluster_1 Laboratory Focus Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Personal Protective Equipment (PPE): Your Last Line of Defense

Given the high acute toxicity and irritant nature of this compound, proper PPE is non-negotiable. The selection of PPE must be tailored to the specific task being performed.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling sealed containers.

  • Standard Operation: Chemical splash goggles are required for all weighing, transfer, and in-solution handling operations.[8]

  • High-Risk Tasks: A polycarbonate face shield worn over chemical splash goggles is mandatory when there is a significant risk of splashing, such as during large-volume transfers or spill cleanup.[9][10]

Skin and Body Protection
  • Gloves: Due to the "Fatal in contact with skin" warning associated with a close analog, glove selection is critical.[2]

    • Material: Nitrile gloves are a common starting point, but always consult the manufacturer's chemical resistance guides for halogenated aromatic compounds.

    • Practice: Double-gloving is strongly recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination is suspected.

  • Body Covering:

    • Standard Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

    • Enhanced Protection: For transfers of significant quantities of solid or for any task with a splash risk, a chemical-resistant apron or disposable chemical-resistant gown should be worn over the lab coat.[8] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[4][11]

Respiratory Protection

The primary method for respiratory protection is an engineering control.

  • Fume Hood: All operations that may generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions) must be conducted inside a certified chemical fume hood.

  • Respirator: In the rare event that work must be performed outside a fume hood where dust may be generated, or during a large spill cleanup, respiratory protection is required.[2] A NIOSH-approved air-purifying respirator with N95 (for particulates) or organic vapor cartridges should be used.[12] All personnel requiring respirator use must be medically cleared and fit-tested.

PPE Selection Summary
TaskEye/Face ProtectionSkin/Hand ProtectionRespiratory Protection
Storage & Inspection Safety GlassesSingle Pair of Nitrile GlovesNot Required
Weighing Solid Chemical GogglesDouble-Gloved (Nitrile)Required: Chemical Fume Hood
Solution Preparation Chemical GogglesDouble-Gloved (Nitrile), Lab CoatRequired: Chemical Fume Hood
Transfer/Reaction Chemical Goggles & Face ShieldDouble-Gloved, Lab Coat, Chemical ApronRequired: Chemical Fume Hood
Spill Cleanup Chemical Goggles & Face ShieldChemical-Resistant Gloves, Disposable GownRequired: NIOSH-approved Respirator

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol: Weighing and Solubilization
  • Preparation:

    • Don all required PPE (chemical goggles, lab coat, double gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatula, weigh paper/boat, beaker, solvent, magnetic stir bar).

    • Place a plastic-backed absorbent liner on the fume hood work surface.

  • Weighing:

    • Retrieve the container from its locked storage location.[2]

    • Inside the fume hood, carefully open the container, avoiding any creation of dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat on the balance.

    • Tightly close the main container and return it to storage.

  • Solubilization:

    • Carefully add the weighed solid to the beaker containing the solvent and stir bar.

    • Use a small amount of solvent to rinse the weigh boat, ensuring a quantitative transfer.

    • Place the beaker on a stir plate within the fume hood.

  • Cleanup:

    • Dispose of the weigh boat, outer gloves, and absorbent liner into a designated solid hazardous waste container inside the fume hood.

    • Wipe down the spatula and any affected surfaces with a solvent-moistened towel, disposing of it as hazardous waste.

    • Remove inner gloves and wash hands thoroughly with soap and water.[2][3]

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency_Spill_Response Spill Spill Occurs Assess Assess Situation (Size, Location, Personnel Exposed?) Spill->Assess Minor Minor Spill (Contained, No Exposure) Assess->Minor  Small & Contained Major Major Spill (Uncontained, Exposure, Fire) Assess->Major Large or Uncontained   Cleanup Confine & Clean Up (Use Spill Kit, Full PPE) Minor->Cleanup Evacuate Evacuate Area Alert Others Call Emergency Services Major->Evacuate Report Report Incident (To EHS/Supervisor) Cleanup->Report Evacuate->Report

Caption: A workflow for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of lukewarm water and mild soap for at least 15 minutes.[3][13] Remove all contaminated clothing while flushing.[11][14] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air at once.[3][14] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if possible).[3][16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth thoroughly with water.[3] Seek immediate medical attention.[15]

Waste Disposal

All materials contaminated with 2,6-Diiodo-3-hydroxy-5-methylpyridine must be treated as hazardous waste.[5]

  • Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, sealed hazardous liquid waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[6][15] Do not pour any waste down the drain.[2]

References

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. Available from: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available from: [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. CDC Archive. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Available from: [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Available from: [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. Available from: [Link]

  • Emergency Procedures for Radionuclides. (2023, March 21). Saint Louis University. Available from: [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. Available from: [Link]

  • Emergency Procedures for Radionuclides. (2023, March 21). Saint Louis University. Available from: [Link]

  • 2,6-Diiodo-3,5-dimethoxypyridine. AldrichCPR. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diiodo-3-hydroxy-5-methylpyridine
Reactant of Route 2
2,6-Diiodo-3-hydroxy-5-methylpyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。